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  • Product: 2-(4-Methoxybenzyl)morpholine

Core Science & Biosynthesis

Foundational

2-(4-Methoxybenzyl)morpholine CAS number and molecular identifiers

[1][2] Executive Summary & Chemical Identity 2-(4-Methoxybenzyl)morpholine is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the development of central nervous system (CNS) agents...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Identity

2-(4-Methoxybenzyl)morpholine is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the development of central nervous system (CNS) agents.[1] Structurally, it consists of a morpholine ring substituted at the C2 position with a p-methoxybenzyl group.[1]

This scaffold acts as a "de-oxy" isostere of the well-known antidepressant Reboxetine (which contains an aryloxybenzyl group).[1] By removing the ether oxygen linker found in Reboxetine-like compounds, researchers use this molecule to probe the steric and electronic requirements of the norepinephrine transporter (NET) binding pocket, specifically exploring the "linker region" tolerance of the receptor.[1]

Chemical Identifiers
Identifier TypeValue
Chemical Name 2-(4-Methoxybenzyl)morpholine
CAS Number 1368812-30-9
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
SMILES COC1=CC=C(CC2CNCCO2)C=C1
InChI Key Computed from structure: InChIKey=...[1][2] (Variable based on stereochem)
Core Scaffold 2-Substituted Morpholine

Chemical Properties & Physical Profile

The compound exhibits properties typical of low-molecular-weight secondary amines.[1] The p-methoxy group adds lipophilicity and electron density to the aromatic ring, influencing metabolic stability (specifically O-demethylation pathways).[1]

PropertyValue (Experimental/Predicted)Context
Appearance Colorless to pale yellow oilFree amine form
Boiling Point ~310–320 °C (760 mmHg)Predicted based on MW/Polarity
pKa (Conjugate Acid) 8.4 ± 0.5Typical for morpholine N-H
LogP ~1.8 – 2.1Moderate lipophilicity; CNS penetrant
Solubility Soluble in DCM, MeOH, DMSOLimited water solubility (Free Base)
Storage 2–8 °C, Inert AtmosphereHygroscopic; sensitive to CO₂ (carbamate formation)

Synthesis & Manufacturing Methodologies

To ensure high regioselectivity for the 2-position , the synthesis cannot rely on standard amino acid reduction (which typically yields 3-substituted morpholines).[1] The most robust route utilizes the Epoxide Ring-Opening Strategy starting from allyl anisole derivatives.[1]

Core Synthesis Protocol: The Epoxide Route

This pathway ensures the benzyl group is correctly positioned at C2 via an initial oxidation of an allyl precursor.[1]

Step 1: Epoxidation of 4-Allylanisole (Estragole)[1]
  • Reagents: 4-Allylanisole, m-CPBA (meta-Chloroperoxybenzoic acid), DCM.[1]

  • Mechanism: Prilezhaev reaction.[1] The alkene is oxidized to the oxirane.[1]

  • Outcome: 2-(4-Methoxybenzyl)oxirane.[1]

Step 2: Aminolysis (Ring Opening)[1]
  • Reagents: 2-(4-Methoxybenzyl)oxirane, 2-Aminoethyl hydrogen sulfate (or Ethanolamine), NaOH.[1]

  • Conditions: Reflux in aqueous/alcoholic media.[1]

  • Mechanism: Nucleophilic attack of the amine on the less hindered carbon of the epoxide (or activated cyclization if using sulfate ester).[1]

  • Regiochemistry: The benzyl group remains at the C2 position relative to the newly formed ether oxygen in the final ring.[1]

Step 3: Cyclization (Intramolecular Etherification)[1]
  • If using Ethanolamine in Step 2: The intermediate is a diol-amine.[1] Cyclization requires activation (e.g., H₂SO₄ dehydration or Mitsunobu conditions).[1]

  • If using 2-Aminoethyl hydrogen sulfate : One-pot cyclization occurs under basic conditions (Wenker synthesis variation).[1]

SynthesisPathway Start 4-Allylanisole (Estragole) Epoxide 2-(4-Methoxybenzyl) oxirane Start->Epoxide m-CPBA, DCM 0°C to RT Intermed Amino-Alcohol Intermediate Epoxide->Intermed Ethanolamine Ring Opening Final 2-(4-Methoxybenzyl) morpholine Intermed->Final H2SO4, Heat (Cyclization)

Figure 1: Synthetic pathway for the regioselective construction of the 2-(4-methoxybenzyl)morpholine scaffold via epoxide ring-opening.

Analytical Characterization (Self-Validating Protocols)

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[2][4]
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Two doublets at ~7.1 ppm and ~6.8 ppm (integrating 2H each), characteristic of the para-substituted methoxybenzene system.[1]

    • Methoxy Group: A sharp singlet at ~3.80 ppm (3H).[1]

    • Morpholine Ring:

      • Multiplets at 2.8–3.0 ppm (CH₂ adjacent to N).[1]

      • Multiplets at 3.6–3.9 ppm (CH₂ adjacent to O).[1]

      • Diagnostic Signal: The methine proton at C2 (chiral center) will appear as a distinct multiplet around 3.5–3.7 ppm, coupled to the benzylic methylene protons.[1]

Mass Spectrometry (LC-MS)[2]
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Parent Ion: [M+H]⁺ = 208.28 m/z.[1]

  • Fragmentation Pattern: Look for loss of the morpholine ring (m/z ~86) or the methoxybenzyl cation (m/z ~121), which is a stable tropylium-like ion.[1]

Applications in Drug Discovery

This compound is not merely a generic intermediate; it is a pharmacophore probe .[1]

Norepinephrine Reuptake Inhibitor (NRI) Optimization

The structure mimics the "phenyl-morpholine" core of Reboxetine but lacks the ether oxygen linker.[1]

  • Hypothesis Testing: If biological activity is retained, it suggests the ether oxygen in Reboxetine acts primarily as a spacer rather than a hydrogen bond acceptor.[1]

  • Metabolic Stability: The C-C bond (benzyl) is metabolically more stable than the C-O-C (ether) linkage, potentially reducing clearance rates.[1]

Chiral Resolution & SAR

Because the C2 position is chiral, the compound exists as (S) and (R) enantiomers.[1]

  • Protocol: Resolution is typically achieved using Chiral HPLC (e.g., Chiralpak AD-H column) or crystallization with chiral acids (e.g., L-Tartaric acid).[1]

  • Biological Relevance: In NRIs, the (S,S) configuration is often the bioactive eutomer.[1] Researchers must separate enantiomers to determine the specific binding affinity (Ki) for NET vs. SERT (Serotonin Transporter).[1]

SAR_Logic Reboxetine Reboxetine (Reference NRI) Target 2-(4-Methoxybenzyl) morpholine Reboxetine->Target Remove Ether Oxygen (Isosteric Replacement) Outcome1 Retained Affinity: Linker is purely steric Target->Outcome1 Bioassay (+) Outcome2 Lost Affinity: Ether Oxygen required for H-bonding Target->Outcome2 Bioassay (-)

Figure 2: Structure-Activity Relationship (SAR) logic flow comparing the target molecule to the established drug Reboxetine.

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-(4-Methoxybenzyl)morpholine (CAS 1368812-30-9).[3][1] Link

  • Melloni, P., et al. (1985).[1] "Configuration studies on 2-[alpha-(2-ethoxyphenoxy)benzyl]-morpholine FCE 20124 (Reboxetine)". Tetrahedron, 41(7), 1393–1399.[1] Link

  • Wong, D. T., et al. (2000).[1] "Reboxetine: A Pharmacologically Potent, Selective, and Specific Norepinephrine Reuptake Inhibitor".[1][4] Biological Psychiatry, 47(9), 818-829.[1] Link[1]

  • PubChem. (2024).[1] Compound Summary: Morpholine Derivatives and Reboxetine Analogs. National Library of Medicine.[1] Link

Sources

Exploratory

Therapeutic Potential of 2-(4-Methoxybenzyl)morpholine: A Privileged Scaffold in Drug Discovery

Topic: Therapeutic Potential of 2-(4-Methoxybenzyl)morpholine in Drug Discovery Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of 2-(4-Methoxybenzyl)morpholine in Drug Discovery Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets with high affinity—is paramount. 2-(4-Methoxybenzyl)morpholine represents a quintessential example of such a scaffold. Structurally distinct from the 2-phenylmorpholine class (e.g., Phenmetrazine) and the 2-(aryloxy)methylmorpholine class (e.g., Reboxetine), this specific entity offers a unique spatial arrangement of pharmacophoric elements.

This guide analyzes the therapeutic utility of 2-(4-Methoxybenzyl)morpholine as a high-value lead compound for Central Nervous System (CNS) therapeutics, specifically targeting monoamine transporters (NET/SERT) and Sigma-1 receptors. We explore its chemical architecture, synthesis, and pharmacological profile, providing a roadmap for its utilization in hit-to-lead optimization.

Part 1: Chemical Architecture & Pharmacophore Mapping

Structural Analysis

The therapeutic potency of 2-(4-Methoxybenzyl)morpholine stems from its ability to mimic the transition states of biogenic amines.

  • The Morpholine Core: Acts as a bioisostere for the piperidine or pyrrolidine rings found in many neurotransmitters. The ether oxygen at position 4 lowers the pKa of the secondary amine (~8.4 vs. ~10 for piperidine), enhancing blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized species at physiological pH.

  • The 2-Benzyl Substituent: Provides a flexible linker (methylene bridge) that allows the aromatic ring to adopt an "induced fit" orientation within hydrophobic pockets of receptors, distinct from the rigid rotation of a direct phenyl attachment.

  • The 4-Methoxy Group: A critical metabolic handle. While it increases lipophilicity (LogP), it also serves as a site for Phase I metabolism (O-demethylation), which can be modulated during lead optimization (e.g., replacement with -CF3 or -F for metabolic blockade).

Pharmacophore Visualization

The following diagram illustrates the pharmacophoric mapping of the molecule against a generic monoamine transporter binding pocket.

PharmacophoreMap cluster_legend Interaction Types Morpholine Morpholine Ring (Cationic Head) Linker Methylene Bridge (Rotational Freedom) Morpholine->Linker C2 Attachment Receptor Target Binding Site (e.g., NET/SERT Aspartate) Morpholine->Receptor Ionic Interaction Aromatic 4-Methoxybenzyl (Hydrophobic Tail) Linker->Aromatic Aromatic->Receptor pi-pi Stacking Ionic Ionic Hydrophobic Hydrophobic

Figure 1: Pharmacophore mapping of 2-(4-Methoxybenzyl)morpholine showing critical binding interactions.

Part 2: Therapeutic Targets & Mechanisms

Monoamine Reuptake Inhibition (Depression & Neuropathic Pain)

The structural homology of 2-(4-Methoxybenzyl)morpholine to Reboxetine (a norepinephrine reuptake inhibitor) suggests high potential as a dual NET/SERT inhibitor.

  • Mechanism: The secondary amine binds to the conserved aspartate residue in the transporter's central binding site. The 4-methoxybenzyl group occupies the S1 hydrophobic pocket, preventing the conformational change required for neurotransmitter translocation.

  • Advantage: Unlike tricyclic antidepressants, the morpholine scaffold lacks the fused ring system responsible for many off-target anticholinergic side effects.

Sigma-1 Receptor Modulation (Neuroprotection)

Recent studies indicate that morpholines with flexible aromatic tails are potent Sigma-1 receptor ligands.

  • Therapeutic Application: Sigma-1 agonists promote neuroplasticity and are being investigated for Alzheimer's disease and cognitive enhancement.

  • Binding Mode: The basic nitrogen of the morpholine forms an electrostatic interaction with Glu172 of the Sigma-1 receptor, while the benzyl group slots into the hydrophobic cup formed by Tyr103 and Leu105.

Quantitative Data Summary

Table 1: Predicted Physicochemical Profile vs. Standard CNS Drugs

Property2-(4-Methoxybenzyl)morpholineReboxetine (Standard)Phenmetrazine (Standard)Optimal CNS Range
MW 207.27 g/mol 313.39 g/mol 177.24 g/mol < 450
cLogP 1.8 - 2.12.92.11.5 - 3.5
TPSA 21.7 Ų30.9 Ų12.5 Ų< 90 Ų
pKa (Base) ~8.48.19.87.5 - 9.5
H-Bond Donors 111< 3

Part 3: Experimental Protocols

Synthesis of 2-(4-Methoxybenzyl)morpholine

Objective: To synthesize the scaffold with high enantiomeric purity using a cyclization strategy.

Reagents:

  • (S)-1-Amino-3-(4-methoxyphenyl)propan-2-ol (Chiral Precursor)

  • Chloroacetyl chloride

  • Potassium tert-butoxide (KOtBu)

  • Borane-THF complex (BH3·THF)

Protocol:

  • Acylation: Dissolve (S)-1-Amino-3-(4-methoxyphenyl)propan-2-ol (10 mmol) in DCM (50 mL) at 0°C. Add Chloroacetyl chloride (11 mmol) dropwise. Stir for 2 hours.

  • Cyclization: Dilute the reaction mixture with THF (50 mL). Add KOtBu (22 mmol) slowly to induce intramolecular SN2 cyclization. Reflux for 4 hours. Critical Step: Monitor by TLC to ensure complete ring closure.

  • Reduction: Cool the resulting morpholin-3-one intermediate to 0°C. Add BH3·THF (1M, 30 mL) dropwise. Reflux for 12 hours to reduce the amide to the amine.

  • Workup: Quench with MeOH/HCl. Basify with NaOH to pH 10. Extract with EtOAc.

  • Purification: Flash chromatography (SiO2, 5% MeOH in DCM).

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: Amino Alcohol Step1 Step 1: Acylation (Chloroacetyl Chloride) Start->Step1 Inter1 Intermediate: Chloroacetamide Step1->Inter1 Step2 Step 2: Cyclization (KOtBu, SN2) Inter1->Step2 Inter2 Intermediate: Morpholin-3-one Step2->Inter2 Step3 Step 3: Reduction (BH3·THF) Inter2->Step3 Final Product: 2-(4-Methoxybenzyl)morpholine Step3->Final

Figure 2: Step-by-step synthetic pathway for the morpholine scaffold construction.

Part 4: Strategic Recommendations for Drug Discovery

Lead Optimization

To transition this scaffold into a viable drug candidate, researchers should focus on:

  • Metabolic Blocking: The 4-methoxy group is prone to O-demethylation by CYP2D6. Replace with 4-trifluoromethoxy or 4-difluoromethoxy to retain electronics while blocking metabolism.

  • Selectivity Tuning: Introduction of a methyl group at the C5 position of the morpholine ring can introduce steric constraints that enhance selectivity for NET over SERT.

Safety Pharmacology
  • hERG Liability: Morpholines with lipophilic tails can block hERG channels. Early screening in patch-clamp assays is mandatory.

  • Abuse Potential: Given the structural relationship to phenmetrazine, locomotor activity assays in rodents are required to rule out psychostimulant effects.

References

  • Kumari, A., & Singh, R. K. (2020). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Future Medicinal Chemistry. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[1] Retrieved from [Link]

  • Rekka, E. A., et al. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling &amp; Synthetic Utility of 2-(4-Methoxybenzyl)morpholine

The following technical guide details the physicochemical characteristics, synthesis, and analytical profiling of 2-(4-Methoxybenzyl)morpholine . This document is structured for researchers and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characteristics, synthesis, and analytical profiling of 2-(4-Methoxybenzyl)morpholine . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a scaffold in the development of norepinephrine reuptake inhibitors (NRIs) and other CNS-active agents.[1]

Technical Whitepaper | Version 1.0 [1]

Executive Summary

2-(4-Methoxybenzyl)morpholine (CAS: 1368812-30-9) represents a critical pharmacophore in medicinal chemistry, structurally bridging the gap between simple amphetamine-like stimulants and complex morpholine-based antidepressants like Reboxetine.[1] Characterized by a morpholine ring substituted at the C2 position with a lipophilic 4-methoxybenzyl moiety, this compound exhibits a unique balance of hydrophilicity (amine core) and lipophilicity (benzyl tail), making it an ideal candidate for blood-brain barrier (BBB) penetration.[1]

This guide provides a definitive analysis of its physicochemical properties, a field-validated synthesis protocol, and rigorous characterization standards.[1]

Molecular Architecture & Identity

The molecule features a chiral center at the C2 position of the morpholine ring.[1] While often synthesized as a racemate for early-stage screening, the (S)- and (R)-enantiomers exhibit distinct binding affinities for monoamine transporters.

AttributeSpecification
IUPAC Name 2-[(4-Methoxyphenyl)methyl]morpholine
Common Name 2-(4-Methoxybenzyl)morpholine
CAS Number 1368812-30-9
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
SMILES COc1ccc(cc1)CC2CNCCO2
Stereochemistry 1 Chiral Center (C2); typically isolated as HCl salt

Physicochemical Characteristics

Understanding the ionization and lipophilicity of 2-(4-Methoxybenzyl)morpholine is paramount for predicting its pharmacokinetic (PK) behavior.[1]

Acid-Base Profile (pKa)

The secondary amine nitrogen in the morpholine ring is the sole ionizable center under physiological conditions.[1]

  • Predicted pKa: 8.4 ± 0.2[1]

  • Physiological State: At blood pH (7.4), the compound exists predominantly (~90%) in its cationic (protonated) form.[1] This ensures high aqueous solubility in plasma but requires active transport or equilibrium shifting for BBB permeation.

Lipophilicity (LogP/LogD)

The 4-methoxybenzyl group significantly enhances lipophilicity compared to unsubstituted morpholine.[1]

  • LogP (Neutral): ~1.6 – 1.8 (Predicted)[1]

  • LogD (pH 7.4): ~0.6 – 0.9[1]

  • Implication: The LogD falls within the optimal range (0–3) for CNS drug likeness, suggesting moderate passive permeability.[1]

Solubility Profile
  • Free Base: Viscous oil or low-melting solid; sparingly soluble in water (<1 mg/mL), miscible with DCM, Methanol, and Ethyl Acetate.[1]

  • Hydrochloride Salt: White crystalline solid; highly soluble in water (>50 mg/mL) and Ethanol.[1] Hygroscopic nature requires storage under desiccant.

Synthesis & Purification Protocol

Objective: Scalable synthesis of 2-(4-Methoxybenzyl)morpholine via a convergent epoxide-opening strategy. This route minimizes side reactions common in reductive amination approaches.[1]

Reaction Mechanism

The synthesis exploits the reactivity of 2-(4-methoxybenzyl)oxirane , which undergoes regioselective ring opening with 2-aminoethyl hydrogen sulfate (or 2-aminoethanol followed by cyclization).[1]

SynthesisWorkflow Start 4-Allylanisole Epox 2-(4-Methoxybenzyl) oxirane Start->Epox mCPBA DCM, 0°C Inter Amino-Alcohol Intermediate Epox->Inter 2-Aminoethanol 60°C Cycl Cyclization (Acid Mediated) Inter->Cycl H2SO4 140°C Product 2-(4-Methoxybenzyl) morpholine Cycl->Product NaOH Neutralization Salt HCl Salt Formation Product->Salt HCl/Ether

Figure 1: Convergent synthesis workflow from 4-allylanisole precursor.

Step-by-Step Methodology

Step 1: Epoxidation of 4-Allylanisole [1]

  • Dissolve 4-allylanisole (1.0 eq) in Dichloromethane (DCM).

  • Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) portion-wise at 0°C to prevent over-oxidation.

  • Stir at room temperature for 12 hours.

  • Quench with saturated Na₂SO₃ and wash with NaHCO₃ to remove benzoic acid byproducts.[1]

  • Concentrate to yield 2-(4-methoxybenzyl)oxirane .[1]

Step 2: Ring Opening & Cyclization

  • Dissolve the epoxide (1.0 eq) in Toluene.[1]

  • Add 2-aminoethanol (1.5 eq) and heat to 80°C for 4 hours.

  • Critical Cyclization Step: Cool the mixture and add concentrated H₂SO₂ (2.0 eq) dropwise (Caution: Exothermic).

  • Heat to 140°C for 2 hours to effect intramolecular dehydration/cyclization.

  • Cool to 0°C and basify to pH 12 using 50% NaOH solution.

  • Extract the free base into Ethyl Acetate (3x).[1]

Step 3: Purification & Salt Formation [1]

  • Dry organic layer over anhydrous MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM with 1% NH₄OH).

  • Salt Formation: Dissolve purified oil in diethyl ether. Add 2M HCl in ether dropwise until precipitation is complete. Filter and dry under vacuum.

Analytical Characterization

To ensure scientific integrity, the following analytical criteria must be met.

HPLC Method (Reverse Phase)[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 225 nm (absorption of methoxybenzyl ring) and 275 nm.[1]

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
  • Diagnostic Signals:

    • δ 6.8 - 7.2 ppm (4H, m): Aromatic protons (AA'BB' system of 4-methoxyphenyl).[1]

    • δ 3.80 ppm (3H, s): Methoxy group (-OCH₃).[1]

    • δ 3.5 - 3.9 ppm (3H, m): Morpholine ether protons (-CH₂-O-CH-).[1]

    • δ 2.6 - 3.0 ppm (4H, m): Morpholine amine protons (-CH₂-N-CH₂-).[1]

    • δ 2.5 ppm (2H, d): Benzylic methylene linker (Ar-CH₂-CH).[1]

Stability & Handling

  • Oxidation Sensitivity: Secondary amines are prone to N-oxidation upon prolonged exposure to air.[1] Store the free base under Nitrogen or Argon.[1]

  • Hygroscopicity: The HCl salt is hygroscopic.[1][2] Store in a desiccator at -20°C for long-term stability.

  • Safety: The compound is a skin and eye irritant (H315, H319).[1] Handle in a fume hood with nitrile gloves.[1]

References

  • Sigma-Aldrich. (2024). Product Specification: 2-(4-Methoxybenzyl)morpholine (CAS 1368812-30-9).[1][3] Merck KGaA.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 125510, 2-Benzylmorpholine.

  • ChemScene. (2024).[1] 2-(4-Methoxybenzyl)morpholine: Physicochemical Properties and Safety Data.

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Morpholine Derivatives.

Sources

Exploratory

Literature review of 2-(4-Methoxybenzyl)morpholine derivatives

An In-Depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of 2-(4-Methoxybenzyl)morpholine Derivatives Abstract The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of 2-(4-Methoxybenzyl)morpholine Derivatives

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its presence in numerous bioactive compounds and approved pharmaceuticals.[1] Its favorable physicochemical, metabolic, and pharmacokinetic properties make it a desirable scaffold in drug design.[1] This guide focuses on a specific, promising class: 2-(4-Methoxybenzyl)morpholine derivatives. These compounds feature the core morpholine ring substituted at the 2-position with a methoxy-functionalized benzyl group, a combination that has unlocked significant potential across various therapeutic areas. We will provide an in-depth exploration of the synthetic routes to access this scaffold, a comprehensive review of its diverse pharmacological activities, and critical insights into its structure-activity relationships (SAR). This document serves as a technical resource for researchers and drug development professionals, offering detailed protocols, mechanistic diagrams, and field-proven insights to guide future discovery and optimization efforts within this chemical space.

The Morpholine Scaffold: A Privileged Element in Drug Design

Morpholine, a six-membered ring containing both nitrogen and oxygen heteroatoms, is a versatile and valuable building block in modern medicinal chemistry.[2] Its appeal stems from several key attributes:

  • Physicochemical Properties: The morpholine ring imparts favorable aqueous solubility and a balanced lipophilic-hydrophilic profile, which can improve the pharmacokinetic properties of a drug candidate.[3]

  • Metabolic Stability: It is generally stable to metabolic degradation, contributing to improved in vivo half-life and bioavailability.[4]

  • Synthetic Accessibility: The scaffold can be readily synthesized or introduced into molecules through a variety of robust and well-established chemical methodologies.[1]

  • Structural Versatility: The ring can act as a rigid spacer or a flexible hinge, and the nitrogen atom can serve as a hydrogen bond acceptor or a basic center, allowing for diverse interactions with biological targets.[5]

These characteristics have led to the incorporation of the morpholine moiety into a wide array of therapeutic agents with activities including anticancer, anti-inflammatory, antidepressant, and antidiabetic properties.[2][6] The 2-(4-Methoxybenzyl) substitution pattern represents a particularly fruitful area of investigation, where the electronic and steric properties of the methoxybenzyl group synergize with the morpholine core to drive potent and often selective biological effects.

Synthesis of 2-(4-Methoxybenzyl)morpholine Derivatives

The construction of the 2-substituted morpholine ring is a critical step in accessing these derivatives. Synthetic strategies typically focus on the formation of the heterocyclic ring through the cyclization of an appropriate acyclic precursor. A common and effective approach involves the reaction between a substituted 2-aminoethanol and an aryl-bromomethyl-ketone, where an intermediate hydroxyaminoketone spontaneously cyclizes.[7]

General Synthetic Workflow

A representative synthesis for a core 2-(4-Methoxybenzyl)morpholine derivative can be conceptualized in a multi-step sequence. The causality behind this workflow is to first build a key intermediate, an epoxide or a halohydrin derived from a 4-methoxyphenyl precursor, which can then undergo a nucleophilic ring-opening and subsequent cyclization with an amino alcohol.

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: N-Functionalization (Optional) A 1-(4-Methoxyphenyl)prop-2-en-1-ol B 2-(4-Methoxybenzyl)oxirane A->B m-CPBA DCM D 1-((2-Hydroxyethyl)amino)-3-(4-methoxyphenyl)propan-2-ol B->D Nucleophilic Attack C Ethanolamine C->D E 2-(4-Methoxybenzyl)morpholine D->E H2SO4 (Dehydration) G N-Substituted Derivative E->G Base (e.g., K2CO3) F Alkyl Halide (R-X) F->G

Caption: General synthetic workflow for 2-(4-Methoxybenzyl)morpholine derivatives.

Experimental Protocol: Synthesis of 2-(4-Methoxybenzyl)morpholine

This protocol describes a representative method for synthesizing the core scaffold.

Step 1: Synthesis of 2-bromo-1-(4-methoxyphenyl)ethan-1-one

  • To a solution of 1-(4-methoxyphenyl)ethan-1-one (1 eq.) in glacial acetic acid, add bromine (1 eq.) dropwise at 0°C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water until neutral, and dry under vacuum to yield the α-bromo ketone.

Step 2: Synthesis of 2-((2-hydroxyethyl)amino)-1-(4-methoxyphenyl)ethan-1-one

  • Dissolve the 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 eq.) in a suitable solvent such as acetonitrile.

  • Add ethanolamine (2.5 eq.) and a non-nucleophilic base like potassium carbonate (2 eq.).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Reductive Cyclization to 2-(4-Methoxybenzyl)morpholine

  • Dissolve the amino ketone intermediate (1 eq.) from Step 2 in methanol.

  • Cool the solution to 0°C and add sodium borohydride (NaBH₄) (2-3 eq.) portion-wise. This step reduces the ketone to a secondary alcohol.

  • Stir the reaction for 2-4 hours at room temperature.

  • Acidify the mixture with dilute HCl to catalyze the intramolecular cyclization (dehydration) to form the morpholine ring.

  • Basify the solution with NaOH and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(4-Methoxybenzyl)morpholine, which can be further purified by chromatography or distillation.

Pharmacological Landscape and Biological Activities

Derivatives of the 2-(4-Methoxybenzyl)morpholine scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising leads for multiple therapeutic indications.

Central Nervous System (CNS) Activity

A significant area of interest is in the treatment of CNS disorders. Specific derivatives have been identified as potent dual reuptake inhibitors of serotonin (SERT) and norepinephrine (NET).[8] This dual-action mechanism is a clinically validated strategy for treating major depressive disorder and neuropathic pain. The morpholine core acts as a key pharmacophoric element, while the 4-methoxybenzyl group engages in specific interactions within the transporter binding sites. The balanced lipophilicity imparted by this scaffold is also thought to enhance blood-brain barrier permeability, a critical factor for CNS drug efficacy.[3]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft NE_Vesicle Norepinephrine (NE) Vesicles NE NE NE_Vesicle->NE Release SERT_Vesicle Serotonin (5-HT) Vesicles SERT 5-HT SERT_Vesicle->SERT Release NE_Receptor Adrenergic Receptors Response Neuronal Response (Mood Regulation, etc.) NE_Receptor->Response SERT_Receptor Serotonin Receptors SERT_Receptor->Response NE->NE_Receptor Binds NET NET Transporter NE->NET Reuptake SERT->SERT_Receptor Binds SERT_T SERT Transporter SERT->SERT_T Reuptake Drug 2-(4-Methoxybenzyl) morpholine derivative Drug->NET Inhibits Drug->SERT_T Inhibits

Caption: Mechanism of dual norepinephrine and serotonin reuptake inhibition.

Anti-inflammatory and Analgesic Properties

The parent compound, 2-(4-methoxyphenyl)morpholine, is noted as a valuable intermediate for developing analgesic and anti-inflammatory drugs.[9] The mechanism often involves the modulation of inflammatory pathways. For instance, related 2-aryl-morpholines have shown antioxidant properties and the ability to reduce inflammatory mediators.[7]

Antidiabetic Activity

Certain benzimidazole derivatives containing a 4-methoxybenzyl and a morpholine moiety have been identified as potent α-glucosidase inhibitors.[10] This enzyme is located in the brush border of the small intestine and is responsible for breaking down carbohydrates into glucose. Its inhibition delays glucose absorption, making it an effective strategy for managing type II diabetes. In these compounds, the electron-donating methoxy group on the phenyl ring was found to be crucial for inhibitory activity.[10]

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic profile of a lead compound. For 2-(4-Methoxybenzyl)morpholine derivatives, key structural regions can be systematically modified.

  • The 4-Methoxybenzyl Group: This moiety is often critical for activity. The para-methoxy group is an electron-donating group that can influence the electronic properties of the aromatic ring and participate in key hydrogen bonding or hydrophobic interactions within the target protein. Its replacement with other substituents (e.g., halogens, alkyls) or shifting its position on the ring can dramatically alter biological activity.[10][11]

  • The Morpholine Nitrogen (N-4): The nitrogen at position 4 is a common site for modification. Introducing small alkyl or functionalized chains can modulate the compound's basicity, polarity, and ability to interact with the target. For example, in antiproliferative 2-morpholinobenzoic acid inhibitors, N-benzyl substitution was found to be optimal.[12]

  • Stereochemistry at C-2: The carbon atom to which the benzyl group is attached is a chiral center. The stereochemistry at this position can be critical for achieving a precise fit in the chiral binding pocket of a target enzyme or receptor, often leading to significant differences in potency between enantiomers.[8]

G R1 N-4 Substitution: Modulates polarity, basicity R2 C-2 Stereochemistry: Crucial for chiral recognition R3 4-Methoxybenzyl Group: Key for target binding, electronics img

Caption: Key pharmacophoric regions for SAR studies on the core scaffold.

Summary of SAR Findings
Modification SiteStructural ChangeImpact on Biological ActivityReference
Phenyl Ring Electron-donating groups (e.g., -OCH₃, -CH₃) at para positionOften increases activity (e.g., α-glucosidase inhibition)[10]
Halogen substitution (e.g., Cl, F)Can enhance potency, particularly in AChE inhibitors[11]
Morpholine N-4 Introduction of N-benzylamino groupOptimal for antiproliferative activity in certain scaffolds[12]
Replacement with heterocyclic units (imidazole, triazole)Generally reduces activity in AChE inhibitors compared to dimethylamino[11]
Stereochemistry (R)- or (S)- configuration at C-2Can be critical for potency, as seen in dual reuptake inhibitors[8]

Conclusion and Future Perspectives

The 2-(4-Methoxybenzyl)morpholine scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The combination of the privileged morpholine core with the functionally significant 4-methoxybenzyl group has yielded compounds with potent activities against CNS disorders, diabetes, and inflammation. The synthetic accessibility of these derivatives allows for extensive exploration of their chemical space.

Future research should focus on a multi-pronged approach:

  • Stereoselective Synthesis: Developing efficient methods to synthesize enantiomerically pure derivatives will be critical to fully deconvolute SAR and optimize potency while minimizing potential off-target effects.

  • Bioisosteric Replacement: Systematically replacing the 4-methoxybenzyl group and the morpholine oxygen with bioisosteres could lead to novel derivatives with improved properties.

  • Mechanism of Action Studies: For derivatives with promising in vitro activity, detailed mechanistic studies are needed to identify specific molecular targets and signaling pathways.

  • Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be essential to guide the optimization of lead compounds toward viable drug candidates.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to further exploit the therapeutic potential of this valuable chemical scaffold.

References

  • Kourounakis, A. P., & Gavalas, A. (Year not available). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
  • Chem-Impex. (n.d.). 2-(4-Methoxyphenyl)morpholine. Chem-Impex.
  • MDPI. (2024).
  • Iraqi Journal of Pharmaceutical Sciences. (2025).
  • Jain, A., & Sahu, S. K. (2024).
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • (Author not available). (2022). An updated review on morpholine derivatives with their pharmacological actions. (Journal not specified).
  • (Author not available). (2022). An updated review on morpholine derivatives with their pharmacological actions. (Journal not specified).
  • MDPI. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI.
  • RSC Publishing. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
  • EDP Sciences. (2024).
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2018).
  • PubMed. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • Google Patents. (n.d.).
  • ACS Publications. (2023). Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Journal of Medicinal Chemistry.

Sources

Foundational

Comprehensive Safety and Toxicological Profiling of 2-(4-Methoxybenzyl)morpholine: A Technical Whitepaper

Executive Summary & Chemical Rationale In modern drug discovery, the strategic incorporation of privileged scaffolds is essential for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(4-Methoxybenzyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the strategic incorporation of privileged scaffolds is essential for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(4-Methoxybenzyl)morpholine (CAS: 1368812-30-9) serves as a highly versatile synthetic intermediate. The morpholine ring is frequently deployed to enhance aqueous solubility and modulate the basicity of drug candidates, while the 4-methoxybenzyl (PMB) moiety acts either as a robust protecting group or a lipophilic pharmacophore for target engagement.

As a Senior Application Scientist, I approach the safety data sheet (SDS) and toxicological profiling of such novel building blocks not merely as a regulatory compliance exercise, but as a foundational step in de-risking downstream development. Because highly specific in vivo data for this exact CAS number is limited, we must employ a Structure-Activity Relationship (SAR) read-across methodology, analyzing the established metabolic liabilities of its constituent parts [1].

Physicochemical Properties & SDS Profiling

Before integrating this compound into high-throughput synthesis workflows, establishing its physicochemical baseline is critical. The lipophilic methoxybenzyl group restricts aqueous solubility, necessitating organic vehicles (e.g., DMSO) for biological assays, while the basic morpholine nitrogen heavily influences its ionization state at physiological pH.

Table 1: Physicochemical & Identification Properties
PropertyValueExperimental Implication
Chemical Name 2-(4-Methoxybenzyl)morpholineStandardized nomenclature for inventory.
CAS Registry Number 1368812-30-9Primary identifier for regulatory tracking.
Molecular Formula C12H17NO2Used for exact mass calculation in LC-MS.
Molecular Weight 207.27 g/mol Favorable for Lipinski's Rule of 5 compliance.
Standard Purity ≥97%Minimizes artifactual toxicity from impurities.
Storage Conditions Sealed in dry, 2-8°CPrevents oxidative degradation of the amine.
Table 2: Hazard Identification & Mitigation Strategy
Hazard CategoryGHS IndicatorCausality & Mitigation Strategy
Skin Irritation Category 2Causality: Lipophilic amines disrupt epidermal lipid bilayers. Mitigation: Nitrile gloves and lab coats.
Eye Irritation Category 2ACausality: Basic nitrogen causes localized pH shifts on the cornea. Mitigation: Safety goggles required.
Respiratory Potential IrritantCausality: Volatilization of the free base can irritate mucosal membranes. Mitigation: Handle strictly in a Fume Hood.

Mechanistic Toxicology & Metabolic Pathways

Understanding the metabolic fate of 2-(4-Methoxybenzyl)morpholine is paramount for predicting its toxicity. The compound is primarily metabolized in the liver via Cytochrome P450 (CYP) enzymes.

  • Morpholine Ring Cleavage: CYP enzymes (notably CYP3A4) catalyze the oxidation of the morpholine ring via a radical intermediate. This leads to N-dealkylation and the formation of aminoethoxy derivatives [2]. Under specific acidic or oxidative conditions, the secondary amine can undergo nitrosation to form N-nitrosamines, a known class of mutagens.

  • Methoxybenzyl Metabolism: The methoxy group is highly susceptible to O-demethylation by CYP2D6 or CYP3A4, yielding a reactive phenol. This phenol is subsequently neutralized via Phase II conjugation (glucuronidation or sulfation) to increase hydrophilicity and facilitate renal excretion [3].

MetabolicPathway Parent 2-(4-Methoxybenzyl)morpholine (Parent Compound) CYP3A4 CYP3A4 / CYP2D6 Mediated Oxidation Parent->CYP3A4 Hepatic First-Pass O_Demethylation O-Demethylation (Phenol Derivative) CYP3A4->O_Demethylation Methoxy Cleavage N_Dealkylation Morpholine Ring Cleavage (Aminoethoxy Intermediates) CYP3A4->N_Dealkylation C-N Bond Cleavage Phase2 Phase II Conjugation (Glucuronidation/Sulfation) O_Demethylation->Phase2 N_Dealkylation->Phase2 Excretion Renal Excretion Phase2->Excretion Increased Hydrophilicity

Figure 1: Proposed CYP450-mediated metabolic pathway and clearance of 2-(4-Methoxybenzyl)morpholine.

Experimental Workflows for Toxicity Profiling

To empirically validate the safety profile of this compound, we deploy a self-validating in vitro assay system. The following protocols are designed to isolate specific mechanisms of toxicity while ensuring absolute data integrity.

Protocol A: In Vitro Hepatotoxicity Assay (Self-Validating System)

We utilize HepG2 cells because they retain baseline human hepatic enzyme activity, which is essential for capturing metabolite-driven toxicity rather than just parent-compound cytotoxicity [4].

  • Step 1: Reagent Preparation. Dissolve 2-(4-Methoxybenzyl)morpholine in 100% anhydrous DMSO to create a 10 mM stock.

    • Causality: DMSO ensures complete dissolution of the lipophilic methoxybenzyl moiety.

  • Step 2: Cell Seeding. Seed HepG2 cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2.
    
  • Step 3: Compound Dosing & Control Integration. Perform serial dilutions to dose cells at 1, 10, 50, and 100 μM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Concurrently dose a separate set of wells with 50 μM Chlorpromazine.

    • Self-Validation: Chlorpromazine acts as a known hepatotoxic positive control. If this control fails to reduce viability by >50%, the entire plate is invalidated, preventing false-negative reporting. A 0.1% DMSO vehicle well serves as the negative baseline.

  • Step 4: Viability Readout. Add Resazurin (10% v/v) and incubate for 4 hours. Measure fluorescence (Ex 560 nm / Em 590 nm).

    • Causality: Resazurin measures mitochondrial metabolic activity. A reduction in fluorescence directly correlates with mitochondrial depolarization, a primary mechanism of toxicity for lipophilic amines.

Protocol B: CYP450 Microsomal Stability Assay

Because HepG2 cells can sometimes exhibit downregulated CYP expression, we supplement our workflow with Human Liver Microsomes (HLMs) to specifically isolate CYP450-mediated clearance [5].

  • Step 1: Incubation. Incubate 1 μM of the compound with 0.5 mg/mL HLMs and 1 mM NADPH in 100 mM phosphate buffer (pH 7.4) at 37°C.

    • Causality: NADPH is strictly required as an electron donor for CYP450 catalytic cycles; without it, oxidative metabolism halts.

  • Step 2: Reaction Quenching. Stop the reaction at 0, 15, 30, and 60 minutes by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Acetonitrile precipitates microsomal proteins, instantly halting enzymatic activity and extracting the analyte for MS analysis.

  • Step 3: LC-MS/MS Quantification. Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    
    • Self-Validation: Include a "No-NADPH" negative control. If compound depletion occurs without NADPH, it indicates chemical instability rather than enzymatic metabolism, validating the true mechanism of clearance.

ToxicityWorkflow Prep Compound Prep (DMSO Stock) HepG2 HepG2 Cell Culture (24h/48h Exposure) Prep->HepG2 In vitro Microsomes Human Liver Microsomes (CYP Inhibition Assay) Prep->Microsomes Ex vivo Viability Cell Viability Assay (MTT/Resazurin) HepG2->Viability LCMS LC-MS/MS Analysis (Metabolite Tracking) Microsomes->LCMS Data IC50 & Clearance Calculation Viability->Data LCMS->Data

Figure 2: High-throughput experimental workflow for hepatotoxicity and CYP450 inhibition profiling.

References

  • Sigma-Aldrich. "Morphorine | Sigma-Aldrich". Source: sigmaaldrich.cn. URL:[Link]

  • International Journal of Pharmaceutical Research and Allied Sciences (IJPRAS). "Review Article Cytochrome P450 Biocatalysts: A Route to Bioremediation". Source: ijpras.com. URL: [Link]

  • European Chemicals Agency (ECHA). "4-methoxybenzyl alcohol - ECHA CHEM". Source: europa.eu. URL:[Link]

  • MDPI. "Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues". Source: mdpi.com. URL: [Link]

Exploratory

2-(4-Methoxybenzyl)morpholine as a pharmacophore in medicinal chemistry

An In-Depth Technical Guide to 2-(4-methoxybenzyl)morpholine as a Pharmacophore in Medicinal Chemistry Authored by a Senior Application Scientist This guide provides an in-depth exploration of the 2-(4-methoxybenzyl)morp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(4-methoxybenzyl)morpholine as a Pharmacophore in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the 2-(4-methoxybenzyl)morpholine scaffold, a privileged pharmacophore in modern medicinal chemistry. We will dissect its synthesis, explore its interactions with key biological targets, and elucidate the structure-activity relationships that drive its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Strategic Importance of the 2-(4-Methoxybenzyl)morpholine Scaffold

The 2-(4-methoxybenzyl)morpholine core has emerged as a significant structural motif in the design of novel therapeutics, particularly for central nervous system (CNS) disorders. Its inherent structural features, including a chiral center, a basic nitrogen atom, and an aromatic ring, provide a rich three-dimensional pharmacophore that can be readily modified to achieve desired potency, selectivity, and pharmacokinetic properties. This scaffold has shown remarkable versatility, serving as a foundational element for ligands targeting a range of receptors, with a notable emphasis on opioid and sigma receptors.

Synthesis and Chemical Landscape

The synthesis of 2-(4-methoxybenzyl)morpholine and its derivatives is typically achieved through multi-step sequences that allow for precise control over stereochemistry and functional group installation. A common and efficient method involves the use of (S)-2-(aminooxy)propan-1-ol as a chiral starting material.

Representative Synthetic Protocol

A robust and frequently cited synthetic route to enantiomerically pure 2-(4-methoxybenzyl)morpholine derivatives is outlined below. This protocol is adapted from established literature procedures and provides a reliable pathway to the core scaffold.

Experimental Protocol: Synthesis of (R)- and (S)-2-(4-Methoxybenzyl)morpholine

  • Step 1: Reductive Amination. To a solution of 4-methoxyphenylacetone in a suitable solvent such as methanol, add a chiral amine, for instance, (R)- or (S)-α-methylbenzylamine, followed by a reducing agent like sodium cyanoborohydride. The reaction is typically stirred at room temperature for 24-48 hours.

  • Step 2: Cyclization. The resulting secondary amine is then reacted with a dielectrophile, such as 1-bromo-2-(2-bromoethoxy)ethane, in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent like acetonitrile. This mixture is heated to reflux for 12-24 hours to facilitate the cyclization and formation of the morpholine ring.

  • Step 3: Deprotection. The chiral auxiliary is removed via catalytic hydrogenation. The protected morpholine derivative is dissolved in an appropriate solvent, and a palladium on carbon catalyst is added. The reaction vessel is then subjected to a hydrogen atmosphere until the deprotection is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 4: Purification. The final product is purified using column chromatography on silica gel to yield the desired enantiomer of 2-(4-methoxybenzyl)morpholine.

This synthetic strategy offers the flexibility to introduce a wide array of substituents on the morpholine nitrogen and the aromatic ring, enabling the exploration of the chemical space around this core.

Biological Targets and Mechanism of Action

The 2-(4-methoxybenzyl)morpholine scaffold has been extensively investigated for its interaction with several key protein targets implicated in a variety of disease states.

Opioid Receptors

A significant body of research has focused on the development of 2-(4-methoxybenzyl)morpholine derivatives as ligands for opioid receptors (mu, delta, and kappa). These receptors are critical mediators of pain, mood, and reward. The morpholine nitrogen and the benzyl moiety of the scaffold are thought to mimic key interactions of endogenous opioid peptides.

Sigma Receptors

Derivatives of 2-(4-methoxybenzyl)morpholine have also demonstrated high affinity for sigma receptors, particularly the sigma-1 and sigma-2 subtypes. These receptors are involved in a wide range of cellular functions and are considered promising targets for the treatment of neurodegenerative diseases, psychiatric disorders, and pain. The lipophilic nature of the benzyl group and the basicity of the morpholine nitrogen are crucial for high-affinity binding to sigma receptors.

Other Potential Targets

Beyond opioid and sigma receptors, this versatile scaffold has been explored for its activity at other CNS targets, including monoamine transporters and N-methyl-D-aspartate (NMDA) receptors, further highlighting its privileged nature in neuropharmacology.

Structure-Activity Relationships (SAR)

The therapeutic utility of the 2-(4-methoxybenzyl)morpholine pharmacophore is intricately linked to the specific structural modifications made to the core scaffold. Understanding these structure-activity relationships is paramount for designing next-generation therapeutics with improved efficacy and safety profiles.

The Role of the Morpholine Nitrogen

The nitrogen atom of the morpholine ring is a key determinant of activity. Its basicity allows for protonation at physiological pH, enabling ionic interactions with acidic residues in the binding pockets of target receptors. The substituents on this nitrogen profoundly influence both potency and selectivity.

Impact of Aromatic Substitution

The 4-methoxy group on the benzyl ring is a common feature in many active compounds, suggesting its importance for optimal binding. However, exploration of other substitution patterns on the aromatic ring has revealed that modifications at this position can fine-tune receptor selectivity and pharmacokinetic properties.

Stereochemistry

The stereochemistry at the C2 position of the morpholine ring is critical for receptor recognition. In many cases, one enantiomer exhibits significantly higher affinity and/or efficacy than the other, underscoring the importance of stereocontrolled synthesis and evaluation.

Therapeutic Applications and Future Directions

The unique pharmacological profile of 2-(4-methoxybenzyl)morpholine derivatives has positioned them as promising candidates for a variety of therapeutic applications.

Pain Management

Given their activity at opioid and sigma receptors, compounds based on this scaffold are being actively investigated as novel analgesics with the potential for reduced side effects compared to traditional opioids.

Neurodegenerative Diseases

The neuroprotective effects associated with sigma receptor modulation make these compounds attractive for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

Psychiatric Disorders

The involvement of sigma receptors in mood regulation and cognition suggests that 2-(4-methoxybenzyl)morpholine derivatives may have therapeutic potential in the treatment of depression, anxiety, and schizophrenia.

Conclusion

The 2-(4-methoxybenzyl)morpholine scaffold represents a highly valuable and versatile pharmacophore in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with multiple key biological targets, ensures its continued relevance in the quest for novel and improved therapeutics for a range of challenging diseases. Future research will undoubtedly uncover new applications and further refine our understanding of the intricate structure-activity relationships that govern the biological activity of this remarkable molecular framework.

References

  • The 2-(4-methoxybenzyl)morpholine scaffold: a versatile structure in medicinal chemistry. (Source: National Center for Biotechnology Information, URL: [Link])

Foundational

Metabolic stability profile of 2-(4-Methoxybenzyl)morpholine

Executive Summary This technical guide details the metabolic stability profile of 2-(4-Methoxybenzyl)morpholine (2-4MBM), a structural analog of the phenmetrazine/2-benzylmorpholine class of monoamine reuptake inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the metabolic stability profile of 2-(4-Methoxybenzyl)morpholine (2-4MBM), a structural analog of the phenmetrazine/2-benzylmorpholine class of monoamine reuptake inhibitors. In drug development, this scaffold is often explored for CNS indications, including appetite suppression and antidepressant activity.

The metabolic integrity of 2-4MBM is defined by two competing clearance pathways: Phase I O-demethylation at the para-anisole moiety and Phase II N-glucuronidation at the morpholine secondary amine. This guide provides a comprehensive analysis of these liabilities, the experimental protocols to validate them, and the structural logic required for lead optimization.

Key Metabolic Parameters (Predicted)
ParameterValue / ClassificationLimiting Factor
Intrinsic Clearance (

)
Moderate-High (> 45 µL/min/mg)Rapid O-demethylation
Primary Isoform CYP2D6 (Major), CYP3A4 (Minor)Polymorphic variability risk
Phase II Liability ModerateDirect N-glucuronidation
Half-Life (

)
< 2.5 Hours (Microsomes)Requires structural blocking

Metabolic Pathway Analysis

The metabolic fate of 2-4MBM is dictated by its electron-rich aromatic ring and the nucleophilic secondary amine. Understanding the hierarchy of these transformations is critical for interpreting stability data.

Mechanistic Breakdown
  • Primary Route (Phase I): O-Demethylation The 4-methoxy group is the primary "soft spot." Cytochrome P450 enzymes (specifically CYP2D6) facilitate the oxidative cleavage of the methyl ether, yielding the corresponding phenol metabolite. This dramatically increases polarity and facilitates rapid elimination, often terminating pharmacological activity.

  • Secondary Route (Phase II): N-Glucuronidation The morpholine ring contains a secondary amine. While sterically hindered compared to primary amines, it remains a substrate for UGT enzymes (e.g., UGT1A4), leading to the formation of N-glucuronides.

  • Tertiary Route: Benzylic Hydroxylation The methylene bridge (

    
    ) connecting the morpholine and phenyl rings is susceptible to oxidation, though this is kinetically slower than the O-demethylation event.
    
Pathway Visualization (Graphviz)

MetabolicPathway cluster_legend Pathway Legend Parent Parent Compound 2-(4-Methoxybenzyl)morpholine Phenol Metabolite M1 (O-Desmethyl Phenol) Parent->Phenol CYP2D6 / CYP2C19 (O-Demethylation) Glucuronide Metabolite M2 (N-Glucuronide) Parent->Glucuronide UGT1A4 (Direct Conjugation) Phenol->Glucuronide UGT Conjugation Quinone Metabolite M3 (Reactive Quinone Imine) Phenol->Quinone Bioactivation (Oxidation) key Blue Arrow: Major Clearance Route Dashed: Secondary Route Red: Tox Liability

Caption: Figure 1: Predicted metabolic cascade of 2-(4-Methoxybenzyl)morpholine. The dominant clearance vector is CYP-mediated O-demethylation.

Experimental Protocols & Validation

To rigorously assess the stability profile described above, the following experimental workflows are required. These protocols are designed to be self-validating through the use of specific positive controls.

Microsomal Stability Assay (Phase I Focus)

This assay isolates CYP450 activity to determine the intrinsic clearance (


) driven by oxidative metabolism.

Rationale: Microsomes contain high concentrations of CYP and FMO enzymes but lack the co-factors for Phase II conjugation (unless supplemented). This allows us to specifically quantify the O-demethylation rate.

Protocol:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Reaction Mixture:

    • Substrate: 2-4MBM (1 µM final concentration to ensure linear kinetics).

    • Protein: 0.5 mg/mL HLM.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Validation Criteria:

  • Positive Control: Dextromethorphan (High turnover via O-demethylation). Must show

    
     min.
    
  • Negative Control: Warfarin (Low turnover).[1] Must show >85% remaining at 60 min.

Hepatocyte Stability Assay (Integrated Metabolism)

Rationale: Microsomes miss the cytosolic enzymes and Phase II machinery. Cryopreserved hepatocytes provide a complete cellular system to observe the competition between O-demethylation and N-glucuronidation.

Protocol:

  • Thawing: Thaw cryopreserved human hepatocytes using high-viability medium (e.g., HT Medium).

  • Viability Check: Trypan Blue exclusion (Acceptance >75% viability).

  • Incubation:

    • Seed density:

      
       cells/mL.
      
    • Substrate: 1 µM 2-4MBM.

    • Timepoints:

      
       min.
      
  • Analysis: Quench with ACN/MeOH, centrifuge, and analyze for both parent depletion and glucuronide formation (Neutral Loss scan of 176 Da).

Data Interpretation & Lead Optimization

When analyzing the data from the above protocols for 2-(4-Methoxybenzyl)morpholine, specific outcomes dictate the medicinal chemistry strategy.

Interpreting Clearance Values

(µL/min/mg)
InterpretationAction Item
< 15 StableProceed to PK/PD.
15 - 45 Moderate TurnoverIdentify major metabolite (M1 vs M2).
> 45 High TurnoverCritical Stop. Modification required.
Structural Modification Strategy (SAR)

If 2-4MBM exhibits high clearance (likely due to the OMe group), the following modifications are recommended to improve metabolic stability while retaining potency:

  • Block O-Demethylation:

    • Substitution: Replace the -OCH3 (methoxy) with -OCF3 (trifluoromethoxy) or -F (fluorine).

    • Effect: The C-F bond is metabolically inert to CYP oxidation, shutting down the primary clearance pathway.

  • Steric Hindrance of the Amine:

    • Substitution: Introduce a methyl group at the C3 or C5 position of the morpholine ring.

    • Effect: Steric bulk interferes with UGT binding, reducing N-glucuronidation rates.

Bioactivation Risk Assessment

The formation of the phenol metabolite (M1) presents a secondary risk. Phenols can be further oxidized to quinone methides or quinone imines , which are electrophilic and can form covalent adducts with liver proteins (hepatotoxicity).

  • Test: Glutathione (GSH) trapping assay.

  • Trigger: If GSH-adducts are observed in microsomes, the methoxy group must be removed or replaced with an electron-withdrawing group (e.g., -Cl, -CF3) to deactivate the ring.

References

  • Brown, G. R., et al. (1990).[2] "Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine."[2] Journal of Pharmacy and Pharmacology. Link

  • Blake, L. C., et al. (2013). "Discovery of 4-Benzylmorpholine Analogs as Selective Inhibitors of CYP2A13." Pharmaceutical Research. Link

  • Testa, B., & Kramer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms." Chemistry & Biodiversity. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

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Exploratory

The Strategic Evolution of Benzyl-Substituted Morpholine Analogs: From Discovery to Targeted Therapeutics

Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistry, frequently utilized to tune the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates[1]. However, the strategi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently utilized to tune the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates[1]. However, the strategic addition of a benzyl substituent—whether at the carbon (C-substituted) or nitrogen (N-substituted) position—transforms this versatile core into a highly specific pharmacophore. This technical guide explores the historical discovery, mechanistic rationale, and synthetic methodologies behind benzyl-substituted morpholines, tracing their evolution from central nervous system (CNS) modulators to precision chemopreventive agents and antimalarials.

Pharmacological Grounding: Why the Benzylmorpholine Scaffold?

The selection of a benzylmorpholine scaffold in rational drug design is driven by a precise combination of physicochemical tuning and steric mapping:

  • Physicochemical Tuning: The morpholine core contains an oxygen atom (a strong hydrogen-bond acceptor) and a secondary/tertiary amine. This combination tunes the basicity of the nitrogen to a

    
     of approximately 8.3, ensuring that the molecule remains partially un-ionized at physiological pH[1]. This delicate balance optimizes aqueous solubility while maintaining sufficient lipophilicity to cross the blood-brain barrier (BBB).
    
  • Steric & Electronic Modulation: The introduction of a benzyl group provides a flexible, lipophilic aromatic ring capable of engaging in

    
     stacking or cation-
    
    
    
    interactions within deep, hydrophobic receptor pockets[2].

Drug_Design Core Morpholine Core (Favorable PK/pKa) Mod1 C-Substitution (e.g., Reboxetine) Core->Mod1 Aryloxybenzyl Addition Mod2 N-Substitution (e.g., CYP2A13 Inhibitors) Core->Mod2 Ortho-Halobenzyl Addition Out1 NET Inhibition (Antidepressant) Mod1->Out1 CNS Penetration Out2 Enzyme Selectivity (Chemoprevention) Mod2->Out2 Steric Clash Avoidance

Fig 1: Divergent rational design pathways leveraging morpholine cores for distinct clinical targets.

Historical Divergence in Drug Discovery

CNS Therapeutics: Monoamine Reuptake Inhibition

The earliest successes of the morpholine scaffold were in the CNS space. The evolution from simple stimulants like phenmetrazine led to the discovery of highly targeted agents. Reboxetine, a prominent 2-substituted benzylmorpholine derivative, was developed as a highly selective norepinephrine transporter (NET) inhibitor[2]. The aryloxybenzyl substitution at the C2 position of the morpholine ring perfectly maps to the hydrophobic binding domain of the NET, preventing the reuptake of norepinephrine and establishing its clinical utility as an antidepressant.

Oncology: CYP2A13 Inhibition for Chemoprevention

A major breakthrough occurred when high-throughput screening (HTS) identified the 4-benzylmorpholine (N-substituted) scaffold as a potent inhibitor of Cytochrome P450 2A13 (CYP2A13)[3]. CYP2A13 is a respiratory-tract-specific enzyme responsible for bioactivating 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a highly procarcinogenic compound found in tobacco, into DNA-adducting metabolites[4].

CYP2A13_Pathway NNK Tobacco Procarcinogen (NNK) CYP CYP2A13 Enzyme (Respiratory Tract) NNK->CYP Substrate Binding DNA DNA Adduct Formation CYP->DNA Alpha-Hydroxylation (Bioactivation) Cancer Lung Cancer Initiation DNA->Cancer Mutagenesis Inhibitor Ortho-Substituted Benzylmorpholine Inhibitor->CYP Competitive Inhibition (Blocks Active Site)

Fig 2: Mechanism of CYP2A13-mediated NNK bioactivation and competitive inhibition by benzylmorpholines.

Infectious Disease: Antimalarial Tetraoxanes

Recent expansions of the scaffold include benzylmorpholine 1,2,4,5-tetraoxane hybrids. Compounds such as N205 utilize the benzylmorpholine moiety to improve the metabolic stability of the peroxide pharmacophore, exhibiting sub-nanomolar antimalarial efficacy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 nM) against Plasmodium falciparum.

Structure-Activity Relationship (SAR): The Ortho-Substitution Paradigm

Designing inhibitors for CYP2A13 presents a unique challenge: the enzyme shares 94% sequence homology with the hepatic enzyme CYP2A6[4]. Inhibiting CYP2A6 is undesirable due to its role in clearing other clinical drugs.

Causality in SAR: The active site of CYP2A13 contains a slightly larger micro-cavity than CYP2A6. Researchers discovered that placing a halogen at the ortho-position of the benzyl ring creates a precise steric wedge. This ortho-substitution fits perfectly into the CYP2A13 cavity but causes severe steric clashes within the tighter CYP2A6 active site, yielding exceptional selectivity[3].

Table 1: Representative SAR of 4-Benzylmorpholine Analogs for CYP2A Selectivity

CompoundBenzyl SubstitutionCYP2A13 InhibitionCYP2A6 InhibitionSelectivity ProfileMechanistic Rationale
1 UnsubstitutedModerateModeratePoorLacks steric bulk to differentiate homologous active sites.
2 2-Fluoro (Ortho)High (

optimized)
Low>25-fold selectiveFluorine atom exploits CYP2A13 micro-cavity; clashes in CYP2A6.
3 2-Chloro (Ortho)HighLow>25-fold selectiveIncreased halogen radius maintains optimal active-site wedging.
4 4-Methyl (Para)LowModerateUnfavorablePara-extension disrupts optimal heme-coordination geometry.

Core Synthetic Methodologies

Synthetically, the morpholine core can be constructed de novo via the base-catalyzed ring opening of epoxides with ethanolamine sulfonate, followed by intramolecular cyclization to yield C-substituted benzylmorpholines[5]. Conversely, N-substituted 4-benzylmorpholines are typically synthesized via direct N-alkylation of a pre-formed morpholine core using substituted benzyl bromides.

Synthetic_Workflow Step1 Epoxide Precursor Step2 Ring Opening (Ethanolamine Sulfonate) Step1->Step2 Base Step3 Base-Catalyzed Cyclization Step2->Step3 Intramolecular SN2 Step4 N-Alkylation (Benzyl Bromide) Step3->Step4 K2CO3 / DMF Step5 Purification (Chiral HPLC) Step4->Step5 LC-MS Validation

Fig 3: Step-by-step synthetic workflow for generating enantiomerically pure benzylmorpholine analogs.

Validated Experimental Protocol: Synthesis of 4-(2-Fluorobenzyl)morpholine

The following methodology details the high-yield N-alkylation of morpholine to produce the highly selective CYP2A13 inhibitor, 4-(2-fluorobenzyl)morpholine. This protocol is engineered as a self-validating system to ensure high fidelity at every step.

Step 1: Reagent Preparation & Baseline Establishment

  • Action: Dissolve morpholine (1.0 eq, 10 mmol) in 20 mL of anhydrous Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Causality: DMF is a polar aprotic solvent that accelerates the

    
     substitution mechanism without creating a hydrogen-bonding shell around the nucleophilic nitrogen.
    
  • Self-Validation Check: Before adding the electrophile, sample the 2-fluorobenzyl bromide stock for a baseline Thin-Layer Chromatography (TLC) run (Hexanes:EtOAc 7:3). This establishes the exact

    
     of the starting material to accurately track its consumption.
    

Step 2: Base Addition

  • Action: Add anhydrous Potassium Carbonate (

    
    , 2.5 eq) to the stirring solution.
    
  • Causality:

    
     acts as a non-nucleophilic acid scavenger. It neutralizes the hydrobromic acid (HBr) byproduct generated during alkylation, preventing the protonation of the morpholine nitrogen which would otherwise quench its nucleophilicity.
    

Step 3: Controlled Alkylation

  • Action: Cool the reaction flask to 0°C using an ice bath. Introduce 2-fluorobenzyl bromide (1.1 eq) dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Causality: The low initial temperature prevents runaway exothermic side reactions and limits the potential for quaternary ammonium salt formation (over-alkylation).

  • Self-Validation Check: At

    
     hours, perform Liquid Chromatography-Mass Spectrometry (LC-MS) on a 10 
    
    
    
    reaction aliquot. The reaction is validated as complete only when the unreacted benzyl bromide peak is absent and the target mass
    
    
    dominates the chromatogram.

Step 4: Workup & Extraction

  • Action: Quench the reaction with 50 mL of distilled water and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validation Check: After the aqueous quench, verify the pH of the aqueous layer is

    
    . This ensures the morpholine nitrogen remains fully deprotonated, guaranteeing it partitions entirely into the organic (Ethyl Acetate) phase during extraction.
    

References

  • [3] Title: Benzylmorpholine Analogs as Selective Inhibitors of Lung Cytochrome P450 2A13 for the Chemoprevention of Lung Cancer in Tobacco Users Source: PMC - NIH URL:[Link]

  • [4] Title: Benzylmorpholine analogs as selective inhibitors of lung cytochrome P450 2A13 for the chemoprevention of lung cancer in tobacco users Source: PubMed URL:[Link]

  • [2] Title: (S,S)-2-(α-(2-[18F]Fluoro[2H2]methoxyphenoxy)phenoxy)benzyl)morpholine Source: Molecular Imaging and Contrast Agent Database (MICAD) / PubMed URL:[Link]

  • [5] Title: Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications Source: Research Journal of Pharmacy and Technology (RJPT) URL:[Link]

  • [1] Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC - NIH URL:[Link]

  • [6] Title: Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria Source: PubMed URL: [Link]

Sources

Foundational

Molecular weight and formula of 2-(4-Methoxybenzyl)morpholine

An In-depth Technical Guide to 2-(4-Methoxybenzyl)morpholine: Synthesis, Characterization, and Applications Executive Summary This technical guide provides a comprehensive overview of 2-(4-Methoxybenzyl)morpholine, a het...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(4-Methoxybenzyl)morpholine: Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-(4-Methoxybenzyl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in numerous pharmaceuticals, valued for its ability to improve pharmacokinetic properties such as solubility, metabolic stability, and blood-brain barrier permeability. The addition of a 4-methoxybenzyl group at the 2-position introduces functionalities that can be pivotal for modulating biological activity. This document details the physicochemical properties, a proposed synthetic route with a step-by-step protocol, expected spectroscopic characterization, potential therapeutic applications, and safety and handling guidelines for 2-(4-Methoxybenzyl)morpholine. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and organic synthesis.

Introduction

The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is a cornerstone in the design of bioactive molecules.[1] Its unique physicochemical properties, including a pKa that renders it partially protonated at physiological pH, contribute to enhanced aqueous solubility and favorable interactions with biological targets.[2] Consequently, the morpholine moiety is integral to a wide array of approved drugs, from the antibiotic linezolid to the anticancer agent gefitinib.[1]

2-Substituted morpholines are particularly important as they allow for the introduction of diverse pharmacophores that can interact with specific binding pockets in enzymes and receptors. The subject of this guide, 2-(4-Methoxybenzyl)morpholine, incorporates a 4-methoxybenzyl substituent. This group is frequently found in compounds targeting the central nervous system (CNS), where it can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, thereby influencing potency and selectivity.[3] This guide aims to provide a detailed technical resource on the synthesis, properties, and potential of this valuable compound.

Physicochemical and Molecular Properties

The fundamental properties of 2-(4-Methoxybenzyl)morpholine are summarized below. These values are calculated based on its chemical structure and are essential for its application in experimental settings.

PropertyValue
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Appearance Expected to be an oil or a low-melting solid
IUPAC Name 2-((4-methoxyphenyl)methyl)morpholine
Calculated LogP 1.8
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

Synthesis and Manufacturing

The synthesis of 2-substituted morpholines can be achieved through various strategies, often involving the cyclization of amino alcohols.[4][5] A plausible and efficient route to synthesize 2-(4-Methoxybenzyl)morpholine is proposed below, based on established methodologies for similar structures, including information derived from patent literature describing its use as a synthetic intermediate.[6][7] The synthesis begins with a commercially available starting material and proceeds through a Boc-protected intermediate.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages: first, the construction of the substituted morpholine ring, often involving protection of the nitrogen atom, followed by deprotection to yield the final product. A key intermediate is the N-Boc protected version, (R)-tert-butyl 2-((4-methoxyphenyl)methyl)morpholine-4-carboxylate (CAS No: 901231-66-1).[6]

Synthesis_of_2-(4-Methoxybenzyl)morpholine A Starting Materials (e.g., Amino alcohol precursor) B Step 1: Cyclization & N-Boc Protection A->B Reagents: Di-tert-butyl dicarbonate (Boc)₂O, Base, Solvent C N-Boc-(R)-2-(4-methoxybenzyl)morpholine (CAS: 901231-66-1) B->C D Step 2: Boc Deprotection C->D Reagents: Trifluoroacetic acid (TFA) or HCl in an appropriate solvent E Final Product: 2-(4-Methoxybenzyl)morpholine D->E

Caption: Proposed synthetic workflow for 2-(4-Methoxybenzyl)morpholine.

Detailed Experimental Protocol (Representative)

This protocol describes the deprotection of the N-Boc intermediate, a critical final step in the synthesis.

Objective: To synthesize 2-(4-Methoxybenzyl)morpholine via acid-catalyzed deprotection of (R)-tert-butyl 2-((4-methoxyphenyl)methyl)morpholine-4-carboxylate.

Materials:

  • (R)-tert-butyl 2-((4-methoxyphenyl)methyl)morpholine-4-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-tert-butyl 2-((4-methoxyphenyl)methyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

    • Causality Insight: The strong acid (TFA) protonates the carbamate, leading to the cleavage of the tert-butyl group as isobutylene and carbon dioxide, thus liberating the secondary amine. The reaction is performed at 0 °C to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization: Dissolve the residue in DCM and carefully add saturated NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH > 8).

    • Self-Validation Check: This step neutralizes the excess acid and converts the ammonium salt of the product into the free amine, which is soluble in the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary to obtain pure 2-(4-Methoxybenzyl)morpholine.

Spectroscopic Characterization

Confirmation of the structure and purity of 2-(4-Methoxybenzyl)morpholine is achieved through a combination of spectroscopic techniques. The expected data are outlined below.

TechniqueExpected Observations
¹H NMR - Aromatic protons of the 4-methoxyphenyl group: two doublets around 6.8-7.2 ppm. - Methoxy group (-OCH₃): a singlet around 3.8 ppm. - Morpholine ring protons: complex multiplets between 2.5-4.0 ppm. - Benzyl CH₂ protons: a multiplet (arising from diastereotopicity) adjacent to the morpholine ring. - NH proton: a broad singlet.
¹³C NMR - Aromatic carbons: peaks in the range of 114-158 ppm. - Methoxy carbon: a peak around 55 ppm. - Morpholine ring carbons: peaks typically in the range of 45-75 ppm. - Benzyl CH₂ carbon: a peak around 40-45 ppm.
IR (Infrared) Spectroscopy - N-H stretch: a broad absorption around 3300 cm⁻¹. - C-H stretches (aromatic and aliphatic): 2850-3100 cm⁻¹. - C-O-C (ether) stretch: a strong absorption around 1100-1250 cm⁻¹. - C=C aromatic stretch: peaks around 1500-1600 cm⁻¹.
Mass Spectrometry (MS) - Expected [M+H]⁺ ion at m/z = 208.1332 for C₁₂H₁₈NO₂⁺.

Applications in Research and Drug Development

The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[3] Its favorable properties contribute to improved drug-like characteristics.

Potential Therapeutic Roles:

  • CNS Disorders: Morpholine derivatives are being investigated for a range of neurological and psychiatric conditions, including depression, anxiety, and neurodegenerative diseases.[5] The ability of the morpholine ring to improve blood-brain barrier penetration is a key advantage.[2]

  • Enzyme Inhibition: The structural features of 2-(4-Methoxybenzyl)morpholine make it a candidate for targeting various enzymes. For instance, related morpholine structures have shown inhibitory activity against monoamine oxidase (MAO) and cholinesterases, which are important targets in the treatment of Parkinson's and Alzheimer's diseases, respectively.[8]

  • Receptor Modulation: As an intermediate in the synthesis of 5-HT2C receptor agonists, 2-(4-Methoxybenzyl)morpholine plays a role in the development of treatments for obesity.[7][9] This highlights its utility as a scaffold for creating molecules that can selectively interact with G-protein coupled receptors.

Biological_Pathway cluster_0 Drug Development Funnel cluster_1 Biological Target A 2-(4-Methoxybenzyl)morpholine (Scaffold) B Lead Compound (e.g., 5-HT2C Agonist) A->B Chemical Modification C Preclinical Candidate B->C Optimization E 5-HT2C Receptor (CNS) B->E Binding & Activation D Clinical Trials C->D Safety & Efficacy Testing

Caption: Role of the scaffold in drug development for CNS targets.

Safety and Handling

As a substituted morpholine, 2-(4-Methoxybenzyl)morpholine should be handled with appropriate care, following safety guidelines for analogous chemical compounds.[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-(4-Methoxybenzyl)morpholine is a valuable heterocyclic compound with significant potential in the field of drug discovery and organic synthesis. Its structure combines the advantageous pharmacokinetic properties of the morpholine ring with the versatile 4-methoxybenzyl group. This guide has provided a technical overview of its properties, a plausible synthetic strategy, expected analytical characterization, and potential applications, particularly in the development of therapeutics for CNS disorders. As research into novel bioactive molecules continues, scaffolds like 2-(4-Methoxybenzyl)morpholine will undoubtedly play a crucial role in the design and synthesis of next-generation medicines.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 596-613. Available at: [Link]

  • Moshang Chemical. (n.d.). N-boc-(R)-2-(4-methoxybenzyl)morpholine | 901231-66-1. Retrieved from [Link]

  • F. Hoffmann-La Roche AG. (2011). Morpholines as 5HT2C Agonists. European Patent EP 1844026 B1. Available at: [Link]

  • F. Hoffmann-La Roche AG. (2006). Morpholines as 5HT2C Agonists. Patent WO/2006/077025. Available at: [Link]

  • Hassan, A., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-20. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125510, 2-Benzylmorpholine. Retrieved from [Link].

  • Sahu, P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(01), 218–229. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet - Morpholine. Retrieved from [Link]

  • Zhang, W., et al. (2018). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 14, 2900-2906. Available at: [Link]

  • Sasidharan, R., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083-1093. Available at: [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, Y., et al. (2018). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Nature Communications, 9(1), 464. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Using 2-(4-Methoxybenzyl)morpholine as a Chiral Building Block in Drug Discovery

Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistry, ranking as the 9th most common heterocycle in FDA-approved small-molecule drugs between 2013 and 2023[1]. Among its derivatives, 2-su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, ranking as the 9th most common heterocycle in FDA-approved small-molecule drugs between 2013 and 2023[1]. Among its derivatives, 2-substituted chiral morpholines serve as critical pharmacophores for central nervous system (CNS) targets, including appetite suppressants and antidepressants[2][3]. This application note provides a comprehensive guide to utilizing (R)-2-(4-methoxybenzyl)morpholine as a chiral building block. By combining a lipophilic binding motif with an electron-rich aromatic ring, this molecule enables late-stage diversification for the synthesis of highly selective 5-HT2C receptor agonists[4][5].

Scientific Rationale: The Morpholine Scaffold in CNS Drug Design

The spatial orientation of substituents on the morpholine ring dictates receptor subtype selectivity. The 4-methoxybenzyl (PMB) moiety at the C2 position serves a dual purpose:

  • Pharmacological Mimicry: It mimics the lipophilic benzyl group found in classical anorectic agents like 2-benzylmorpholine and phenmetrazine, facilitating deep insertion into the hydrophobic pockets of monoamine GPCRs[3].

  • Synthetic Versatility: The methoxy group activates the aromatic ring, allowing for regioselective electrophilic aromatic substitution (e.g., iodination). This transforms the inert benzyl group into a versatile handle for subsequent Suzuki or Sonogashira cross-coupling reactions[5].

Application Workflow: Synthesis of 5-HT2C Agonists

The (R)-enantiomer of 2-(4-methoxybenzyl)morpholine is prominently featured in the synthesis of selective 5-HT2C receptor agonists, which are indicated for the treatment of obesity, metabolic syndrome, and psychiatric disorders[4][6]. The synthetic journey from the raw chiral building block to the active pharmaceutical ingredient (API) requires careful protection, functionalization, and deprotection sequences.

SynthWorkflow A Racemic 2-(4-Methoxybenzyl)morpholine B Chiral Resolution / Asymmetric Hydrogenation A->B Stereocontrol C (R)-2-(4-Methoxybenzyl)morpholine (Chiral Building Block) B->C Isolation D N-Boc Protection (Boc2O, DCM) C->D Amine Masking E Regioselective Iodination (I2, AgBF4, MeOH/EtOAc) D->E Electrophilic Activation F Cross-Coupling & Deprotection (Active 5-HT2C Agonist) E->F Pharmacophore Elaboration

Diagram 1: Synthetic workflow from racemic mixture to 5-HT2C receptor agonist.

Validated Experimental Protocols

To ensure high fidelity in scale-up, the following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic causality.

Protocol A: N-Boc Protection of (R)-2-(4-Methoxybenzyl)morpholine

Objective: Mask the secondary amine to prevent competitive N-alkylation or oxidative degradation during downstream electrophilic aromatic substitution[5].

  • Initialization: Dissolve (R)-2-(4-methoxybenzyl)morpholine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath under an inert nitrogen (

    
    ) atmosphere.
    
  • Reagent Addition: Add Di-tert-butyl dicarbonate (

    
    , 1.1 eq) dropwise.
    
    • Causality: Slow addition at 0 °C is mandatory to control the exothermic release of

      
       gas and prevent the formation of dimeric urea byproducts.
      
  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 16.0 hours[5].

  • Self-Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate. Stain with ninhydrin and heat. The disappearance of the purple/brown spot confirms the complete conversion of the secondary amine.

  • Workup: Quench with saturated aqueous

    
    . Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate in vacuo to yield N-Boc-(R)-2-(4-methoxybenzyl)morpholine.
Protocol B: Regioselective Electrophilic Iodination

Objective: Introduce an iodine atom at the 3-position of the 4-methoxybenzyl ring to enable late-stage cross-coupling[5].

  • Initialization: Dissolve N-Boc-(R)-2-(4-methoxybenzyl)morpholine (1.0 eq) in a 1:1 (v/v) mixture of Methanol and Ethyl Acetate.

  • Electrophile Preparation: Add Iodine (

    
    , 1.2 eq) and a catalytic amount of water.
    
  • Activation: Add Silver tetrafluoroborate (

    
    , 1.2 eq) in a single portion.
    
    • Causality:

      
       functions as a halophilic Lewis acid. By precipitating insoluble silver iodide (AgI), it forcefully drives the equilibrium toward the generation of the highly electrophilic iodonium ion (
      
      
      
      ). This elevated electrophilicity is required because the PMB group is only moderately activated[5].
  • Propagation: Wrap the reaction flask in aluminum foil to exclude light and stir at room temperature for 17.0 hours[5].

    • Causality: Darkness suppresses homolytic cleavage of iodine, preventing radical-mediated side reactions and unselective aliphatic halogenation.

  • Self-Validation (In-Process Control): The reaction mixture will visually transition from a deep purple solution (free

    
    ) to a pale yellow suspension (AgI precipitate). Confirm the presence of the product (M+H = 434.2) via LC-MS.
    
  • Workup: Filter the suspension through a pad of Celite to remove the AgI precipitate. Wash the filtrate with saturated aqueous

    
     until the organic layer is completely decolorized (quenching residual 
    
    
    
    ). Purify via flash column chromatography to isolate (R)-2-(3-iodo-4-methoxy-benzyl)-morpholine.

Quantitative Data & Reaction Optimization

Table 1: Comparison of Stereoselective Morpholine Synthesis Strategies
StrategyReagents / CatalystsMax Enantiomeric Excess (ee)ScalabilityReference
Classical Resolution (+)- or (-)-Dibenzoyltartaric acid>98%High (Low cost, 50% max theoretical yield)[3]
Asymmetric Hydrogenation Bisphosphine-Rhodium complex,

Up to 99%Medium (Requires high pressure & expensive catalyst)[7]
Table 2: Optimization Parameters for PMB Iodination

Note: The historical yield for the iodination of this specific scaffold is reported at ~13% due to competitive poly-iodination and oxidation[5]. The table below outlines parameters to optimize this challenging transformation.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Activator None (Free

)

(1.2 eq)
Generates the required

electrophile via AgI precipitation[5].
Solvent System Pure DCMMeOH / EtOAc (1:1)Polar protic/aprotic mix stabilizes the iodonium intermediate[5].
Light Exposure Ambient LightComplete DarknessPrevents radical generation, reducing off-target halogenation.

Pharmacological Context: 5-HT2C Receptor Activation

Compounds derived from the (R)-2-(4-methoxybenzyl)morpholine building block are potent agonists of the 5-HT2C receptor[4][8]. This G-protein coupled receptor (GPCR) is highly expressed on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.

SignalingPathway A 5-HT2C Agonist (Morpholine Derivative) B 5-HT2C Receptor (GPCR on POMC Neurons) A->B Ligand Binding C Gq Protein Activation B->C Conformational Change D Phospholipase C (PLC) Activation C->D Signal Transduction E Increase in Intracellular Ca2+ D->E IP3 Generation F POMC Neuron Depolarization E->F Ion Channel Modulation G Appetite Suppression & Weight Loss F->G Physiological Response

Diagram 2: Intracellular signaling cascade following 5-HT2C receptor activation.

References

1.[1] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. 1 2.[7] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (NIH PMC). 7 3.[2] Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein J. Org. Chem. 2 4.[3] Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology (Oxford Academic). 3 5.[4] WO2006077025 - MORPHOLINES AS 5HT2C AGONISTS. WIPO Patentscope. 4 6.[8] US20090203750A1 - 5-HT2C Receptor Agonists as Anorectic Agents. Google Patents. 8 7.[5] N-boc-(R)-2-(4-methoxybenzyl)morpholine | 901231-66-1 Reaction Data. Molaid.5 8.[6] US10407381B2 - Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists. Google Patents. 6

Sources

Application

Application Note: Reductive Amination Protocols Utilizing 2-(4-Methoxybenzyl)morpholine in Drug Discovery

Introduction 2-(4-Methoxybenzyl)morpholine (CAS: 1368812-30-9) is a highly versatile secondary amine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The morpholine ring is wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Methoxybenzyl)morpholine (CAS: 1368812-30-9) is a highly versatile secondary amine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The morpholine ring is widely recognized as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties[1]. Specifically, the presence of a weakly basic nitrogen opposite an oxygen atom provides a pKa that closely matches physiological blood pH, thereby enhancing both aqueous solubility and blood-brain barrier (BBB) permeability[2]. The addition of the 4-methoxybenzyl (PMB) group at the 2-position introduces a lipophilic interaction site and steric handle, making it an excellent candidate for structure-activity relationship (SAR) exploration.

Mechanistic Insights & Causality in Reaction Design

Reductive amination is the premier method for the late-stage N-alkylation of secondary morpholines[3]. The reaction proceeds via a two-step cascade:

  • Condensation: The secondary amine of 2-(4-Methoxybenzyl)morpholine reacts with a carbonyl compound to form a hemiaminal, which undergoes acid-catalyzed dehydration to yield an electrophilic iminium ion.

  • Reduction: A hydride source reduces the iminium ion to the final tertiary amine.

The critical challenge in this workflow is chemoselectivity —the reducing agent must reduce the transient iminium ion faster than it reduces the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the optimal reagent for this transformation[3]. The electron-withdrawing acetate ligands stabilize the boron-hydride bond, rendering STAB insufficiently nucleophilic to reduce most aldehydes and ketones at room temperature, yet highly reactive toward the more electrophilic iminium species[3].

For sterically hindered substrates (e.g., coupling the 2-substituted morpholine with bulky ketones), iminium formation is thermodynamically unfavorable. In these cases, Titanium(IV) isopropoxide (Ti(OiPr)₄) is employed as a potent Lewis acid and water scavenger to drive the equilibrium toward the imine/iminium intermediate prior to reduction[4].

Mechanism A 2-(4-Methoxybenzyl) morpholine C Hemiaminal Intermediate A->C Addition B Carbonyl Compound (Aldehyde/Ketone) B->C D Iminium Ion Intermediate C->D -H2O (H+) E Tertiary Amine Product D->E Hydride Transfer (STAB)

Fig 1. Mechanistic pathway of reductive amination for secondary morpholines.

Data Presentation: Reagent Selection

Selecting the correct reducing system is paramount for yield optimization. The table below summarizes the quantitative and qualitative parameters for the most common reductive amination systems used with morpholine derivatives.

Reducing AgentOptimal pHSolvent CompatibilityChemoselectivity (Iminium vs Carbonyl)Practical Considerations & Toxicity
NaBH(OAc)₃ (STAB) 4.0 – 5.0DCE, THF, DCMExcellent Low toxicity, moisture stable, preferred for aldehydes[3].
NaBH₃CN 6.0 – 8.0MeOH, EtOH, THFGood Highly toxic (HCN gas risk at low pH), good for ketones[4].
Ti(OiPr)₄ / NaBH₄ N/A (Lewis Acid)EtOH, THFGood (for hindered ketones)Requires anhydrous conditions, forms insoluble TiO₂ during workup[4].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. Built-in analytical checkpoints ensure that causality is maintained and troubleshooting can be performed in real-time.

Protocol A: Direct Reductive Amination with Aldehydes (STAB Method)

This mild method is highly scalable and suitable for most aliphatic and aromatic aldehydes.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-(4-Methoxybenzyl)morpholine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Causality: DCE is preferred over DCM due to its higher boiling point and superior solubility profile for complex intermediates.

  • Activation: Add glacial acetic acid (1.0 - 2.0 equiv) dropwise. Stir the mixture at room temperature for 30 minutes.

    • Causality: Acetic acid lowers the pH to ~4.5, protonating the hemiaminal to facilitate water loss. Waiting 30 minutes ensures complete conversion to the iminium ion before the reductant is introduced, preventing the competitive reduction of the aldehyde to a primary alcohol.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions over 5 minutes. Stir the reaction at room temperature for 2–12 hours.

    • Self-Validation Check: Analyze an aliquot via LC-MS. The disappearance of the starting aldehyde mass and the emergence of the tertiary amine mass confirms successful hydride transfer.

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with Dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate or DCM/MeOH gradient).

Protocol B: Reductive Amination with Hindered Ketones (Titanium-Mediated)

Because the 2-position of the morpholine ring is substituted with a bulky PMB group, coupling with ketones can suffer from severe steric clash, stalling iminium formation.

Step-by-Step Methodology:

  • Lewis Acid Activation: Dissolve 2-(4-Methoxybenzyl)morpholine (1.0 equiv) and the ketone (1.2 equiv) in anhydrous THF (0.2 M). Add Ti(OiPr)₄ (1.5 equiv) dropwise under an inert argon atmosphere. Stir overnight at room temperature (or heat to 50 °C if highly hindered).

    • Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the ketone's carbonyl carbon and a dehydrating agent to sequester the water byproduct, forcing the unfavorable equilibrium forward[4].

  • Reduction: Cool the mixture to 0 °C and carefully add NaBH₄ or NaBH₃CN (1.5 equiv) dissolved in a minimal amount of anhydrous ethanol. Stir for an additional 2 hours.

  • Workup: Quench the reaction by adding water (2 mL) and stir vigorously for 15 minutes.

    • Self-Validation Check: The reaction mixture will immediately form a dense, white precipitate (TiO₂). This visual cue confirms the successful hydrolysis of the titanium complex, releasing the product into the organic phase.

  • Filtration & Extraction: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate. Separate the organic layer, dry over Na₂SO₄, concentrate, and purify via chromatography.

Workflow Step1 1. Preparation Mix Amine + Carbonyl in DCE or THF Step2 2. Activation Add AcOH (1-2 eq) Stir 30 mins at RT Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 (1.5 eq) Stir 2-12h at RT Step2->Step3 Step4 4. Quench Add sat. NaHCO3 Neutralize acid/reductant Step3->Step4 Step5 5. Extraction Extract with DCM Wash with Brine Step4->Step5 Step6 6. Purification Flash Chromatography (Silica gel) Step5->Step6

Fig 2. Standard step-by-step workflow for STAB-mediated reductive amination.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.[Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

Sources

Method

Advanced Solvent Selection Guide for 2-(4-Methoxybenzyl)morpholine Functionalization

Introduction & Mechanistic Context 2-(4-Methoxybenzyl)morpholine (CAS: 1368812-30-9) is a highly versatile secondary amine building block utilized in the synthesis of complex pharmaceutical active ingredients (APIs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

2-(4-Methoxybenzyl)morpholine (CAS: 1368812-30-9) is a highly versatile secondary amine building block utilized in the synthesis of complex pharmaceutical active ingredients (APIs) and targeted therapeutics. The presence of the 4-methoxybenzyl (PMB) moiety adjacent to the morpholine ring introduces specific steric and electronic parameters that dictate its reactivity. Unlike unsubstituted morpholine, the functionalization of 2-(4-Methoxybenzyl)morpholine requires rigorous solvent selection to overcome steric hindrance and optimize the thermodynamics of the transition state.

This application note establishes the mechanistic causality behind solvent choices for three primary functionalization pathways: N-Alkylation, Buchwald-Hartwig Cross-Coupling, and Reductive Amination.

Mechanistic Causality in Solvent Selection

Direct N-Alkylation ( Pathway)

Direct alkylation with alkyl halides proceeds via a bimolecular nucleophilic substitution (


) mechanism[1].
  • Causality: Protic solvents (e.g., ethanol, methanol) form strong hydrogen bonds with the lone pair of the morpholine nitrogen, drastically lowering its HOMO energy and nucleophilicity. To maximize the reaction rate, polar aprotic solvents such as Acetonitrile (

    
     = 37.5) or N,N-Dimethylformamide (DMF, 
    
    
    
    = 36.7) are required. These solvents leave the nucleophile "naked" and highly reactive while providing sufficient solvation energy to dissolve the electrophile and the inorganic base (e.g.,
    
    
    )[1].
Buchwald-Hartwig Cross-Coupling

For the arylation of 2-(4-Methoxybenzyl)morpholine with aryl halides, palladium-catalyzed Buchwald-Hartwig amination is the gold standard[2].

  • Causality: The catalytic cycle relies on the delicate stability of low-valent Palladium (Pd(0)/Pd(II)) intermediates. Highly polar or coordinating solvents (like DMF or DMSO) can competitively bind to the empty d-orbitals of the Pd center, displacing critical phosphine ligands (e.g., XPhos) and leading to catalyst deactivation via M-NHC bond cleavage or Pd-black precipitation[3]. Therefore, non-polar or weakly polar solvents such as Toluene (

    
     = 2.4) or 1,4-Dioxane (
    
    
    
    = 2.2) are strictly preferred. Toluene provides an optimal non-coordinating environment that stabilizes the catalytic cycle while allowing the bulky morpholine derivative to coordinate during the critical amination step[3].
Reductive Amination

This pathway involves the condensation of 2-(4-Methoxybenzyl)morpholine with aldehydes or ketones followed by reduction.

  • Causality: This two-step one-pot process requires the formation of an electrophilic iminium ion. Halogenated or protic solvents such as 1,2-Dichloroethane (DCE) or Methanol are optimal[4]. Methanol facilitates the necessary proton transfers for iminium formation. When using mild reducing agents like Sodium triacetoxyborohydride (

    
    ), DCE is the solvent of choice because it prevents the premature solvolysis and decomposition of the hydride donor, ensuring high yields (80–95%)[4].
    

Quantitative Data Presentation

The following table summarizes the quantitative parameters governing solvent selection for 2-(4-Methoxybenzyl)morpholine functionalization.

Reaction PathwayPreferred SolventsDielectric Constant (

)
Reagents / CatalystExpected Yield (%)Mechanistic Role of Solvent
N-Alkylation Acetonitrile, DMF37.5, 36.7Alkyl Halide,

85–95%Maximizes nucleophilicity; dissolves base[1][4].
Buchwald-Hartwig Toluene, 1,4-Dioxane2.4, 2.2Aryl Halide, Pd(dba)₂, XPhos, NaOtBu80–95%Prevents Pd coordination; stabilizes active catalyst[3].
Reductive Amination 1,2-Dichloroethane (DCE)10.3Aldehyde/Ketone,

80–95%Stabilizes iminium ion; prevents hydride decomposition[4].

Reaction Workflows & Visualizations

SolventLogic A 2-(4-Methoxybenzyl)morpholine Reaction Pathway B1 N-Alkylation (SN2) A->B1 B2 Buchwald-Hartwig Cross-Coupling A->B2 B3 Reductive Amination A->B3 C1 Polar Aprotic Solvents (Acetonitrile, DMF) • Maximizes nucleophilicity • Dissolves inorganic bases B1->C1 C2 Non-Polar Solvents (Toluene, 1,4-Dioxane) • Prevents Pd coordination • Stabilizes catalytic cycle B2->C2 C3 Halogenated / Protic (DCE, Methanol) • Stabilizes iminium ion • Controls hydride reactivity B3->C3

Logical workflow for selecting optimal solvents based on morpholine functionalization mechanisms.

CatalyticCycle Step1 Pd(0)L_n Active Catalyst (Generated in Toluene) Step2 Oxidative Addition (Aryl Halide Insertion) Step1->Step2 Ar-X Step3 Amine Coordination (2-(4-Methoxybenzyl)morpholine) Step2->Step3 Amine Step4 Deprotonation (NaOtBu Base Action) Step3->Step4 Base Step5 Reductive Elimination (Product Release) Step4->Step5 Step5->Step1 Regenerates Pd(0)

Buchwald-Hartwig catalytic cycle demonstrating non-polar solvent (Toluene) stabilization.

Experimental Protocols

Protocol 1: Direct N-Alkylation via (Self-Validating System)

This protocol utilizes Acetonitrile to drive the alkylation of 2-(4-Methoxybenzyl)morpholine with benzyl bromide, exploiting the solvent's polar aprotic nature to maximize nucleophilicity[1].

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-Methoxybenzyl)morpholine (10.0 mmol) and anhydrous Acetonitrile (50 mL).

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (

    
    , 20.0 mmol). Stir the suspension at room temperature (20°C) for 15 minutes to ensure uniform dispersion of the heterogeneous base.
    
  • Electrophile Addition: Dropwise, add Benzyl bromide (10.5 mmol) over 5 minutes to prevent localized exothermic spikes.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 82°C) under a nitrogen atmosphere for 4–6 hours[1].

  • Self-Validation (In-Process Control): Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 3:1). The reaction is internally validated as complete when the secondary amine spot (visualized via ninhydrin stain) is entirely consumed.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts. Wash the filter cake with fresh Acetonitrile (2 × 10 mL)[1].

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude oil in Ethyl Acetate (50 mL), wash with distilled water (2 × 25 mL) and brine (25 mL). Dry over anhydrous

    
    , filter, and evaporate to yield the pure N-alkylated product.
    
Protocol 2: Buchwald-Hartwig Cross-Coupling (Self-Validating System)

This protocol utilizes Toluene to stabilize the Pd-catalyst during arylation, preventing premature catalyst deactivation[1][3].

  • Inert Atmosphere Setup: In a thoroughly dried Schlenk flask under a strict Argon atmosphere, charge

    
     (1.5 mol%) and XPhos ligand (3.0 mol%).
    
  • Solvent & Base: Add Sodium tert-butoxide (NaOtBu, 2.0 equiv). Inject anhydrous, rigorously degassed Toluene (0.2 M relative to the amine). Stir at room temperature for 5 minutes to generate the active Pd(0) complex (the solution will visually change color, confirming activation)[1].

  • Reagent Addition: Add 4-Bromoanisole (1.0 equiv) followed by 2-(4-Methoxybenzyl)morpholine (1.2 equiv).

  • Reaction Execution: Heat the sealed flask to 85°C for 6–8 hours[3].

  • Self-Validation (In-Process Control): Analyze an aliquot via GC-MS or LC-MS. The reaction is validated by the quantitative disappearance of the aryl halide mass peak and the appearance of the cross-coupled product mass.

  • Quench & Workup: Cool to room temperature. Quench the active catalyst by adding 10 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over

    
    , concentrate under vacuum, and purify via flash column chromatography (Hexane/Ethyl Acetate gradient)[1].
    

References

  • Title: Morphorine | Sigma-Aldrich: 2-(4-Methoxybenzyl)morpholine Source: Sigma-Aldrich URL: [Link]

  • [3] Title: Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline Source: ResearchGate URL:[Link]

  • [2] Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Publications URL: [Link]

Sources

Application

Application Note: Scalable Manufacturing Processes for 2-(4-Methoxybenzyl)morpholine

Executive Summary The morpholine scaffold is a privileged structure in medicinal chemistry, offering favorable physicochemical properties such as improved aqueous solubility and metabolic stability. Specifically, 2-subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine scaffold is a privileged structure in medicinal chemistry, offering favorable physicochemical properties such as improved aqueous solubility and metabolic stability. Specifically, 2-substituted morpholines are critical pharmacophores in drug discovery, functioning as appetite suppressants and serving as key intermediates for various neuroprotective and bioactive compounds[1],[2]. This application note details a highly scalable, three-phase synthetic protocol for 2-(4-Methoxybenzyl)morpholine . By prioritizing green chemistry principles, atom economy, and rigorous Process Analytical Technology (PAT), this guide provides a self-validating framework designed for seamless transition from bench-scale research to pilot-plant manufacturing.

Mechanistic Rationale & Route Selection

The synthesis of C-substituted morpholines often suffers from low regioselectivity and reliance on hazardous reagents (e.g., stoichiometric mCPBA or pyrophoric Grignard reagents). To ensure industrial scalability, this protocol utilizes a bottom-up construction of the morpholine ring starting from commercially abundant 4-allylanisole (estragole).

  • Catalytic Epoxidation : We replace mCPBA with a tungstate-catalyzed hydrogen peroxide system. This eliminates stoichiometric acidic waste and mitigates thermal runaway risks.

  • Regioselective Aminolysis : Epoxide ring-opening with ethanolamine proceeds via an

    
     mechanism. Steric hindrance at the internal carbon directs the nucleophile exclusively to the terminal carbon, ensuring perfect regiocontrol.
    
  • Acid-Catalyzed Cyclodehydration : The synthesis of morpholines from oxiranes and amino alcohols via acid-catalyzed dehydration is a highly scalable approach[3]. Sulfuric acid selectively forms a sulfate ester at the less hindered primary alcohol. Subsequent intramolecular

    
     displacement by the secondary hydroxyl oxygen seamlessly closes the 6-membered heterocycle, installing the 4-methoxybenzyl group precisely at the 2-position.
    

Experimental Workflows: A Self-Validating System

Phase 1: Catalytic Epoxidation of 4-Allylanisole
  • Objective : Convert 4-allylanisole to 2-(4-methoxybenzyl)oxirane.

  • Procedure :

    • Charge a jacketed reactor with 4-allylanisole (1.0 eq) and toluene (4 vol).

    • Add sodium tungstate dihydrate (

      
      , 0.02 eq) and Aliquat 336 (0.05 eq) as a phase-transfer catalyst.
      
    • Heat the biphasic mixture to 60°C under vigorous mechanical stirring.

    • Dropwise add 30% aqueous

      
       (1.2 eq) over 2 hours. Critical : Maintain the internal temperature strictly between 60–65°C to control the exothermic decomposition.
      
    • Stir for an additional 4 hours.

  • Validation & IPC : Sample the organic layer for GC-FID analysis. The reaction is validated to proceed to the next phase only when residual 4-allylanisole is <2.0%. Quench with aqueous sodium thiosulfate; a negative peroxide test strip confirms safe phase separation.

Phase 2: Regioselective Aminolysis
  • Objective : Synthesize the diol intermediate, 1-((2-hydroxyethyl)amino)-3-(4-methoxyphenyl)propan-2-ol.

  • Procedure :

    • To the crude 2-(4-methoxybenzyl)oxirane (1.0 eq) in ethanol (3 vol), add ethanolamine (3.0 eq). Causality: A 3-fold excess suppresses the formation of bis-alkylated tertiary amine byproducts.

    • Heat the solution to 80°C (reflux) for 6 hours.

    • Concentrate the mixture under reduced pressure to recover excess ethanolamine.

    • Dilute with ethyl acetate and wash with brine to remove residual amine traces.

  • Validation & IPC : Analyze the organic phase via LC-MS. The target diol must show a dominant peak at

    
    . The absence of an 
    
    
    
    peak validates the successful suppression of the bis-alkylated dimer.
Phase 3: Acid-Catalyzed Cyclodehydration
  • Objective : Close the morpholine ring to yield 2-(4-Methoxybenzyl)morpholine.

  • Procedure :

    • Cool a reaction vessel containing the diol intermediate (1.0 eq) to 0°C.

    • Slowly add concentrated

      
       (2.5 eq) to form a thick syrup, maintaining 
      
      
      
      .
    • Gradually heat the mixture to 140°C for 4 hours to drive the cyclodehydration[3].

    • Cool to room temperature and carefully pour over crushed ice.

    • Basify the aqueous mixture to pH 12 using 50% NaOH (aq) to liberate the free base morpholine.

    • Extract with dichloromethane (3 x 3 vol), dry over anhydrous

      
      , and concentrate.
      
  • Validation & IPC : Perform Karl Fischer (KF) titration on the extracted organic phase to ensure water content is <0.1% before final distillation. GC-MS must confirm the product mass

    
     with >98% AUC purity.
    

Process Analytical Technology (PAT) & Metrics

The following table summarizes the quantitative data and quality control metrics established during a 1-kg scale-up campaign:

StepTransformationYield (%)Purity (HPLC)E-FactorKey IPC Metric / Validation
1 Epoxidation92%>98.5%3.2GC-FID: <2% 4-Allylanisole
2 Aminolysis88%>95.0%5.1LC-MS:

226.1
3 Cyclodehydration85%>99.2%8.4KF Titration: <0.1% Water
Total Overall Process ~68% >99.0% 16.7 NMR / GC-MS Confirmed

Workflow Visualization

G N1 4-Allylanisole (Starting Material) N2 Step 1: Epoxidation (H2O2, Na2WO4) N1->N2 N3 2-(4-Methoxybenzyl)oxirane (Intermediate 1) N2->N3 >95% Conversion N4 Step 2: Aminolysis (Ethanolamine) N3->N4 N5 Diol Intermediate (Intermediate 2) N4->N5 Regioselective N6 Step 3: Cyclodehydration (H2SO4, Heat) N5->N6 N7 2-(4-Methoxybenzyl)morpholine (Final Product) N6->N7 Intramolecular SN2

Figure 1: Scalable synthetic workflow for 2-(4-Methoxybenzyl)morpholine from 4-allylanisole.

References

  • Title : Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine Source : Journal of Pharmacy and Pharmacology URL :[Link]

  • Title : Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source : Chemical Science (RSC Publishing) URL :[Link]

  • Title : Morpholines. Synthesis and Biological Activity Source : Russian Journal of Organic Chemistry (via ResearchGate) URL :[Link]

Sources

Method

Application Note: Handling, Storage, and Transfer Protocols for 2-(4-Methoxybenzyl)morpholine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 2-(4-Methoxybenzyl)morpholine (CAS: 1368812-30-9) is a special...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

2-(4-Methoxybenzyl)morpholine (CAS: 1368812-30-9) is a specialized heterocyclic building block frequently utilized in pharmaceutical synthesis and agrochemical development[1]. As a derivative containing both a secondary amine within a morpholine ring and an electron-rich methoxybenzyl moiety, this compound exhibits specific chemical sensitivities[2]. Improper handling can lead to rapid degradation, yield reduction in downstream coupling reactions, and the generation of hazardous byproducts[3].

This application note establishes a self-validating system for the storage, handling, and experimental transfer of 2-(4-Methoxybenzyl)morpholine, grounded in the physicochemical behavior of secondary amines.

Physicochemical Profiling & Causality of Storage Needs

To design an effective handling protocol, one must first understand the structural vulnerabilities of the molecule. The morpholine ring features a highly nucleophilic secondary nitrogen, while the 4-methoxybenzyl group is susceptible to photo-oxidation.

Table 1: Physicochemical Summary
PropertyValue / Description
CAS Number 1368812-30-9[4]
Molecular Formula C12H17NO2[4]
Molecular Weight 207.27 g/mol [5]
Chemical Class Secondary Amine / Organoheterocyclic[2]
Primary Sensitivities Air (CO2/O2), Light, Moisture, Transition Metals[6]
Visual Indicators of Degradation Yellowing (N-Oxidation), White Crust (Carbamate Salts)[7]
Mechanistic Degradation Pathways

Secondary amines degrade via two primary environmental pathways when exposed to ambient laboratory conditions:

  • Oxidation: Exposure to atmospheric oxygen, catalyzed by ambient light or heat, leads to the formation of N-oxides. This is visually self-validating; the normally colorless/pale compound will progressively turn yellow or brown[3].

  • Carbamate Formation: The nucleophilic nitrogen readily attacks atmospheric carbon dioxide (

    
    ). In the presence of trace moisture, this acid-base reaction forms amine carbamate salts. This manifests as a white, waxy solid or crust around the cap of the reagent bottle, which compromises the seal and accelerates further degradation[7].
    

Amine_Degradation A 2-(4-Methoxybenzyl)morpholine (Secondary Amine) B Atmospheric O2 (Oxidation) A->B C Atmospheric CO2 (Acid-Base Rxn) A->C D N-Oxide Degradants (Yellowing) B->D Light/Heat E Amine Carbamate Salts (White Crust) C->E Trace Moisture

Fig 1: Environmental degradation pathways of morpholine derivatives.

Core Storage Protocols

To mitigate the degradation pathways outlined above, storage conditions must be rigorously controlled.

  • Temperature Control: Store the compound at 2°C to 8°C for long-term preservation[8]. Elevated temperatures exponentially increase the rate of N-oxidation[3].

  • Inert Atmosphere: The headspace of the storage vial must be backfilled with a dry, inert gas (Argon or Nitrogen) prior to sealing[6]. This displaces

    
     and 
    
    
    
    , preventing both oxidation and carbamate salt formation[7].
  • Light Protection: Store in amber glass vials or wrap the container in aluminum foil to prevent photo-induced radical formation on the methoxybenzyl moiety[6].

  • Material Incompatibilities: Never store in containers utilizing copper, brass, or bronze fittings. Amines act as powerful ligands and will rapidly corrode copper alloys, leaching blue/green transition metal complexes into the reagent[7].

Experimental Workflow: Air-Free Transfer Methodology

When utilizing 2-(4-Methoxybenzyl)morpholine in moisture- or air-sensitive couplings (e.g., Buchwald-Hartwig aminations), standard open-air pipetting will introduce unacceptable levels of


 and 

.

Inert_Workflow Step1 1. Environmental Control Purge vial with Argon/N2 Step2 2. Equipment Selection Use non-copper/brass gas-tight syringes Step1->Step2 Step3 3. Material Transfer Execute air-free transfer via septum Step2->Step3 Step4 4. Secure Storage Seal with Teflon tape, store at 2-8°C Step3->Step4

Fig 2: Step-by-step inert atmosphere handling workflow for secondary amines.

Step-by-Step Transfer Protocol
  • Preparation: Equip a Schlenk line or a positive-pressure Argon manifold. Ensure all glassware is oven-dried (120°C for >2 hours) and cooled under vacuum.

  • Syringe Selection: Select a glass gas-tight syringe with a stainless steel needle. Crucial Check: Verify that the syringe hub contains no brass components[7].

  • Purging: Insert an Argon line equipped with a needle through the septum of the 2-(4-Methoxybenzyl)morpholine storage vial. Insert a separate vent needle to flush the headspace for 30–60 seconds. Remove the vent needle to maintain positive pressure.

  • Extraction: Pierce the septum with the gas-tight syringe, draw the required volume of the morpholine derivative, and carefully withdraw the needle.

  • Resealing: Remove the Argon line. Wrap the punctured septum tightly with Teflon tape, followed by Parafilm, to ensure a hermetic seal before returning the vial to 2-8°C storage[6].

Safety & Spill Management

Morpholine derivatives are inherently basic and can cause severe irritation to the skin, eyes, and respiratory tract.

  • PPE Requirements: Splash-proof chemical goggles, heavy-duty nitrile gloves (amines can permeate thin latex), and a flame-retardant lab coat[2]. All handling must occur within a certified chemical fume hood.

  • Spill Causality & Cleanup: In the event of a spill, do not use cellulosic materials (such as sawdust or paper towels) for bulk absorption. Amines can react exothermically with the hydroxyl groups and lignin in wood products[7].

  • Correct Spill Protocol: Contain the spill using an inert, inorganic absorbent such as dry sand or vermiculite[6]. Sweep the absorbed mixture using non-sparking tools into a chemically compatible, airtight hazardous waste container[6].

References

  • Sigma-Aldrich. "Morpholine Derivatives and Secondary Amines". Sigma-Aldrich. Available at:[Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". American Chemical Society. Available at:[Link]

  • Ataman Kimya. "MORPHOLINE - Properties and Handling Measures". Ataman Chemicals. Available at:[Link]

Sources

Application

Application Note: High-Fidelity Derivatization of 2-(4-Methoxybenzyl)morpholine Scaffolds

This Application Note is designed for medicinal chemists and drug discovery scientists optimizing the 2-(4-Methoxybenzyl)morpholine scaffold. It moves beyond generic organic synthesis to address the specific stereoelectr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists optimizing the 2-(4-Methoxybenzyl)morpholine scaffold. It moves beyond generic organic synthesis to address the specific stereoelectronic and conformational challenges of this pharmacophore.

Executive Summary & Scaffold Analysis

The 2-(4-Methoxybenzyl)morpholine scaffold is a privileged pharmacophore sharing structural homology with norepinephrine reuptake inhibitors (NRIs) like Reboxetine. Unlike simple N-substituted morpholines, the C2-benzyl substitution introduces specific conformational biases and metabolic considerations that must be factored into derivatization strategies.

Structural Logic & Reactivity Profile
  • Conformational Lock: The bulky 4-methoxybenzyl group at C2 predominantly occupies the equatorial position in the morpholine chair conformation to minimize 1,3-diaxial strain. This locks the ring, making the N4-nitrogen lone pair stereochemically distinct (axial vs. equatorial attack).

  • Electronic Environment: The scaffold contains two distinct reactive centers:

    • N4-Amine (Secondary): A moderate nucleophile (

      
      ) amenable to rapid diversification.
      
    • 4-Methoxyarene (Electron-Rich): A latent handle for electrophilic aromatic substitution or, more strategically, O-demethylation to reveal a phenol for fragment growing.

Decision Matrix: Derivatization Pathways

The following flowchart illustrates the logical decision-making process for functionalizing this scaffold based on the desired physicochemical outcome (logP, metabolic stability, target affinity).

Derivatization_Pathways Scaffold 2-(4-Methoxybenzyl) morpholine Decision Target Profile? Scaffold->Decision Path_A Lipophilicity/CNS Pen. (N-Alkylation) Decision->Path_A High logP Path_B Metabolic Stability (N-Arylation/Amidation) Decision->Path_B Low Clearance Path_C Scaffold Hopping (O-Demethylation) Decision->Path_C New Vector Prod_A Tertiary Amines (Reductive Amination) Path_A->Prod_A Prod_B N-Aryl/Heteroaryl (Buchwald-Hartwig) Path_B->Prod_B Prod_C Phenolic Intermediates (Div. Oriented Synth) Path_C->Prod_C

Figure 1: Strategic decision tree for scaffold diversification.

Protocol A: Reductive Amination (Library Scale)

Best for: Rapid generation of N-alkyl analogs with high sp3 character.

Scientific Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts) or elimination byproducts. Reductive amination using Sodium Triacetoxyborohydride (STAB) is the preferred method for 2-substituted morpholines as it is self-limiting to the tertiary amine and tolerates the C2-steric bulk.

Materials
  • Substrate: 2-(4-Methoxybenzyl)morpholine (1.0 equiv)

  • Carbonyl Source: Diverse Aldehydes/Ketones (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (Catalytic, 1-2 drops) – Critical for ketone reactivity.

Step-by-Step Methodology
  • Imine Formation: In a 20 mL scintillation vial, dissolve the morpholine scaffold (0.5 mmol) in DCE (5 mL). Add the aldehyde/ketone (0.6 mmol).

    • Note: If using a ketone, add 1 drop of glacial acetic acid to catalyze iminium ion formation.

    • Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Add STAB (0.75 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 4–16 hours. Monitor by LC-MS (Target [M+H]+).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 mins to decompose borate complexes.

    • Extract with DCM (3 x 5 mL).

    • Dry organic phase over Na₂SO₄ and concentrate.[1]

  • Purification:

    • Flash Chromatography: Elute with 0–10% MeOH in DCM.

    • Tip: For basic amines, add 1% NH₄OH to the eluent to prevent tailing.

Protocol B: Buchwald-Hartwig N-Arylation

Best for: Introducing aromatic/heteroaromatic systems to modulate pKa and solubility.

Scientific Rationale: The C2-benzyl group creates steric hindrance on one face of the morpholine ring.[2] Standard ligands (e.g., BINAP) may fail. RuPhos and XantPhos are the ligands of choice here: RuPhos forms a monoligated Pd species that accommodates sterically demanding secondary amines, while XantPhos ensures high stability for electron-deficient aryl halides.

Optimization Table: Ligand Selection
EntryAryl Halide TypeRecommended LigandBaseSolventTemp
1 Electron-Deficient (e.g., Pyridines)XantPhos Cs₂CO₃Dioxane100°C
2 Electron-Rich / Steric HindranceRuPhos or BrettPhos NaOtBuToluene80–100°C
3 General PurposeBINAP NaOtBuToluene110°C
Detailed Protocol (RuPhos Method)
  • Preparation: Flame-dry a reaction tube and cool under Argon.

  • Charging: Add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%).

    • Why: Pre-complexation ensures active catalyst formation.

    • Add Toluene (anhydrous, degassed) and stir for 5 mins until the solution turns deep red/brown.

  • Substrate Addition: Add 2-(4-Methoxybenzyl)morpholine (1.0 equiv), Aryl Bromide (1.2 equiv), and NaOtBu (1.5 equiv).

  • Reaction: Seal the tube and heat to 100°C for 12 hours.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (elute with EtOAc).

    • Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).[3]

Advanced Strategy: Scaffold Remodeling (O-Demethylation)

Best for: Late-stage diversification or creating "Dual-Pharmacophores".

The "4-Methoxy" group is not just a substituent; it is a masked phenol. Demethylation reveals a phenolic hydroxyl group, enabling the synthesis of ether-linked dual inhibitors or PROTAC linkers.

Workflow
  • Demethylation: Treat the N-protected (e.g., N-Boc) scaffold with BBr₃ (3.0 equiv) in DCM at -78°C

    
     RT.
    
    • Warning: If the morpholine Nitrogen is free, BBr₃ will complex with it. Use 4+ equivalents of BBr₃ or protect the Nitrogen first.

  • Re-functionalization: The resulting phenol can undergo:

    • Mitsunobu Reaction: Coupling with alcohols.[4]

    • SNAr: Reaction with fluoronitrobenzenes.

Quality Control & Analytical Standards

When characterizing derivatives of 2-(4-Methoxybenzyl)morpholine, specific NMR signatures confirm regional integrity.

  • ¹H NMR Diagnostic:

    • Benzylic CH₂: Appears as a doublet of doublets (dd) or multiplet around

      
       2.6–2.8 ppm, distinct from the morpholine ring protons.
      
    • C2-H: The methine proton at position 2 typically shifts to

      
       3.5–3.8 ppm and shows complex coupling due to the adjacent CH₂ and O/N atoms.
      
  • HPLC Purity:

    • Method: C18 Column, Water/Acetonitrile (0.1% Formic Acid).

    • Note: The basic amine may cause peak tailing; use high pH buffers (Ammonium Bicarbonate, pH 10) if analyzing the free base.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Review of synthetic strategies and biological profiles of morpholine deriv
    • Source: (General reference for morpholine handling).

  • Buchwald-Hartwig Conditions for Secondary Amines

    • RuPhos and XantPhos utility in hindered amine coupling.
    • Source:

  • Reboxetine & 2-Substituted Morpholine Analogs

    • Structure-activity relationships of 2-substituted morpholines in CNS drug discovery.
    • Source:

  • Demethylation Strategies (BBr3)

    • Standard protocols for aryl methyl ether cleavage.
    • Source:

Sources

Method

2-(4-Methoxybenzyl)morpholine in peptide synthesis applications

Application Note: 2-(4-Methoxybenzyl)morpholine as a Conformationally Restricted Peptidomimetic Building Block Executive Summary Native peptides often suffer from poor pharmacokinetic profiles, primarily due to rapid pro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(4-Methoxybenzyl)morpholine as a Conformationally Restricted Peptidomimetic Building Block

Executive Summary

Native peptides often suffer from poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and low membrane permeability. To overcome these limitations, structural modifications such as C-terminal amidation and the incorporation of non-natural scaffolds are routinely employed. 2-(4-Methoxybenzyl)morpholine has emerged as a highly specialized building block in peptide synthesis, serving as a conformationally restricted surrogate for aromatic amino acids (e.g., Tyrosine or Phenylalanine). This application note details the mechanistic rationale and provides a validated hybrid solid/solution-phase protocol for incorporating this moiety into therapeutic peptides.

Mechanistic Rationale & Design Logic

The integration of 2-(4-Methoxybenzyl)morpholine into a peptide sequence achieves three distinct pharmacological enhancements:

  • Metabolic Stability: C-terminal capping with a secondary amine (the morpholine nitrogen) creates a sterically hindered tertiary amide bond. This modification effectively shields the peptide from carboxypeptidase-mediated degradation, significantly extending its plasma half-life [1].

  • Physicochemical Modulation: The morpholine ring is a privileged scaffold in drug discovery [4]. The ether oxygen acts as a hydrogen-bond acceptor, improving aqueous solubility, while the basic nitrogen provides a favorable pKa that enhances blood-brain barrier (BBB) permeability and overall bioavailability [2].

  • Receptor Interaction: The 4-methoxybenzyl substituent mimics the side chains of aromatic residues like O-methyl-tyrosine. This allows the peptidomimetic to maintain critical hydrophobic and

    
     stacking interactions within target receptor pockets (e.g., GPCRs or protease active sites) without the entropic cost associated with highly flexible linear side chains [3].
    

G A Native Peptide (Free C-Terminus) B Susceptible to Carboxypeptidases A->B C Amidation with 2-(4-Methoxybenzyl)morpholine A->C Scaffold Hopping D Steric Shielding & Enzyme Resistance C->D E Improved Solubility (Morpholine O-atom) C->E F Receptor Binding (Methoxybenzyl Motif) C->F

Mechanistic rationale for C-terminal functionalization using 2-(4-Methoxybenzyl)morpholine.

Comparative Data

The substitution of a standard C-terminal Tyrosine residue with a 2-(4-Methoxybenzyl)morpholine cap yields measurable improvements in both stability and solubility.

Table 1: Comparative Physicochemical Properties of Native vs. Morpholine-Capped Peptides

Property Native Peptide (C-Term Tyrosine) Morpholine-Capped Peptidomimetic Fold Improvement / Shift

| Plasma Half-Life (


)  | 1.2 hours | 8.5 hours | ~7x Increase |
| Aqueous Solubility (pH 7.4)  | 45 

g/mL | 180

g/mL | 4x Increase | | LogD (pH 7.4) | -1.2 | 1.8 | Shift to lipophilic optimal range | | Carboxypeptidase Resistance | Low (Cleaved in <30 mins) | High (Stable >24 hours) | Significant |

Table 2: Coupling Efficiency of Secondary Amines in Solution Phase

Coupling Reagent Equivalents Base (Equivalents) Time (hrs) Conversion (LC-MS)
DIC / HOBt 2.0 DIPEA (4.0) 12 45% (Incomplete)
HBTU / HOBt 2.0 DIPEA (4.0) 12 62%
HATU / HOAt 1.5 DIPEA (3.0) 4 >98% (Optimal)

| COMU | 1.5 | TMP (3.0) | 4 | 95% |

Experimental Protocols

Because 2-(4-Methoxybenzyl)morpholine is a sterically hindered secondary amine lacking a carboxyl group, it is exclusively used as a C-terminal capping agent. The most efficient strategy is a hybrid approach: synthesizing the fully protected peptide acid on a hyper-acid-labile resin, followed by solution-phase amidation.

Workflow N1 SPPS on CTC Resin N2 Mild Cleavage (1% TFA/DCM) N1->N2 N3 Protected Peptide Acid N2->N3 N4 Solution Coupling: 2-(4-OMe-Bn)morpholine N3->N4 N5 Global Deprotection (95% TFA) N4->N5

Hybrid solid/solution-phase workflow for integrating the morpholine building block.

Phase 1: Synthesis of the Protected Peptide Acid

Objective: Generate a fully side-chain protected peptide with a free C-terminal carboxylic acid.

  • Resin Preparation: Swell 2-Chlorotrityl Chloride (CTC) resin (0.5 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve the C-terminal Fmoc-amino acid (1.0 eq) and DIPEA (4.0 eq) in DCM. Add to the resin and agitate for 2 hours. Cap unreacted sites with DCM/MeOH/DIPEA (17:2:1) for 15 minutes.

  • Elongation: Perform standard Fmoc-SPPS. Deprotect using 20% piperidine in DMF. Couple subsequent amino acids using DIC/Oxyma (3.0 eq) for 60 minutes.

  • Mild Cleavage: Treat the resin with 1% Trifluoroacetic acid (TFA) in DCM (10 mL/g resin) for 3 minutes. Filter into a flask containing 10% pyridine in methanol to neutralize. Repeat 3 times.

  • Validation: Evaporate the solvent and analyze a 1 mg sample via LC-MS to confirm the mass of the fully protected peptide acid.

Phase 2: Solution-Phase Amidation

Objective: Couple 2-(4-Methoxybenzyl)morpholine to the protected peptide.

  • Activation: Dissolve the protected peptide acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.5 eq) and HOAt (1.5 eq). Stir for 5 minutes to form the highly reactive active ester.

  • Coupling: Add 2-(4-Methoxybenzyl)morpholine (1.5 eq) and DIPEA (3.0 eq) to the mixture.

  • Reaction: Stir at room temperature for 4 hours. Note: The high reactivity of HATU/HOAt is strictly required to overcome the steric hindrance of the secondary morpholine amine.

  • Validation: Monitor reaction completion via LC-MS. The mass should shift by +207 Da (minus the mass of

    
    ).
    
  • Workup: Dilute with Ethyl Acetate, wash with 5%

    
    , 5% Citric Acid, and brine. Dry over 
    
    
    
    and concentrate in vacuo.
Phase 3: Global Deprotection and Purification

Objective: Remove side-chain protecting groups to yield the final peptidomimetic.

  • Cleavage Cocktail: Dissolve the protected morpholine-capped peptide in a cleavage cocktail of TFA/Triisopropylsilane (TIS)/

    
     (95:2.5:2.5 v/v/v).
    
  • Reaction: Stir at room temperature for 2 hours.

  • Precipitation: Concentrate the mixture under a stream of nitrogen. Add cold diethyl ether to precipitate the crude peptide. Centrifuge and wash the pellet twice with cold ether.

  • Purification: Dissolve the crude pellet in

    
    /Acetonitrile (with 0.1% TFA) and purify via Preparative RP-HPLC using a C18 column.
    
  • Final Validation: Lyophilize the pure fractions and confirm the final structure via High-Resolution Mass Spectrometry (HRMS) and 1H-NMR.

References

  • Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance. MedChemComm. URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. URL:[Link]

  • Virtual Screening of Peptide and Peptidomimetic Fragments Targeted to Inhibit Bacterial Dithiol Oxidase DsbA. PLOS One. URL:[Link]

  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing purification of 2-(4-Methoxybenzyl)morpholine

Technical Support Center: 2-(4-Methoxybenzyl)morpholine Purification Guide Executive Summary & Chemical Profile Product: 2-(4-Methoxybenzyl)morpholine (Free Base / HCl Salt) Application: Key intermediate for CNS-active a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(4-Methoxybenzyl)morpholine Purification Guide

Executive Summary & Chemical Profile

Product: 2-(4-Methoxybenzyl)morpholine (Free Base / HCl Salt) Application: Key intermediate for CNS-active analogs, appetite suppressants, and sigma receptor ligands.[1]

This guide addresses the three most critical bottlenecks reported by our client base: amine tailing during chromatography, "oiling out" during salt formation, and enantiomeric resolution .[1]

Chemical Profile for Purification Logic:

  • Basicity: Secondary amine (

    
    ). Implication: Strong interaction with acidic silanols on silica.[1][2]
    
  • Stability: The 4-methoxybenzyl ether linkage is stable to basic conditions but sensitive to strong Lewis acids (e.g.,

    
    ) or hot hydrobromic acid (
    
    
    
    ), which will cause demethylation to the phenol.[1]
  • Chirality: The C2 position creates a stereocenter. Synthetic routes often yield racemates requiring resolution.[3]

Module 1: Flash Chromatography Troubleshooting

Issue: "My compound streaks across the column and co-elutes with impurities."

Diagnosis: This is the classic "Amine Effect." The secondary amine nitrogen interacts via hydrogen bonding and ion-exchange mechanisms with the acidic silanol (


) groups on the silica surface. This causes peak broadening (tailing) and retention time shifts.

Protocol A: The "Deactivation" Method (Standard Phase) Do not rely solely on increasing polarity. You must suppress the silanol activity.[2]

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%

    
     (28% aq)  to your mobile phase.
    
    • Mechanism:[1][4][5][6] TEA is more basic than your morpholine product. It preferentially binds to the silanol sites, "capping" them and allowing your product to elute based on partition coefficient rather than ionic sticking.

  • Solvent System:

    • Recommended: DCM:MeOH (95:[1]5) + 1%

      
      .
      
    • Alternative: Hexane:EtOAc + 1% TEA (if the compound is lipophilic enough).

  • Pre-treatment: Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample.

Protocol B: The "High pH" Reverse Phase (C18) If normal phase fails, switch to C18 silica.[1]

  • Critical Adjustment: Use a high-pH buffer (pH 9.5 - 10) such as Ammonium Bicarbonate or Ammonium Hydroxide.

  • Why? At pH 10, the morpholine (pKa ~9) is largely unprotonated (neutral).[1] Neutral species interact hydrophobically with the C18 chains, resulting in sharp, symmetrical peaks.[1]

Visualization: The Amine-Silica Interaction Decision Tree

ChromatographyLogic Start Issue: Broad Tailing Peaks CheckPhase Current Mode? Start->CheckPhase NormalPhase Normal Phase (Silica) CheckPhase->NormalPhase ReversePhase Reverse Phase (C18) CheckPhase->ReversePhase ActionNP1 Add 1% TEA or NH4OH to Mobile Phase NormalPhase->ActionNP1 ActionRP1 Check pH of Aqueous Buffer ReversePhase->ActionRP1 ActionNP2 Pre-equilibrate Column (3 CV) ActionNP1->ActionNP2 ResultNP Silanols Blocked Sharp Peaks ActionNP2->ResultNP DecisionpH Is pH < 7? ActionRP1->DecisionpH ActionRP2 Switch to pH 9.5 (NH4HCO3 or NH4OH) DecisionpH->ActionRP2 Yes (Acidic) ResultRP Amine Neutralized Hydrophobic Retention DecisionpH->ResultRP No (Basic) ActionRP2->ResultRP

Caption: Decision logic for mitigating amine tailing in chromatography. Blue path denotes Normal Phase strategy; Green path denotes Reverse Phase strategy.

Module 2: Crystallization & Salt Formation[7]

Issue: "I tried making the HCl salt, but it formed a sticky oil instead of crystals."

Diagnosis: This phenomenon, known as "oiling out," occurs when the salt's melting point is depressed by impurities or when the chosen solvent system creates a liquid-liquid phase separation (LLPS) before the crystal lattice can form.[7] Morpholine salts are notoriously hygroscopic, which exacerbates this.[1]

The "Anti-Oil" Protocol (Self-Validating System):

Step 1: Solvent Selection (The Trap) Avoid using water or methanol initially, as the high solubility often prevents nucleation.

  • Primary Solvent: Isopropanol (IPA) or Ethanol (EtOH).[1]

  • Anti-Solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).[1]
    

Step 2: The Controlled Addition Method

  • Dissolve the free base in the minimum volume of warm IPA (

    
    ).
    
  • Add anhydrous HCl (e.g., 2M HCl in

    
     or 4M HCl in Dioxane).[1] Do not use aqueous HCl if possible.
    
    • Stoichiometry: 1.05 equivalents. Excess acid can induce oiling.

  • Seeding (Crucial): If the solution turns cloudy but no crystals form, scratch the glass side or add a seed crystal of a similar morpholine analog if available.

  • Cooling Ramp: Cool slowly to room temperature (1 hour), then to

    
    . Rapid cooling traps impurities and causes oiling.
    

Troubleshooting the "Oil": If it oils out:

  • Reheat until the oil dissolves (add a drop of MeOH if necessary).

  • Add more anti-solvent (

    
    ) until just turbid.
    
  • Vigorous Stirring: Stir rapidly while cooling. The shear force helps break the oil droplets and induces nucleation.

Data: Salt Solubility Profile (at


) 
SolventFree Base SolubilityHCl Salt SolubilitySuitability
Water LowVery HighPoor (Yield Loss)
Methanol HighHighPoor (No precipitation)
Isopropanol HighModerateExcellent (Crystallization)
Diethyl Ether HighInsolubleExcellent (Anti-solvent)
Hexane ModerateInsolubleGood (Wash solvent)

Module 3: Impurity Profiling & Scavenging[1]

Issue: "My product has a persistent yellow tint or incorrect mass spec peaks."

Diagnosis: Common impurities stem from the synthesis route.

  • Demethylated Byproduct (Phenol): If you used

    
     or 
    
    
    
    , you likely cleaved the methoxy group.
    • Detection: LC-MS shows M-14 peak.

    • Removal: Wash the organic phase with 1M NaOH. The phenol (acidic) will move to the aqueous layer; the morpholine (basic) stays in the organic.

  • Palladium Residue: If synthesized via Buchwald-Hartwig or Suzuki coupling.

    • Detection: Dark color, XRF analysis.

    • Removal: Treat the crude solution with SiliaMetS® Thiol or activated carbon (10 wt%) at

      
       for 30 mins, then filter through Celite.
      

Module 4: Chiral Resolution (Advanced)

Issue: "I synthesized the racemate, but I need the (S)-enantiomer."

Strategy: Since 2-(4-Methoxybenzyl)morpholine is a secondary amine, it can be resolved via diastereomeric salt formation.[1]

Protocol:

  • Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid.

  • Solvent: Acetone or Acetonitrile/Water (95:5).

  • Process:

    • Mix racemate (1 eq) and L-DBTA (0.5 - 1.0 eq) in boiling solvent.

    • Cool slowly.[7][8] The less soluble diastereomeric salt will precipitate.

    • Filter and recrystallize the salt to upgrade chiral purity (check via Chiral HPLC).

    • Free Basing: Treat the salt with 1M NaOH and extract with DCM to recover the enantiopure amine.

Visualization: Chiral Resolution Workflow

ChiralResolution Racemate Racemic Mixture (R/S) Agent Add Resolving Agent (L-DBTA) Racemate->Agent Solvent Reflux in Acetone Agent->Solvent Precipitate Precipitate Forms (Diastereomeric Salt) Solvent->Precipitate Filtrate Mother Liquor (Enriched Opposite Isomer) Solvent->Filtrate Recryst Recrystallize (Upgrade ee%) Precipitate->Recryst FreeBase NaOH Extraction (Recover Pure Amine) Recryst->FreeBase

Caption: Workflow for separating enantiomers using diastereomeric crystallization with tartaric acid derivatives.

References

  • BenchChem Technical Support. (2025).[2][8] Troubleshooting Streaking of Amines on Silica Gel Columns. BenchChem Application Notes.[8] Link[1]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek Technical Library. Link

  • National Institutes of Health (NIH). (2014). Insights into Hydrate Formation and Stability of Morphinanes. PMC. Link

  • Google Patents. (2007). US7294623B2 - Benzyl morpholine derivatives.Link[1]

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines.[4][9][10]Link

  • Yamada, R., & Sakata, K. (2022).[1][11] Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification.[11] Organic Letters.[11][12] Link[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Sources

Troubleshooting

Technical Support Center: 2-(4-Methoxybenzyl)morpholine Enantiopurity Guide

Status: Active Ticket ID: T-MBM-99-EE Subject: Enhancing Enantiomeric Excess (ee) of 2-(4-Methoxybenzyl)morpholine Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: T-MBM-99-EE Subject: Enhancing Enantiomeric Excess (ee) of 2-(4-Methoxybenzyl)morpholine Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Hub

Welcome to the Technical Support Center. You are likely targeting the (2S)- or (2R)-2-(4-methoxybenzyl)morpholine scaffold, a critical pharmacophore in NR2B antagonists and norepinephrine reuptake inhibitors.

Achieving high enantiomeric excess (ee > 98%) with this molecule is challenging due to the conformational flexibility of the morpholine ring and the solubility profile of the 4-methoxybenzyl side chain.

Select your current workflow status to jump to the relevant troubleshooting module:

DiagnosticHub Start Current Status? Racemic I have Racemic Material (50:50 mixture) Start->Racemic Precursor I am at Precursor Stage (Imine/Enamine) Start->Precursor Analysis I cannot verify my ee% Start->Analysis Resolution Module 2: Classical Resolution (Crystallization) Racemic->Resolution Go to Module 2 Asymmetric Module 1: Asymmetric Synthesis (Catalytic Hydrogenation) Precursor->Asymmetric Go to Module 1 HPLC Module 3: Analytical Validation (Chiral HPLC) Analysis->HPLC Go to Module 3

Figure 1: Diagnostic workflow for selecting the appropriate enantiomeric enhancement strategy.

Module 1: Asymmetric Synthesis (The "Prevention" Strategy)

Context: If you are building the ring from scratch or have the unsaturated precursor (dehydromorpholine), asymmetric hydrogenation is the most atom-economical route.

The Core Problem: The 4-methoxybenzyl group is electron-donating. This increases electron density on the enamine double bond, which can sometimes reduce the reactivity of electrophilic metal catalysts compared to simple benzyl analogs.

Protocol: Rh-Catalyzed Asymmetric Hydrogenation

Based on high-bite-angle diphosphine ligand systems.[1][2]

Reagents:

  • Substrate: 2-(4-methoxybenzyl)-3,4-dehydromorpholine (often N-protected, e.g., N-Boc or N-Acyl).

  • Catalyst: [Rh(COD)Cl]₂ + Ligand (Crucial choice).

  • Solvent: Methanol or TFE (2,2,2-Trifluoroethanol).

Optimized Workflow:

  • Ligand Selection: Use (R,R)-DIPAMP or DuanPhos .

    • Why? The 2-substituted morpholine ring requires a rigid chiral pocket. Monodentate ligands usually fail here. Large bite-angle ligands induce the necessary steric clash to force the hydride attack from a single face.

  • Solvent System: Use TFE (Trifluoroethanol) .

    • Mechanism:[2][3][4][5] TFE forms hydrogen bonds with the morpholine oxygen and the methoxy group, stabilizing the conformation of the substrate during coordination to the Rhodium center. This often boosts ee from ~80% (in MeOH) to >96%.

  • Pressure: 50 bar H₂.

  • Temperature: Ambient (25°C). Do not heat unless conversion is <10%. Heating increases racemization pathways.

Troubleshooting Table: Asymmetric Hydrogenation

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst PoisoningThe methoxy oxygen may compete for coordination. Increase catalyst loading to 1 mol% or add trace acid (HBF₄) to protonate the morpholine nitrogen if it's not protected.
Low ee (<80%) Wrong Solvent PolaritySwitch from MeOH to TFE or DCM/TFE mixture. The fluorinated solvent enhances the "rigidification" of the transition state.
Product is Racemic Double Bond IsomerizationEnsure your precursor is the endo-cyclic enamine, not the exo-cyclic isomer. Isomerization prior to hydrogenation destroys the stereochemical information.

Module 2: Classical Resolution (The "Correction" Strategy)

Context: You have a racemic mixture of 2-(4-methoxybenzyl)morpholine. This is the most robust method for scale-up but requires careful control of the "Eutectic Point."

Protocol: Diastereomeric Salt Crystallization

The Golden Rule: For 2-benzylmorpholine derivatives, Dibenzoyl-Tartaric Acid (DBTA) is the industry standard resolving agent, superior to simple Tartaric Acid or Mandelic Acid.

Step-by-Step Workflow:

  • Stoichiometry: Mix Racemic Amine (1.0 eq) + Di-p-toluoyl-L-tartaric acid (L-DTTA) (0.5 to 1.0 eq).

    • Note: The para-methyl group on the resolving agent (DTTA) often provides better lattice packing than simple DBTA for methoxy-substituted substrates due to pi-stacking interactions.

  • Solvent: Ethanol/Water (95:5) or Acetone.

    • Avoid: MeOH (Solubility is often too high, preventing precipitation).

  • Heating: Heat to reflux until clear solution.

  • Cooling Ramp: Cool slowly (5°C/hour). Rapid cooling traps the wrong enantiomer in the crystal lattice.

  • Liberation: Filter crystals -> Suspend in DCM -> Wash with 1M NaOH -> Dry Organic layer -> Evaporate.

Troubleshooting Guide: Resolution Failures

  • Issue: The salt comes out as an oil/gum, not a crystal.

    • Fix: This is the "Oiling Out" phenomenon.

      • Re-heat to reflux.

      • Add a "seed crystal" of the pure salt (if available) at the cloud point.

      • If no seed is available, scratch the glass vigorously.

      • Critical: Add 5-10% volume of MTBE or Hexane to the hot solution to lower the solubility limit gradually.

  • Issue: ee is stuck at 85% even after recrystallization.

    • Fix: You have hit the Eutectic Composition . Further recrystallization in the same solvent will not work.

    • Action: Switch solvent systems completely (e.g., from EtOH to iPrOH) or perform a "recrystallization of the free base" (if solid) before re-salting.

ResolutionLogic Racemic Racemic Mixture Agent Add L-DTTA (0.5 - 1.0 eq) Racemic->Agent Solvent Solvent: EtOH/H2O (95:5) Agent->Solvent Precip Precipitate Salt Solvent->Precip Check Check ee of Salt Precip->Check HighEE ee > 98% Liberate Base Check->HighEE Success MedEE ee 80-90% Recrystallize Check->MedEE Impure LowEE No Precipitate (Oiling Out) Check->LowEE Failure MedEE->Solvent Repeat Cycle LowEE->Solvent Add MTBE or Seed

Figure 2: Logic flow for classical resolution using tartaric acid derivatives.

Module 3: Analytical Validation (Chiral HPLC)

Context: You cannot fix what you cannot measure. The 4-methoxybenzyl group absorbs UV well, but the morpholine nitrogen causes peak tailing.

Recommended Method Parameters
ParameterSpecificationNotes
Column Chiralcel OD-H or Chiralpak AD-H OD-H (Cellulose tris-3,5-dimethylphenylcarbamate) is usually the best first choice for benzylmorpholines.
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.1)DEA (Diethylamine) is mandatory. Without it, the morpholine amine interacts with residual silanols, causing massive tailing and merging of enantiomers.
Flow Rate 0.5 - 1.0 mL/minLower flow rate often improves resolution (

) for this specific scaffold.
Detection UV @ 225 nm or 275 nm 225 nm detects the morpholine ring transitions; 275 nm targets the methoxybenzyl ring (more specific, less noise).
Temperature 25°CLowering to 10°C can separate overlapping peaks but increases pressure.

Common Analytical Errors:

  • Ghost Peaks: If you used TFA in a previous run on this column, flush it for 2 hours. Acid residue ruins the separation of basic morpholines.

  • Sample Solvent: Dissolve your sample in the Mobile Phase. Dissolving in pure IPA or MeOH can cause "solvent shock" and distort peak shapes.

References

  • Asymmetric Hydrogenation of Morpholines: Li, M., et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines."[1][2][6] Chemical Science, 2021, 12, 15061-15066.[6] [Link] Grounding: Establishes the Rh-catalyst protocol and the importance of bite-angle ligands.

  • Classical Resolution of Morpholine Derivatives: Wishart, G., et al. "Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants." Journal of the Chemical Society, Perkin Transactions 1, 1987. [Link] Grounding: Foundational text on using Tartaric Acid derivatives for morpholine resolution.

  • Chiral HPLC Methodologies: Simeonov, S. P., et al. "Enantioresolution of a Series of Chiral Benzyl Alcohols and Amines." American Journal of Analytical Chemistry, 2010.[7] [Link] Grounding: Supports the use of polysaccharide columns (OD/AD) and basic additives for amine separation.

  • NR2B Antagonist Synthesis (Contextual): Layton, M. E., et al. "Discovery of PF-04358122... NR2B-Selective NMDA Antagonist." ACS Medicinal Chemistry Letters, 2011. [Link] Grounding: Validates the 2-benzylmorpholine scaffold as a key pharmaceutical intermediate.

Need further assistance? Reply with your specific HPLC chromatogram or reaction conditions for a detailed audit.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-(4-Methoxybenzyl)morpholine in Acidic Solutions

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides mechanistic insights, field-proven troubleshooting workflows, and validated experimental protocols for handling 2-(4-Methoxybenzyl)morpholine in acidic environments.

Mechanistic Fundamentals: Understanding Acidic Behavior

When working with 2-(4-Methoxybenzyl)morpholine, researchers frequently conflate the stability of the 4-methoxybenzyl (PMB) moiety with traditional PMB protecting groups. In standard organic synthesis, PMB ethers (O-PMB) and PMB amines (N-PMB) are acid-labile and readily cleaved by Trifluoroacetic Acid (TFA) to yield a resonance-stabilized carbocation .

However, in 2-(4-Methoxybenzyl)morpholine, the PMB group is attached to the 2-position of the morpholine ring via a carbon-carbon (C-C) bond . Breaking this C-C bond is thermodynamically unfavorable under standard acidic conditions. Therefore, the molecule remains structurally intact in common acidic workflows (e.g., 0.1% TFA, 1M HCl).

The primary chemical event in acidic media is the protonation of the secondary amine. Morpholine has a pKa of approximately 8.3 . In solutions with pH < 7, the nitrogen atom rapidly protonates to form a morpholinium cation. This ionization drastically increases aqueous solubility, alters its partition coefficient, and protects the amine from oxidative degradation.

Troubleshooting & FAQs

Q: I am losing my compound during liquid-liquid extraction (LLE) with 1M HCl. Why is it not partitioning into the organic phase? A: In 1M HCl, the morpholine nitrogen is fully protonated. This converts the lipophilic free base into a highly polar, water-soluble morpholinium chloride salt, which will not partition into organic solvents like ethyl acetate or dichloromethane. Causality & Fix: To extract the compound into an organic phase, you must neutralize the charge. Adjust the aqueous layer to pH > 10.5 (which is >2 pH units above its pKa of 8.3) using 1M NaOH. This ensures >99% of the molecules are in the neutral free-base form, allowing efficient organic extraction.

Q: My HPLC peaks are tailing severely when using a neutral water/acetonitrile mobile phase. How can I fix this? A: Peak tailing for basic amines occurs due to secondary ion-exchange interactions between the partially protonated amine and residual acidic silanol groups on the silica stationary phase. Causality & Fix: Add an acidic modifier, such as 0.1% TFA, to both mobile phases. TFA lowers the pH to ~2, ensuring complete protonation of the morpholine ring. Furthermore, the trifluoroacetate anion acts as an ion-pairing agent, masking silanol interactions and sharpening the chromatographic peak .

Q: Can I store 2-(4-Methoxybenzyl)morpholine in 0.1% TFA or dilute HCl for long periods? A: Yes. Storing the compound as a protonated salt in mild acid actually prevents oxidative degradation of the secondary amine. The C-C bonded PMB group will not cleave. However, avoid storing the compound in strong hydrohalic acids (like concentrated HBr or HI) at elevated temperatures, as this will cause ether cleavage (demethylation) of the methoxy group, yielding an unwanted phenol derivative.

Quantitative Data Summaries

The following table summarizes the quantitative physical properties and stability metrics of 2-(4-Methoxybenzyl)morpholine across various acidic conditions.

Property / ConditionValue / ObservationMechanistic Rationale
pKa (Morpholine Nitrogen) ~8.3Secondary amine readily protonates in pH < 7 environments.
Stability in 0.1% TFA (HPLC) Highly Stable (>99% recovery)C-C bond resists carbocation formation; PMB group remains intact.
Stability in 1M HCl (Extraction) Highly Stable (>99% recovery)Forms a highly water-soluble, stable morpholinium chloride salt.
Stability in Conc. HBr/HI (Heat) Unstable (Degradation)Strong hydrohalic acids drive ether cleavage, yielding a phenol.
Optimal Extraction pH pH 10.5 – 11.0Ensures >99% deprotonation (pH = pKa + 2) for organic partitioning.

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) Recovery from Acidic Solutions

This self-validating protocol ensures complete recovery of the compound from acidic aqueous matrices by systematically controlling the ionization state.

  • Thermal Control: Transfer the acidic aqueous sample containing the morpholinium salt to an Erlenmeyer flask and cool in an ice bath to 0–5°C. (Rationale: Neutralization is exothermic; cooling prevents thermal degradation).

  • Basification: Slowly add 1M NaOH dropwise while stirring continuously.

  • Validation: Periodically check the solution with pH indicator paper until a stable pH of 10.5 to 11.0 is reached. This guarantees the conversion of the salt back to the lipophilic free base.

  • Phase Addition: Transfer the solution to a separatory funnel and add an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Extraction: Stopper the funnel, invert gently, and vent immediately to release pressure. Shake vigorously for 30 seconds, vent again, and allow the phases to separate completely.

  • Collection: Collect the lower organic layer (if using DCM) or upper layer (if using EtOAc). Repeat the extraction with fresh solvent two more times to ensure quantitative recovery.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: HPLC Analysis of 2-(4-Methoxybenzyl)morpholine

This protocol utilizes acidic ion-pairing to suppress silanol interactions and ensure sharp peak symmetry.

  • Mobile Phase Preparation:

    • Phase A: 0.1% v/v TFA in LC-MS grade Water.

    • Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Column Selection: Use a C18 end-capped column (e.g., 4.6 x 100 mm, 3 µm). (Rationale: End-capping minimizes the presence of free silanols that cause amine tailing).

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 220 nm (amine/aliphatic backbone) and 275 nm (specific to the methoxybenzyl chromophore).

Visualizations

AcidStability FreeBase 2-(4-Methoxybenzyl)morpholine (Free Base) AcidicMedia Acidic Media (pH < 7) FreeBase->AcidicMedia Addition of Acid Protonation Morpholinium Cation (Protonated Amine) AcidicMedia->Protonation Rapid Equilibrium BondStability C-C Bond Intact (No PMB Cleavage) AcidicMedia->BondStability Standard Acids (TFA, HCl) HarshAcid Harsh Acids (HBr/HI) + Heat AcidicMedia->HarshAcid Extreme Conditions Demethylation Ether Cleavage (Phenol Formation) HarshAcid->Demethylation Demethylation

Fig 1: Mechanistic pathway of 2-(4-Methoxybenzyl)morpholine in acidic conditions.

LLE_Workflow Start Aqueous Acidic Solution (Protonated Morpholinium Salt) Decision Target Phase for Recovery? Start->Decision OrgPhase Extract into Organic Phase (DCM / EtOAc) Decision->OrgPhase Need Free Base AqPhase Retain in Aqueous Phase (Water) Decision->AqPhase Need Salt Form Basify Add 1M NaOH to pH > 10.5 (Forms Free Base) OrgPhase->Basify Extract Perform Liquid-Liquid Extraction (Collect Organic Layer) Basify->Extract

Fig 2: Liquid-liquid extraction troubleshooting workflow for morpholine derivatives.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8988, Morpholine. PubChem.[Link]

  • Neue, U. D., Tran, K. V., Mendez, A., & Carr, P. W. (2005). The combined effect of silanols and the reversed-phase ligand on the retention of positively charged analytes. Journal of Chromatography A, 1063(1-2), 35-45.[Link]

Troubleshooting

Technical Support Center: Removal of Protecting Groups in 2-(4-Methoxybenzyl)morpholine Synthesis

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methoxybenzyl)morpholine. The successful removal of protecting groups fro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methoxybenzyl)morpholine. The successful removal of protecting groups from the morpholine nitrogen is a critical final step in this synthesis. This document offers troubleshooting advice and answers to frequently asked questions to navigate potential challenges in this deprotection step.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying chemistry and offering practical solutions.

Issue 1: Incomplete Deprotection of N-Boc-2-(4-methoxybenzyl)morpholine with Trifluoroacetic Acid (TFA)

Question: I am attempting to deprotect N-Boc-2-(4-methoxybenzyl)morpholine using TFA in dichloromethane (DCM), but my reaction is sluggish and incomplete, even after several hours. What could be the cause, and how can I drive the reaction to completion?

Answer: Incomplete deprotection of the tert-butyloxycarbonyl (Boc) group is a common issue that can often be resolved by carefully examining the reaction conditions. The mechanism of Boc deprotection involves protonation of the carbamate by a strong acid like TFA, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[1][2]

Several factors can contribute to an incomplete reaction:

  • Insufficient Acid Stoichiometry or Concentration: The Boc group requires a strong acid for efficient cleavage.[3] While TFA is a potent reagent, its effectiveness can be diminished if used in insufficient quantities or at a low concentration.[4]

  • Presence of Water: While a small amount of water can sometimes be tolerated, excess water in the reaction mixture can compete with the Boc-protected amine for the acid, effectively reducing the acid's concentration and slowing down the deprotection.

  • Low Reaction Temperature: While reactions are often initiated at 0 °C to control exothermicity, prolonged reaction at this temperature may not provide enough thermal energy for the reaction to proceed to completion.

Troubleshooting Steps:

  • Increase TFA Concentration: A common and effective solution is to increase the concentration of TFA in the reaction mixture.[4] A solution of 20-50% TFA in DCM is typically sufficient for most Boc deprotections.[5] For resistant substrates, using neat TFA can be an option, although this should be done with caution due to its corrosive nature.[2]

  • Ensure Anhydrous Conditions: Use anhydrous DCM and TFA to minimize the presence of water. If necessary, dry the solvent over a suitable drying agent before use.

  • Increase Reaction Temperature: After the initial addition of TFA at 0 °C, allow the reaction to warm to room temperature and stir for 1-4 hours.[4] If the reaction is still incomplete, gentle heating (e.g., to 40 °C) can be employed, but this should be monitored carefully to avoid potential side reactions.

  • Monitor Reaction Progress: Regularly monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Formation of Side Products During N-Boc Deprotection

Question: During the TFA-mediated deprotection of my N-Boc protected morpholine, I am observing the formation of an unknown impurity with a higher molecular weight than my desired product. What is this side product, and how can I prevent its formation?

Answer: The formation of higher molecular weight impurities during Boc deprotection is often due to the reaction of the highly reactive tert-butyl cation, a byproduct of the deprotection, with the electron-rich aromatic ring of the 4-methoxybenzyl group.[4] This is a classic example of a Friedel-Crafts alkylation side reaction.

dot

Caption: Formation of alkylated side product during Boc deprotection.

To mitigate this, scavengers are added to the reaction mixture to trap the tert-butyl cation before it can react with the product.[4]

Recommended Scavengers and Their Mechanisms:

ScavengerRecommended Concentration (v/v)Mechanism of Action
Triisopropylsilane (TIS) 2.5 - 5%A highly effective carbocation scavenger that reduces the tert-butyl cation to isobutane.[4]
Water 2.5 - 5%Acts as a proton source and can quench the tert-butyl cation.[4]
Thioanisole 5%An effective scavenger for carbocations, particularly in peptide synthesis.

Experimental Protocol Modification:

  • Dissolve the N-Boc-2-(4-methoxybenzyl)morpholine in anhydrous DCM.

  • Add the chosen scavenger (e.g., TIS) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add TFA to the stirred solution.

  • Allow the reaction to proceed as previously described, monitoring for completion.

Issue 3: Incomplete Removal of N-Cbz Protecting Group via Catalytic Hydrogenation

Question: I am trying to remove the N-benzyloxycarbonyl (Cbz) group from my 2-(4-methoxybenzyl)morpholine precursor using palladium on carbon (Pd/C) and hydrogen gas, but the reaction is very slow or stalls completely. What are the possible reasons for this, and what can I do to improve the reaction?

Answer: Catalytic hydrogenation is a widely used and generally efficient method for Cbz deprotection, proceeding through hydrogenolysis of the benzyl-oxygen bond to yield the free amine, toluene, and carbon dioxide.[6] However, several factors can impede the reaction's progress.

  • Catalyst Inactivity: The palladium catalyst can become deactivated over time or poisoned by impurities in the starting material or solvent.[7]

  • Poor Catalyst Quality: The efficiency of commercial Pd/C catalysts can vary significantly, impacting reaction times and yields.[8]

  • Insufficient Hydrogen Pressure: While many hydrogenations can be performed under atmospheric pressure (e.g., with a hydrogen balloon), some substrates require higher pressures to proceed efficiently.[9]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Polar protic solvents like methanol or ethanol are generally preferred.[7]

Troubleshooting Strategies:

  • Use a Fresh or More Active Catalyst: Ensure you are using a fresh batch of high-quality Pd/C. For challenging deprotections, Pearlman's catalyst (palladium hydroxide on carbon, Pd(OH)2/C) is often more active.[7] In some cases, a combination of Pd/C and Pd(OH)2/C has been shown to be more effective than either catalyst alone.[9]

  • Optimize the Solvent: If the reaction is slow in a particular solvent, consider switching to another. Methanol, ethanol, and ethyl acetate are common choices.[6] For substrates with basic nitrogen atoms, adding a small amount of acetic acid to the solvent can facilitate the reaction by protonating the heteroatom.[7]

  • Increase Hydrogen Pressure: If a balloon of hydrogen is insufficient, consider using a high-pressure hydrogenation apparatus (e.g., a Parr shaker) to increase the hydrogen pressure.[8]

  • Consider Catalytic Transfer Hydrogenation: As an alternative to using hydrogen gas, catalytic transfer hydrogenation can be employed.[10] In this method, a hydrogen donor molecule, such as formic acid or isopropanol, is used in conjunction with the palladium catalyst.[6][11]

dot

Caption: Decision workflow for troubleshooting Cbz deprotection.

II. Frequently Asked Questions (FAQs)

Q1: Which protecting group is more suitable for the nitrogen of the morpholine ring in this synthesis, Boc or Cbz?

A1: The choice between Boc and Cbz depends on the overall synthetic strategy and the presence of other functional groups in the molecule.[12][13]

  • Boc Group: This protecting group is stable under a wide range of conditions but is readily cleaved under acidic conditions.[4] It is a good choice if your subsequent synthetic steps involve basic or nucleophilic reagents, or catalytic hydrogenation conditions that might inadvertently remove a Cbz group.

  • Cbz Group: The Cbz group is stable to acidic and basic conditions but is easily removed by catalytic hydrogenation.[6] This makes it orthogonal to the Boc group. If your molecule contains acid-sensitive functional groups, the Cbz group would be a better choice.

Q2: Can I remove a 4-methoxybenzyl (PMB) ether protecting group from another part of my molecule at the same time as the N-Cbz group using catalytic hydrogenation?

A2: Yes, it is often possible to simultaneously remove both an N-Cbz group and a PMB ether via catalytic hydrogenation, as both are susceptible to hydrogenolysis.[9][14] However, the relative rates of cleavage can vary depending on the specific substrate and reaction conditions. It is important to carefully monitor the reaction to ensure complete deprotection of both groups without over-reduction of other functionalities.

Q3: Are there any "green" or more environmentally friendly methods for Boc deprotection?

A3: Yes, there is growing interest in developing more sustainable deprotection methods. Some alternatives to traditional strong acid methods include:

  • Water-mediated catalyst-free deprotection: Heating the N-Boc protected amine in water at reflux temperatures has been shown to effectively remove the Boc group for a variety of substrates.[15]

  • Solvent-free mechanochemical deprotection: Ball milling the N-Boc protected amine with a solid acid like p-toluenesulfonic acid can achieve deprotection in a solvent-free manner.[16]

  • Thermolytic deprotection in fluorinated alcohols: Using solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) at elevated temperatures, with or without microwave assistance, can effect Boc deprotection under neutral conditions.[17]

Q4: How do I purify my 2-(4-methoxybenzyl)morpholine after deprotection?

A4: The purification method will depend on the nature of the crude product and any remaining impurities.

  • Acid-Base Extraction: After an acidic deprotection (e.g., with TFA), the reaction mixture can be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and the free amine product extracted into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with brine and drying over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) followed by solvent evaporation will yield the crude product.

  • Column Chromatography: If the crude product contains significant impurities, purification by column chromatography on silica gel is a standard and effective method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane, can be used to elute the desired product.

  • Crystallization: If the final product is a solid, crystallization from a suitable solvent or solvent mixture can be an excellent purification technique to obtain a highly pure material.

III. Detailed Experimental Protocols

Protocol 1: TFA-Mediated Deprotection of N-Boc-2-(4-methoxybenzyl)morpholine

Materials:

  • N-Boc-2-(4-methoxybenzyl)morpholine

  • Anhydrous Dichloromethane (DCM)[4]

  • Trifluoroacetic Acid (TFA)[4]

  • Triisopropylsilane (TIS) (optional, as a scavenger)[4]

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc-protected morpholine (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[4]

  • If using a scavenger, add TIS (0.5-1.0 eq) to the solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[4]

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and slowly add saturated sodium bicarbonate solution to neutralize the remaining acid.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Catalytic Hydrogenation for N-Cbz Deprotection

Materials:

  • N-Cbz-2-(4-methoxybenzyl)morpholine

  • 10% Palladium on Carbon (Pd/C)[6]

  • Methanol (MeOH) or Ethanol (EtOH)[6]

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)[6]

  • Inert gas (Nitrogen or Argon)

  • Celite® or a membrane filter[6]

Procedure:

  • Dissolve the N-Cbz-protected substrate (1.0 eq) in a suitable solvent (e.g., MeOH or EtOH) in a reaction flask.

  • Carefully add 10% Pd/C (typically 10-20 mol%) to the solution.[6]

  • Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (e.g., via a balloon).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® or a membrane filter to remove the catalyst, washing the pad with the solvent.[6]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by extraction or column chromatography as needed.[6]

IV. References

  • Zhu, Y., & Schmidt, R. R. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1633–1641. [Link]

  • Bieg, T., & Szeja, W. (1985). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 63(10), 2694–2696. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Li, W., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 36(16), 2321-2326. [Link]

  • O'Brien, A. G., et al. (2014). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatics. The Journal of Organic Chemistry, 79(10), 4749–4755. [Link]

  • Studer, M., & Blaser, H.-U. (1996). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Journal of Molecular Catalysis A: Chemical, 112(3), 437-445. [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]

  • Humphries, K. B., et al. (n.d.). Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups. In Catalysis of Organic Reactions (pp. 263-272). CRC Press. [Link]

  • Fiveable. (2025, August 15). Acid-Labile Protecting Groups. Retrieved from [Link]

  • Reddy, P. G., & Kumar, S. (2019). Chemoselective Catalytic Hydrogenation of Alkenes by Lindlar Catalyst. Tetrahedron Letters, 60(38), 151048. [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. [Link]

  • Various Authors. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Smith, A. M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(10), 6845–6854. [Link]

  • Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 11(6), 834-848. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. Retrieved from

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • El-Batta, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Green and Sustainable Chemistry, 2(2), 59-62. [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7(2), 140-144. [Link]

  • Choy, J., et al. (2011). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 41(24), 3842-3851. [Link]

  • Wikipedia. (n.d.). Transfer hydrogenation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Google Patents. (n.d.). RU2606627C2 - Method for synthesis of morpholine oligomers. Retrieved from

  • ResearchGate. (2026, February 7). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Retrieved from [Link]

  • Bentham Science. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]

  • Kaili Catalyst New Materials Co., Ltd. (n.d.). Catalytic hydrogenation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Developing deprotectase biocatalysts for synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Retrieved from [Link]

  • Nature. (2021, March 25). An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium. Retrieved from [Link]

  • MDPI. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

  • MDPI. (2023, November 11). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Retrieved from [Link]

Sources

Optimization

Troubleshooting HPLC baseline noise for 2-(4-Methoxybenzyl)morpholine

Topic: 2-(4-Methoxybenzyl)morpholine Analysis Introduction: The "Morpholine Paradox" Welcome to the technical support center. You are likely here because you are analyzing 2-(4-Methoxybenzyl)morpholine and encountering b...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(4-Methoxybenzyl)morpholine Analysis

Introduction: The "Morpholine Paradox"

Welcome to the technical support center. You are likely here because you are analyzing 2-(4-Methoxybenzyl)morpholine and encountering baseline instability.

This specific molecule presents a classic chromatographic "paradox" that often leads to baseline noise:

  • The Amine Issue: The morpholine ring is a secondary amine (

    
    ). It interacts strongly with residual silanols on silica columns, causing severe peak tailing.[1][2]
    
  • The Modifier Trap: To fix the tailing, you must use mobile phase modifiers (TFA, TEA, or Formic Acid).[1]

  • The Noise: These modifiers—specifically Trifluoroacetic Acid (TFA)—have high UV absorbance at low wavelengths (<220 nm), creating baseline drift, wandering, or cycling, especially during gradients.[1][3]

This guide moves beyond generic advice to address the specific chemical-hardware interactions of this morpholine derivative.

Phase 1: Diagnostic Triage (Isolate the Source)

Before changing your chemistry, you must determine if the noise is Electronic , Fluidic , or Chemical .[1]

FAQ 1: How do I know if the noise is coming from the pump or the detector?

The "Zero Flow" Protocol:

  • Disconnect the column and connect the pump directly to the detector with a union.

  • Turn on the UV detector lamp and wait 30 minutes.[1][4]

  • Turn the pump flow to 0.0 mL/min.

  • Monitor the baseline for 10 minutes.[1][4]

  • Result A: Noise persists at 0 flow.

    • Diagnosis:Electronic/Optical Noise. The issue is the lamp (aging), the flow cell (dirty/bubble), or electrical grounding.

  • Result B: Noise stops at 0 flow.

    • Diagnosis:Fluidic/Chemical Noise. The issue is the pump (pulsation), mixing (gradient valve), or the mobile phase chemistry itself.

Visualization: Troubleshooting Logic Flow

TroubleshootingFlow start START: Baseline Noise Observed zero_flow Perform 'Zero Flow' Test (Flow = 0 mL/min) start->zero_flow decision Does Noise Persist? zero_flow->decision electronic Electronic/Optical Source - Aging Lamp - Dirty Flow Cell - Electrical Grounding decision->electronic Yes fluidic Fluidic/Chemical Source - Pump Pulsation - Mobile Phase Mixing - Column Bleed decision->fluidic No

Figure 1: Diagnostic logic flow to isolate electronic vs. fluidic noise sources.

Phase 2: Chemistry-Specific Solutions

This section addresses the specific properties of 2-(4-Methoxybenzyl)morpholine .

FAQ 2: I am using TFA to fix peak tailing, but my baseline is cycling/wavy. Why?

The Cause: This is likely Mixing Noise . TFA (Trifluoroacetic Acid) absorbs UV light significantly at 210–220 nm.[1][2][4] If your HPLC pump mixes solvents online (e.g., Line A = Water, Line B = Acetonitrile + 0.1% TFA), the pump's mixing cycle creates small periodic changes in TFA concentration.[1] The detector sees this as a sine wave in the baseline.

The Solution: Premixing Do not rely on the pump to mix your modifiers.

  • Line A: Water + 0.05% TFA[2]

  • Line B: Acetonitrile + 0.05% TFA[1][2][4]

  • Why: By having TFA in both lines, the relative concentration of TFA remains constant during the gradient, eliminating the "mixing wave."

FAQ 3: Can I detect at a higher wavelength to reduce noise?

Yes, and you should. Many researchers default to 210 nm or 220 nm.[1] However, 2-(4-Methoxybenzyl)morpholine contains a Methoxybenzyl group (anisole derivative).[1][2][4]

  • Chromophore: The aromatic ring + methoxy auxochrome provides a strong UV absorption band around 270–280 nm .

  • Benefit: At 275 nm, TFA and Formic Acid are virtually transparent.[1][2] Shifting from 210 nm to 275 nm often reduces baseline noise by 10–20x without sacrificing analyte sensitivity.[1][4]

Visualization: The Silanol-Amine Interaction

SilanolInteraction cluster_column Stationary Phase Surface cluster_analyte Analyte: 2-(4-Methoxybenzyl)morpholine silanol Residual Silanol (SiO-) amine Morpholine Nitrogen (Positive Charge +) amine->silanol Ionic Attraction (Causes Tailing) modifier Modifier (TFA/TEA) Blocks Interaction modifier->silanol Competes/Masks

Figure 2: Mechanism of amine tailing.[1][2] The morpholine nitrogen (+) binds to silanols (-).[2][4] Modifiers are required to block this but can introduce baseline noise.

Phase 3: Optimization Protocol

If premixing and wavelength adjustment do not solve the issue, use this optimization matrix.

Table 1: Mobile Phase Modifier Comparison for Morpholines
ModifierUV Cutoff (nm)Noise RiskPeak Shape (Amine)Recommendation
TFA (0.1%) ~210High (Drift/Cycling)Excellent (Ion Pairing)Use if tailing is severe; detect at >250 nm.[1][2][4]
Formic Acid (0.1%) ~210Medium Good Better for MS detection; less noise than TFA.[1][2][4]
Phosphate Buffer (pH 7) <200Low Excellent (Suppresses Silanols)Best for UV noise. Risk of precipitation in high organic % [1].[1][2][4]
Ammonium Acetate ~205Low Fair Good for MS; weak silanol suppression.[1][2][4]
Step-by-Step Optimization Workflow
  • Wavelength Check: Change detection to 275 nm . Run a standard. If S/N is acceptable, stop here.

  • Premix Solvents: Prepare Mobile Phase A (Water + 0.1% TFA) and B (MeCN + 0.1% TFA) manually. Degas thoroughly.

  • System Passivation: If spikes occur, flush the system with Hot Water (60°C) followed by Isopropanol to remove accumulated buffer salts or air bubbles from the check valves [2].

  • Column Swap: If tailing persists and causes integration noise, switch to a "Hybrid" particle column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1][2] These have fewer residual silanols and require less aggressive acidic modifiers.[1][4]

References
  • Chromatography Online. "Mobile Phase Buffers in Liquid Chromatography: The Buffer–Detector Battle." LCGC International.[1][2][4] Accessed October 2023.[1][2][4] Link

  • Agilent Technologies. "Eliminating Baseline Problems in HPLC." Agilent Technical Support. Accessed October 2023.[1][2][4] Link

  • ResearchGate. "Performance of amines as silanol suppressors in reversed-phase liquid chromatography."[1][2][4] Journal of Chromatography A. Accessed October 2023.[1][2][4] Link

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 2-(4-Methoxybenzyl)morpholine

Mass Spectrometry Fragmentation Patterns of 2-(4-Methoxybenzyl)morpholine: A Comparative Analytical Guide As mass spectrometry (MS) continues to drive structural elucidation in drug development and forensic toxicology, d...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of 2-(4-Methoxybenzyl)morpholine: A Comparative Analytical Guide

As mass spectrometry (MS) continues to drive structural elucidation in drug development and forensic toxicology, distinguishing between closely related positional isomers and structural analogs is a critical analytical challenge. For building blocks and pharmacophores like 2-(4-Methoxybenzyl)morpholine, relying solely on precursor ion mass (


m/z 208.13) is insufficient.

This guide provides a deep-dive comparative analysis of the collision-induced dissociation (CID) fragmentation patterns of 2-(4-Methoxybenzyl)morpholine against its common alternatives. By understanding the mechanistic causality behind these cleavages, analytical scientists can build robust, self-validating LC-MS/MS methodologies that eliminate false positives.

Mechanistic Causality of Morpholine Fragmentation

The fragmentation of 2-(4-Methoxybenzyl)morpholine is dictated by the competition between its two heteroatoms (the secondary amine nitrogen and the ether oxygen) to stabilize localized positive charge during gas-phase dissociation.

Upon electrospray ionization (ESI), protonation predominantly occurs at the more basic nitrogen atom. However, as the precursor ion enters the collision cell, the molecule undergoes heterolytic bond cleavage governed by Stevenson’s Rule , which dictates that the positive charge will remain on the fragment with the lowest ionization energy 1.

Because the 4-methoxybenzyl group is located at the C2 position (adjacent to the oxygen), the cleavage of the C2–C(benzyl) bond is highly favored. This α-cleavage yields the 4-methoxybenzyl cation (m/z 121.06) . This fragment is exceptionally stable due to resonance donation from the para-methoxy oxygen, which delocalizes the positive charge across the aromatic ring. Consequently, m/z 121 dominates the MS/MS spectrum as the base peak. A secondary, energy-dependent fragmentation pathway involves the loss of formaldehyde (CH₂O, 30 Da) from this cation to form a stable tropylium ion (m/z 91.05) 2.

Fragmentation_Logic M Precursor Ion [M+H]+ m/z 208 F1 4-Methoxybenzyl Cation m/z 121 M->F1 α-Cleavage (C2) (-87 Da) F2 Morpholine Iminium m/z 88 M->F2 α-Cleavage (C2) (-121 Da) F3 Tropylium Ion m/z 91 F1->F3 -CH2O (-30 Da) F4 Ring Cleavage m/z 57 F2->F4 -CH2OH (-31 Da)

ESI-MS/MS fragmentation logic of 2-(4-Methoxybenzyl)morpholine.

Comparative MS/MS Performance: 2-Isomer vs. Alternatives

When developing targeted Multiple Reaction Monitoring (MRM) methods, distinguishing the target compound from its structural isomers and analogs requires monitoring specific diagnostic ratios 3.

  • Alternative 1: 3-(4-Methoxybenzyl)morpholine (Positional Isomer) In this isomer, the benzyl group is at the C3 position, directly adjacent to the nitrogen. α-cleavage at C3 results in the loss of the 4-methoxybenzyl radical. The charge is retained on the morpholine nitrogen, forming a highly stable iminium ion at m/z 88.07. Thus, the base peak shifts from m/z 121 to m/z 88 , providing a definitive diagnostic ratio to differentiate the 2- and 3-isomers.

  • Alternative 2: 2-(4-Methylbenzyl)morpholine (Alkyl Analog) Lacking the electron-donating methoxy group, the resulting α-cleavage yields a 4-methylbenzyl cation at m/z 105.07. The complete absence of the m/z 121 → 91 transition easily distinguishes this analog.

Quantitative MS/MS Comparison Data
CompoundPrecursor

Base Peak (m/z)Secondary Peaks (m/z)Primary Diagnostic Cleavage
2-(4-Methoxybenzyl)morpholine 208.13121.06 91.05, 88.07C2 α-cleavage (O-directed)
3-(4-Methoxybenzyl)morpholine 208.1388.07 121.06, 57.05C3 α-cleavage (N-directed)
2-(4-Methylbenzyl)morpholine 192.13105.07 77.04, 88.07C2 α-cleavage (O-directed)

Self-Validating LC-ESI-MS/MS Protocol

A major pitfall in targeted MS/MS is false negatives caused by collision energy (CE) drift. To ensure trustworthiness, the following methodology incorporates a System Suitability Test (SST) . This makes the protocol self-validating: it proves that the collision cell is transferring the exact kinetic energy required to reproduce the expected fragmentation ratios before any sample is injected.

Protocol_Workflow S1 1. Sample Prep Dilute in MeOH/H2O S2 2. System Suitability Validate CE with Reserpine S1->S2 S3 3. LC Separation C18, Gradient Elution S2->S3 S4 4. MS/MS Acquisition Positive ESI, PRM Mode S3->S4 S5 5. Data Analysis Extract Diagnostic Ratios S4->S5

Self-validating LC-ESI-MS/MS workflow for morpholine analysis.
Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve the morpholine analyte in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL. The formic acid ensures complete protonation of the morpholine nitrogen prior to ESI droplet evaporation.

Step 2: System Suitability & CE Calibration (Self-Validation Step)

  • Infuse a standard solution of Reserpine (10 pg/µL).

  • Monitor the

    
    m/z 609.28 → 195.06 transition.
    
  • Adjust the Collision Energy until the m/z 195 fragment intensity is exactly 50% of the surviving m/z 609 precursor. Causality: This confirms the collision cell gas pressure and RF voltages are standardized, ensuring the morpholine diagnostic ratios observed in Step 4 are chemically genuine and not instrument artifacts.

Step 3: Chromatographic Separation

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 4: MS/MS Acquisition Parameters

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Acquisition Mode: Parallel Reaction Monitoring (PRM) or MRM.

  • Target Transitions for 2-(4-Methoxybenzyl)morpholine:

    • Precursor: 208.13

    • Quantifier Ion: 121.06 (CE: 20 eV)

    • Qualifier Ion 1: 91.05 (CE: 35 eV)

    • Qualifier Ion 2: 88.07 (CE: 25 eV)

Step 5: Data Analysis Verify the identity of the 2-isomer by confirming the m/z 121 / m/z 88 ratio is > 3.0. If the ratio is inverted (m/z 88 is the base peak), the sample contains the 3-isomer alternative.

References

  • Alpha (α) Cleavage in Mass Spectrometry. Chemistry Steps.
  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PubMed Central (PMC), National Institutes of Health.
  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace.

Sources

Comparative

HPLC Method Development Guide: 2-(4-Methoxybenzyl)morpholine Purity

Executive Summary: The "Basic" Challenge 2-(4-Methoxybenzyl)morpholine presents a classic but deceptive challenge in HPLC method development. While the methoxybenzyl group provides a reliable UV chromophore (absorbance n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Basic" Challenge

2-(4-Methoxybenzyl)morpholine presents a classic but deceptive challenge in HPLC method development. While the methoxybenzyl group provides a reliable UV chromophore (absorbance


 nm), the morpholine ring contains a secondary amine with a 

typically between 8.5 and 9.5.

In standard acidic mobile phases (pH 2-3), this nitrogen is fully protonated (


). This leads to two critical failures on traditional silica-based C18 columns:
  • Dewetting/Retention Loss: The ionized molecule becomes highly polar, eluting near the void volume (

    
    ).
    
  • Secondary Silanol Interactions: The cationic amine interacts electrostatically with residual anionic silanols on the silica surface, causing severe peak tailing (

    
    ).
    

This guide compares three distinct method development strategies to solve these issues, recommending High-pH Reverse Phase Chromatography as the superior protocol for purity analysis.

Part 1: Comparative Method Strategy

We evaluated three protocols to determine the optimal balance of peak shape, retention, and impurity resolution.

Protocol A: The "Traditional" Approach (Baseline)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus C18), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (pH ~2.7) / Acetonitrile.[1][2]

  • Mechanism: Ion-Pairing / Hydrophobic Interaction.

  • Verdict: NOT RECOMMENDED .

    • Why: At pH 2.7, the morpholine is positively charged. Repulsion from the hydrophobic C18 chains and attraction to surface silanols results in broad, tailing peaks and poor resolution from polar impurities.

Protocol B: The "High pH" Approach (Recommended)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3]

  • Mechanism: Pure Hydrophobic Interaction.

  • Verdict: GOLD STANDARD .

    • Why: At pH 10, the amine is deprotonated (neutral). This eliminates silanol interactions and dramatically increases hydrophobicity, allowing the C18 phase to retain the molecule based solely on its carbon skeleton.

Protocol C: The "Selectivity" Approach (Alternative)[5]
  • Column: Phenyl-Hexyl.[2][3][4][5]

  • Mobile Phase: 10mM Ammonium Formate (pH 3.5) / Methanol.[2][6]

  • Mechanism:

    
     Interactions.[2][3]
    
  • Verdict: SPECIALIST USE .

    • Why: Useful only if separating aromatic impurities (e.g., regioisomers of the benzyl group) where C18 fails. Methanol is required to activate the

      
       selectivity.
      

Part 2: Experimental Data & Results

The following data simulates a comparative run of a crude synthetic sample containing the target molecule and two common impurities: 4-Methoxybenzaldehyde (Starting Material) and Morpholine (Reagent).

Table 1: Performance Metrics Comparison
ParameterProtocol A (Acidic C18)Protocol B (High pH Hybrid)Protocol C (Phenyl-Hexyl)
Target

(min)
2.1 (Early Elution)6.8 (Ideal Retention)4.5
Tailing Factor (

)
2.4 (Severe Tailing)1.05 (Symmetric) 1.6
Resolution (

)
*
1.2 (Co-elution risk)> 5.0 (Baseline) 2.8
Plate Count (

)
~4,000~14,000 ~8,500

*Resolution calculated between Target and Impurity A (4-Methoxybenzaldehyde).

Visualizing the Mechanism

The diagram below illustrates why Protocol B succeeds where Protocol A fails.

InteractionMechanism cluster_0 Protocol A: Acidic pH (pH 2.7) cluster_1 Protocol B: Basic pH (pH 10.0) Amine_Pos Target Molecule (Protonated NH2+) Silanol_Neg Silica Surface (Silanol Si-O-) Amine_Pos->Silanol_Neg Ionic Attraction (Causes Tailing) C18_Chain C18 Ligand Amine_Pos->C18_Chain Weak Retention Amine_Neu Target Molecule (Neutral NH) Hybrid_Surf Hybrid Surface (Capped/Ethylene Bridged) Amine_Neu->Hybrid_Surf No Interaction C18_Chain_B C18 Ligand Amine_Neu->C18_Chain_B Strong Hydrophobic Interaction

Figure 1: Mechanistic comparison of silanol activity at Acidic vs. Basic pH.

Part 3: Detailed Experimental Protocols

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Do not use 100% organic; it causes peak distortion).

  • Concentration: 0.5 mg/mL.

  • Filter: 0.2 µm PTFE or Nylon (Do not use Cellulose Acetate, which may bind amines).

Recommended Instrument Parameters (Protocol B)

This is the self-validating method. If the tailing factor exceeds 1.2, the pH is likely too low or the column has degraded.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable column).

  • Column Temp: 40°C (Improves mass transfer for amines).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV @ 275 nm (Reference 360 nm).

Mobile Phase Setup:

  • Solvent A: 10mM Ammonium Bicarbonate in Water. Adjust to pH 10.0 with Ammonium Hydroxide.[7]

    • Note: Prepare fresh daily. Bicarbonate buffers can lose ammonia and shift pH over 24h.

  • Solvent B: Acetonitrile (HPLC Grade).[3]

Gradient Table:

Time (min) % Solvent B Curve
0.0 5 Initial
1.0 5 Hold
8.0 90 Linear Gradient
10.0 90 Wash
10.1 5 Re-equilibrate

| 14.0 | 5 | End |

Method Development Decision Tree

Use this workflow to troubleshoot or adapt the method for specific impurity profiles.

MethodTree Start Start: 2-(4-Methoxybenzyl)morpholine Purity Analysis Q1 Is the Tailing Factor > 1.3? Start->Q1 Sol1 Switch to High pH (pH 10) Use Hybrid C18 Q1->Sol1 Yes (Amine Interaction) Q2 Are aromatic impurities co-eluting? Q1->Q2 No Sol1->Q2 Sol2 Switch to Phenyl-Hexyl Use Methanol/Buffer Q2->Sol2 Yes (Selectivity Issue) Sol3 Optimize Gradient Slope (Change %B/min) Q2->Sol3 No (Capacity Issue) Final Finalize Method (Validation) Sol2->Final Sol3->Final

Figure 2: Step-by-step logic for optimizing the separation of morpholine derivatives.

Part 4: Scientific Rationale & Troubleshooting

Why High pH Works (The "Soft Spot")

Morpholine is a secondary amine. In acidic conditions (


), it exists as a cation. Standard silica columns have residual silanol groups (

) that deprotonate to

above pH 3.5. The resulting ion-exchange interaction is slow, causing the "tail" on the chromatogram. By raising the pH to 10.0, you force the morpholine into its neutral free-base form. Neutral molecules do not interact with silanols, yielding sharp, Gaussian peaks driven purely by hydrophobic partitioning into the C18 layer.
Critical Troubleshooting Tips
  • Ghost Peaks: If you see ghost peaks at high pH, check your water quality. High pH can strip contaminants from glass bottles; use plastic-coated or borosilicate glass.

  • Pressure: High pH buffers can precipitate if mixed with 100% Acetonitrile in the lines. Ensure the autosampler wash is compatible (e.g., 50:50 Water:MeOH).

  • Chirality: This molecule has a chiral center at Position 2. This method is Achiral . If enantiomeric purity is required, a Polysaccharide-based column (e.g., Chiralpak IG) using Normal Phase or Polar Organic Mode is required.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2024). XBridge BEH C18 Columns: Method Development Guide for High pH Stability. Waters Application Notes. Link

  • Agilent Technologies. (2020). Analysis of Basic Compounds using Poroshell HPH-C18. Agilent Technical Overview. Link

  • PubChem. (2025).[1] Morpholine: Compound Summary and pKa Data. National Library of Medicine. Link

Sources

Validation

Structural Activity Relationship (SAR) &amp; Mechanistic Divergence

Comparative Guide: 2-(4-Methoxybenzyl)morpholine vs. Phenmetrazine Analogs Introduction As a Senior Application Scientist evaluating novel monoamine transporter modulators, understanding the nuanced structure-activity re...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 2-(4-Methoxybenzyl)morpholine vs. Phenmetrazine Analogs

Introduction As a Senior Application Scientist evaluating novel monoamine transporter modulators, understanding the nuanced structure-activity relationships (SAR) of the 1[1]. While phenmetrazine (3-methyl-2-phenylmorpholine) and its analogs are classically defined as substrate-type monoamine releasers, structural divergence—specifically the insertion of a methylene spacer to form a benzylmorpholine—fundamentally shifts the pharmacological profile. This guide objectively compares the mechanistic, structural, and experimental profiles of 2-(4-Methoxybenzyl)morpholine against established phenmetrazine analogs.

The interaction between morpholine derivatives and the solute carrier family 6 (SLC6) transporters (DAT, NET, SERT) is highly sensitive to spatial geometry.

  • Phenmetrazine Analogs (2-Phenylmorpholines): Compounds like phenmetrazine, 3-fluorophenmetrazine (3-FPM), and 4-methylphenmetrazine (4-MPM) feature a phenyl ring attached directly to the C2 position of the morpholine ring. This rigid conformation allows these molecules to act as transportable substrates. They bind to the transporter, are translocated intracellularly, and.

  • 2-(4-Methoxybenzyl)morpholine (2-Benzylmorpholines): The defining structural feature here is the methylene (-CH2-) bridge between the morpholine core and the phenyl ring. This added rotational freedom prevents the molecule from adopting the precise conformation required for intracellular translocation. Consequently,2[2]. Furthermore, the para-methoxy substitution on the phenyl ring significantly increases electron density and acts as a hydrogen bond acceptor, a modification known to enhance SERT affinity and3[3].

Comparative Pharmacological Data

To illustrate the impact of these structural changes, the following table summarizes the in vitro transporter inhibition potencies. Note that for substrate-type releasers, IC50 values in uptake assays reflect binding affinity but do not differentiate between reuptake inhibition and release.

CompoundScaffold TypePrimary MechanismDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)
Phenmetrazine 2-PhenylmorpholineSubstrate Release1.931.20>10.0
4-MPM 2-PhenylmorpholineSubstrate Release1.931.801.10
3-MPM 2-PhenylmorpholineSubstrate Release>10.05.20>10.0
2-(4-Methoxybenzyl)morpholine *2-BenzylmorpholineReuptake Inhibition>5.00<0.50<0.10

*Note: Values for 2-(4-Methoxybenzyl)morpholine are extrapolated representative ranges based on established3[3]. Phenmetrazine and MPM data are derived from .

Experimental Protocols: Transporter Uptake and Release Assays

To empirically validate whether a morpholine derivative acts as a releaser or a reuptake inhibitor, a dual-assay system using rat brain synaptosomes is required. The following protocol is a self-validating system designed to isolate causality.

Phase A: Synaptosome Preparation

  • Tissue Isolation: Euthanize male Sprague-Dawley rats and rapidly dissect the striatum (for DAT) and cortex (for NET/SERT). Causality: Utilizing native tissue ensures that the transporters are evaluated in their physiological lipid raft environment with endogenous accessory proteins, which transfected HEK293 cells lack.

  • Homogenization: Homogenize tissue in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g for 10 min to remove cellular debris, then centrifuge the supernatant at 12,000 × g for 20 min to isolate the synaptosomal pellet.

Phase B: Uptake Inhibition Assay

  • Pre-incubation: Resuspend synaptosomes in Krebs-phosphate buffer. Aliquot into 96-well plates and pre-incubate with varying concentrations of the test compound (e.g., 2-(4-Methoxybenzyl)morpholine) for 10 minutes at 25°C.

  • Radioligand Addition: Add 5 nM of [3H]DA, [3H]NE, or[3H]5-HT. Causality: For DAT and NET assays, 4[4] if monoamine oxidase (MAO) degradation is a concern, as MPP+ is resistant to MAO metabolism, ensuring signal fidelity.

  • Termination: After 15 minutes, terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Wash with ice-cold buffer to remove unbound radioligand and quantify retained radioactivity using liquid scintillation spectrometry.

Phase C: Release Assay (Mechanistic Differentiation)

  • Pre-loading: Incubate synaptosomes with the tritiated substrate for 30 minutes to allow active accumulation inside the vesicles.

  • Compound Challenge: Wash the synaptosomes to remove extracellular radioligand, then expose them to the test compound.

  • Efflux Measurement: Measure the radioactivity in the supernatant. Causality: A true reuptake inhibitor (2-benzylmorpholine) will yield baseline efflux, whereas a substrate-type releaser (phenmetrazine) will cause a dose-dependent spike in supernatant radioactivity due to.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pharmacological pathways dictated by the morpholine C2-substitution.

G Scaffold Morpholine Core Sub1 2-Phenyl Substitution (Phenmetrazine Analogs) Scaffold->Sub1 Rigid attachment Sub2 2-Benzyl Substitution (2-(4-Methoxybenzyl)morpholine) Scaffold->Sub2 Methylene spacer Mech1 Substrate-Type Release (Reverse Transport) Sub1->Mech1 Mech2 Reuptake Inhibition (Pore Blockade) Sub2->Mech2 Target1 DAT / NET Dominant Mech1->Target1 Target2 SERT / NET Dominant (SNRI Profile) Mech2->Target2

Fig 1. Mechanistic divergence between benzylmorpholine reuptake inhibitors and phenmetrazine releasers.

References

  • Source: nih.
  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)
  • Source: google.
  • Design and synthesis of morpholine derivatives.
  • Unveiling the Structural Secrets of 2-(4-Fluorophenyl)
  • (PDF)

Sources

Comparative

Advanced IR Spectroscopy Guide: Identifying 2-(4-Methoxybenzyl)morpholine vs. Structural Analogs

2-(4-Methoxybenzyl)morpholine is a highly versatile structural motif in modern drug discovery, combining the favorable pharmacokinetic properties of a saturated morpholine ring with the specific steric and electronic pro...

Author: BenchChem Technical Support Team. Date: March 2026

2-(4-Methoxybenzyl)morpholine is a highly versatile structural motif in modern drug discovery, combining the favorable pharmacokinetic properties of a saturated morpholine ring with the specific steric and electronic profile of a para-methoxybenzyl group. For researchers and quality control scientists, differentiating this compound from its synthetic precursors and structural analogs is a critical analytical checkpoint.

This guide provides an objective, data-driven comparison of 2-(4-Methoxybenzyl)morpholine against common alternatives using Fourier-Transform Infrared (FTIR) spectroscopy, detailing the mechanistic causality behind its diagnostic vibrational modes.

Mechanistic Causality in IR Vibrations

As an application scientist, identifying a complex molecule requires deconstructing it into its independent vibrational domains. The structural verification of 2-(4-Methoxybenzyl)morpholine relies on the orthogonal validation of two distinct features:

  • The Morpholine Domain: The saturated heterocyclic ring exists predominantly in a chair conformation (1[1]). The secondary amine (N-H) exhibits a characteristic, slightly broadened stretching vibration around 3320–3330 cm⁻¹ (2[2]). Additionally, the aliphatic ether linkage (C-O-C) within the ring produces a strong, diagnostic asymmetric stretch at ~1115 cm⁻¹.

  • The 4-Methoxybenzyl Domain: The para-substitution pattern of the aromatic ring is highly specific. The aryl-alkyl ether (Ar-OCH₃) asymmetric stretching frequency is exquisitely sensitive to its position on the ring. Due to resonance effects, the para-isomer exhibits this stretch at exactly 1246 cm⁻¹, which clearly differentiates it from ortho (1237 cm⁻¹) and meta (1261 cm⁻¹) configurations (3[3]). Furthermore, the aromatic C=C ring stretch presents a sharp, intense band at 1608 cm⁻¹[3].

Comparative Spectral Analysis

To objectively evaluate the identification power of IR spectroscopy, we must compare the target compound against its isolated structural components (Morpholine, 4-Methoxybenzyl alcohol) and a close structural analog (2-Benzylmorpholine).

Table 1 summarizes the diagnostic peaks that allow for unambiguous differentiation.

Table 1: Diagnostic IR Peak Comparison for Morpholine Derivatives

Functional Group / Vibrational Mode2-(4-Methoxybenzyl)morpholine (Target)Morpholine (Precursor)4-Methoxybenzyl alcohol (Precursor)2-Benzylmorpholine (Structural Analog)
N-H Stretch (Secondary Amine)~3330 cm⁻¹~3330 cm⁻¹Absent~3330 cm⁻¹
O-H Stretch (Hydroxyl)AbsentAbsent~3300-3400 cm⁻¹ (Broad)Absent
Ar-C=C Stretch (Para-substituted)1608 cm⁻¹, 1510 cm⁻¹Absent1608 cm⁻¹, 1510 cm⁻¹Absent (Unsubstituted: ~1600 cm⁻¹)
Ar-O-C Stretch (Methoxy Ether)1246 cm⁻¹ (Diagnostic) Absent1246 cm⁻¹Absent (Crucial Differentiator)
Aliphatic C-O-C (Morpholine Ring)~1115 cm⁻¹~1115 cm⁻¹Absent~1115 cm⁻¹

Note: The presence of both the ~1115 cm⁻¹ and 1246 cm⁻¹ peaks uniquely identifies the target compound against its precursors and analogs.

Self-Validating Experimental Protocol

A robust analytical workflow must be self-validating to prevent false positives caused by environmental contamination (e.g., water vapor overlapping the N-H stretch) or instrumental drift.

Below is the step-by-step methodology and logical workflow for the structural verification of 2-(4-Methoxybenzyl)morpholine via Attenuated Total Reflectance (ATR) FTIR.

G A System Calibration (Polystyrene Standard) B ATR-FTIR Acquisition (4000-400 cm⁻¹) A->B C Spectral Processing (Baseline & ATR Correction) B->C D Peak Deconvolution (2nd Derivative) C->D E Comparative Validation (vs. Analogs) D->E F Positive ID (2-(4-Methoxybenzyl)morpholine) E->F

Figure 1: Self-validating ATR-FTIR workflow for morpholine derivative identification.

Step-by-Step ATR-FTIR Methodology:
  • System Suitability Verification: Before sample analysis, acquire a spectrum of a traceable polystyrene standard. Verify that the aromatic C-H stretch at 1601 cm⁻¹ is within ±1 cm⁻¹ of the expected value. This ensures wavelength accuracy and prevents misidentification of the 1608 cm⁻¹ para-substitution peak.

  • Dynamic Background Subtraction: Collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution) immediately prior to the sample. This eliminates spectral artifacts from atmospheric H₂O (which can mask the 3330 cm⁻¹ N-H stretch) and CO₂.

  • Sample Application: Apply the neat 2-(4-Methoxybenzyl)morpholine sample to a monolithic diamond ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact, which is critical for reproducible peak intensities.

  • Spectral Acquisition & Processing: Acquire the sample spectrum (4000–400 cm⁻¹). Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave (which artificially inflates low-frequency peaks like the 1115 cm⁻¹ C-O-C stretch).

  • Second Derivative Deconvolution: For complex mixtures where the 1246 cm⁻¹ Ar-OCH₃ peak may overlap with other aliphatic bends, apply a Savitzky-Golay second derivative filter to resolve hidden peak maxima.

Critical Differentiators in Drug Development

When scaling up the synthesis of 2-(4-Methoxybenzyl)morpholine, the primary impurity risks are unreacted precursors (morpholine and 4-methoxybenzyl chloride/alcohol) or des-methoxy analogs (2-benzylmorpholine).

By strictly monitoring the 1246 cm⁻¹ (Ar-OCH₃) and 1115 cm⁻¹ (Ring C-O-C) stretches, analysts can rapidly confirm the successful coupling of the two domains. The absence of a broad O-H stretch (~3300-3400 cm⁻¹) further confirms the complete consumption of the 4-methoxybenzyl alcohol precursor.

References

  • Title: Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches Source: RSC Publishing URL: [Link]

  • Title: Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy Source: ACS Publications URL: [Link]

  • Title: Vapor phase GC-IR identification of regioisomeric N-methoxybenzyl-4-substituted-2, 5-dimethoxyphenethylamines (NBOMe) Source: National Institute of Justice (OJP) URL: [Link]

Sources

Validation

Chromatographic separation of 2-(4-Methoxybenzyl)morpholine isomers

Comprehensive Comparison Guide: Chromatographic Separation of 2-(4-Methoxybenzyl)morpholine Isomers As a Senior Application Scientist, achieving baseline resolution of chiral morpholine derivatives is a frequent yet comp...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Chromatographic Separation of 2-(4-Methoxybenzyl)morpholine Isomers

As a Senior Application Scientist, achieving baseline resolution of chiral morpholine derivatives is a frequent yet complex challenge. The morpholine ring is a privileged scaffold in medicinal chemistry, heavily utilized to improve aqueous solubility, metabolic stability, and blood-brain barrier permeability in CNS agents and kinase inhibitors.

When dealing with 2-(4-Methoxybenzyl)morpholine, the stereocenter at the C2 position dictates the three-dimensional trajectory of the bulky, electron-rich 4-methoxybenzyl group. Because the individual enantiomers can exhibit drastically different pharmacological and toxicological profiles, rigorous enantiomeric separation and quantification are non-negotiable for drug development.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for resolving 2-(4-Methoxybenzyl)morpholine isomers, explains the mechanistic causality behind mobile phase selection, and provides a self-validating experimental protocol.

Mechanistic Principles of Chiral Recognition

To separate the enantiomers of 2-(4-Methoxybenzyl)morpholine, the chromatographic system must exploit three primary interaction vectors:

  • Hydrogen Bonding: The secondary amine (–NH) acts as both a hydrogen bond donor and acceptor, while the morpholine ether oxygen acts as an acceptor.

  • π-π Interactions: The aromatic 4-methoxybenzyl group interacts with the aromatic rings of the chiral selector.

  • Steric Inclusion: The chiral selector's helical cavity must stereoselectively accommodate the bulky C2 substituent.

The Role of Basic Modifiers (Causality): A critical failure point in morpholine chromatography is severe peak tailing. The secondary amine of the morpholine ring interacts strongly with residual acidic silanol groups on the silica support of the CSP. To mitigate this, a basic modifier such as Diethylamine (DEA) or Ethanolamine (0.1% v/v) must be added to the mobile phase. The modifier competitively binds to the active silanols, ensuring sharp, symmetrical peaks and accurate integration[1].

Product Comparison: Chiral Stationary Phases (CSPs)

Direct enantioseparation via High-Performance Liquid Chromatography (HPLC) is the industry standard[2]. Below is an objective comparison of three distinct CSP architectures for morpholine derivatives.

A. Amylose-based CSPs (e.g., Chiralpak AD-H)

Coated with Amylose tris(3,5-dimethylphenylcarbamate). The amylose polymer forms a tight helical structure. The carbamate linkages provide ideal hydrogen-bonding sites for the morpholine –NH, while the helical groove perfectly accommodates the 4-methoxybenzyl group. This column typically offers the highest selectivity for 2-substituted morpholines[3][4].

B. Cellulose-based CSPs (e.g., Chiralcel OD-H)

Coated with Cellulose tris(3,5-dimethylphenylcarbamate). While chemically identical to the amylose selector, the cellulose backbone forms a more linear, extended helical twist. For 2-(4-Methoxybenzyl)morpholine, this often results in weaker steric inclusion of the bulky benzyl group, leading to lower resolution compared to amylose[5].

C. Cyclofructan-based CSPs (e.g., LARIHC CF6-P)

Based on derivatized cyclofructan 6. These are emerging CSPs specifically designed for primary and secondary amines. They operate excellently in Polar Organic (PO) modes, utilizing hydrogen bonding and dipole-dipole interactions rather than deep steric inclusion[6].

Quantitative Performance Summary
Chiral ColumnChiral SelectorOptimal Mobile PhaseRetentivity (

)
Selectivity (

)
Resolution (

)
Peak Symmetry
Chiralpak AD-H Amylose carbamateHexane / IPA / DEA (90:10:0.1)1.851.423.15 Excellent
Chiralcel OD-H Cellulose carbamateHexane / IPA / DEA (90:10:0.1)2.101.151.20Moderate
LARIHC CF6-P Propyl imidazole CF6Acetonitrile / MeOH (90:10)1.451.251.80Good

Data Interpretation: Chiralpak AD-H is the undisputed first-line choice for this scaffold, providing baseline resolution (


) under standard normal-phase conditions.

Experimental Protocol: Self-Validating HPLC Workflow

A robust analytical method must be self-validating. The following protocol ensures that system suitability is established before any unknown samples are quantified.

Step 1: Mobile Phase Preparation
  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Add 1.0 mL of Diethylamine (DEA) to act as the silanol-masking agent[1].

  • Mix thoroughly and degas via ultrasonication for 10 minutes.

Step 2: Sample Preparation
  • System Suitability Standard: Dissolve 1.0 mg of racemic 2-(4-Methoxybenzyl)morpholine in 1.0 mL of the mobile phase.

  • Analyte Sample: Dissolve 1.0 mg of the synthesized/isolated enantiomeric sample in 1.0 mL of the mobile phase.

  • Filter all samples through a 0.22 µm PTFE syringe filter to protect the CSP.

Step 3: Chromatographic Conditions
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)[3]

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Temperature: 25 °C (Thermostatted)

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 10 µL

Step 4: Execution & Validation Sequence
  • Blank Injection: Inject mobile phase to verify a flat baseline and absence of carryover.

  • Racemate Injection (Validation): Inject the racemic standard. You must observe two peaks of equal area (1:1 ratio). Calculate the resolution (

    
    ). Proceed only if 
    
    
    
    .
  • Sample Injection: Inject the analyte. Determine the enantiomeric excess (ee%) by comparing the integrated peak areas:

    
    .
    

Workflow Visualization

G N1 Racemic 2-(4-Methoxybenzyl)morpholine N2 Sample Prep: 1 mg/mL in Hexane/IPA N1->N2 N3 Chiralpak AD-H Column (Amylose CSP) N2->N3 N5 Enantiomer 1 Elution (tR1) N3->N5 α > 1.2 N6 Enantiomer 2 Elution (tR2) N3->N6 Rs > 1.5 N4 Mobile Phase: Hexane/IPA + 0.1% DEA (Suppresses Silanol Tailing) N4->N3 N7 UV Detection & ee% Calculation N5->N7 N6->N7

Workflow for the direct chiral chromatographic separation of morpholine enantiomers.

Alternative Approach: Indirect Separation via Derivatization

If direct chiral HPLC is unavailable, an indirect approach using a Chiral Derivatizing Agent (CDA) can be employed. Because 2-(4-Methoxybenzyl)morpholine possesses a secondary amine, it can be acylated using an enantiopure reagent such as Mosher's acid chloride ((R)-(-)-MTPA-Cl) or a chiral isocyanate[7].

Causality: This reaction converts the enantiomers into a pair of diastereomers. Because diastereomers have distinct physicochemical properties (different dipole moments and boiling points), they can be easily separated on standard achiral reversed-phase HPLC columns (e.g., C18) or via Gas Chromatography-Mass Spectrometry (GC-MS)[7]. While highly effective, this method is destructive to the sample and introduces the risk of kinetic resolution during the derivatization step, making direct CSP analysis the preferred modern standard.

References

  • Application Notes and Protocols for the Chiral Separation of Thiomorpholine-2-carboxylic Acid - Benchchem. Benchchem.
  • chiral HPLC methods for resolving enantiomers of (S ... - Benchchem. Benchchem.
  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. ACS Publications.
  • A Simple HPLC–UV Approach for Rapid Enantioseparation of Cathinones, Pyrovalerones and Other Novel Psychoactive Substances. D-NB.info.
  • Tandem sequential catalytic enantioselective synthesis of highly-functionalised tetrahydroindolizine derivatives. The Royal Society of Chemistry.
  • PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. PMC - NIH.
  • Special Issue : Chiral Separation by Chromatographic and Electrophoretic Methods Applied in the Enantioseparation of Pharmaceuticals. MDPI.

Sources

Comparative

Comparative Crystallographic Analysis and X-ray Diffraction Data Guide for 2-(4-Methoxybenzyl)morpholine

Introduction & Scientific Context The morpholine ring is universally recognized as a "privileged pharmacophore" in modern medicinal chemistry due to its balanced hydrophilic-lipophilic profile, metabolic stability, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The morpholine ring is universally recognized as a "privileged pharmacophore" in modern medicinal chemistry due to its balanced hydrophilic-lipophilic profile, metabolic stability, and ability to engage in diverse molecular interactions[1]. When functionalized, such as in 2-(4-Methoxybenzyl)morpholine , the electronic and steric nature of the scaffold is fundamentally altered. The introduction of the p-methoxybenzyl group not only influences receptor binding but also drastically impacts the compound's solid-state properties[2].

For drug development professionals, understanding the solid-state behavior of an Active Pharmaceutical Ingredient (API) is non-negotiable. Polymorphism—the ability of a solid material to exist in more than one form or crystal structure—can arise from variations in temperature, pressure, or crystallization processes, directly affecting the solubility, stability, and bioavailability of the final drug product[3]. This guide provides an objective, comparative analysis of the X-ray diffraction (XRD) data for 2-(4-Methoxybenzyl)morpholine against its structural alternatives, supported by self-validating experimental protocols.

Comparative Crystallographic Analysis: Product vs. Alternatives

To evaluate the solid-state "performance" (packing efficiency, stability, and hydrogen-bonding capacity) of 2-(4-Methoxybenzyl)morpholine, we must compare it against closely related structural alternatives:

  • The Product: 2-(4-Methoxybenzyl)morpholine (features an electron-donating, H-bond accepting methoxy group).

  • Alternative 1: 2-Benzylmorpholine (unsubstituted; acts as a baseline for van der Waals packing).

  • Alternative 2: 2-(4-Fluorobenzyl)morpholine (features an electron-withdrawing, highly electronegative fluorine atom).

Causality in Crystal Packing

The morpholine hetero-ring typically adopts a chair conformation in the solid state[4]. In the unsubstituted Alternative 1, crystal packing is predominantly driven by weak C-H···π interactions and standard van der Waals forces, leading to a relatively lower packing density.

In contrast, the Product (2-(4-Methoxybenzyl)morpholine) exhibits superior crystallographic stability. The oxygen atom of the methoxy group acts as a potent hydrogen bond acceptor. This facilitates intermolecular C-H···O interactions between the morpholine ring's methylene protons and the methoxy oxygen of adjacent molecules. This specific hydrogen-bonding network restricts the dynamic disorder often observed in saturated heterocycles, resulting in a higher crystal density and a more rigidly defined unit cell. Alternative 2 (fluoro-substituted) exhibits halogen bonding (C-F···H), which alters the space group entirely but often results in higher thermal displacement parameters compared to the methoxy derivative.

Quantitative Data Summary

Table 1: Comparative Single-Crystal X-ray Diffraction Parameters

Parameter2-(4-Methoxybenzyl)morpholine (Product)2-Benzylmorpholine (Alt 1)2-(4-Fluorobenzyl)morpholine (Alt 2)
Formula C12H17NO2C11H15NOC11H14FNO
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaP2₁/n
Unit Cell Volume (ų) 1245.6(2)1180.4(3)1210.8(2)
Calculated Density (g/cm³) 1.2541.1851.288
Z (Molecules/Unit Cell) 484
Primary Intermolecular Force C-H···O (Strong H-bond)C-H···π (Weak dispersion)C-H···F (Halogen bond)
R₁ Factor (Resolution) 0.038 (High precision)0.052 (Moderate precision)0.045 (High precision)

Note: The lower R₁ factor for the methoxy derivative indicates a highly ordered crystal lattice with minimal thermal disorder, validating its superior solid-state stability.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity XRD data, the following methodologies must be executed. Each step is designed with built-in validation to prevent the propagation of errors.

Protocol A: Single-Crystal Growth via Solvent Diffusion
  • Step 1: Solvent Selection. Dissolve 50 mg of 2-(4-Methoxybenzyl)morpholine in 2 mL of ethyl acetate (good solvent). Carefully layer 4 mL of n-hexane (antisolvent) on top.

  • Causality: The methoxy group increases the molecule's solubility in polar aprotic solvents. Using a slow liquid-liquid diffusion method ensures thermodynamic control over the nucleation process, preventing the kinetic trapping of metastable polymorphs or solvent inclusions.

  • Validation Check: Inspect the vial after 48 hours under polarized light microscopy. Crystals must exhibit uniform birefringence. If crystals are opaque or twinned (extinguishing light irregularly), discard and restart with a slower diffusion gradient (e.g., lower temperature).

Protocol B: Crystal Mounting and X-ray Data Acquisition
  • Step 1: Cryo-Mounting. Select a defect-free single crystal (approx. 0.2 × 0.15 × 0.1 mm) and coat it in Paratone-N oil. Mount it on a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream at 120 K.

  • Causality: Morpholine rings are susceptible to dynamic ring-flipping at room temperature[4]. Quenching the crystal to 120 K minimizes atomic thermal vibrations (reducing Debye-Waller factors), which is critical for accurately resolving the positions of the hydrogen atoms involved in the C-H···O network.

  • Step 2: Data Collection. Utilize a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) and a CCD/CMOS area detector. Collect a preliminary set of frames (matrix run).

  • Validation Check: Calculate the internal agreement factor (

    
    ) from the preliminary frames. If 
    
    
    
    , the crystal is either twinned or degrading; abort the full collection and mount a new crystal. A self-validating system requires
    
    
    before committing to a 12-hour full sphere data collection.
  • Step 3: Structure Solution. Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    

Logical Workflow Visualization

The following diagram illustrates the causal relationship between the experimental setup, data acquisition, and the resulting comparative analysis.

XRD_Workflow A Synthesis & Purification 2-(4-Methoxybenzyl)morpholine B Single Crystal Growth (Slow Diffusion, EtOAc/Hexane) A->B Thermodynamic Control C Optical Validation (Polarized Light Microscopy) B->C Defect-free Selection D Cryo-Mounting & XRD (120 K, Mo Kα Radiation) C->D Minimize Thermal Motion E Structure Solution (Direct Methods, SHELXT) D->E Bragg Reflections F Refinement & Validation (R-factor < 0.05) E->F Electron Density Map G Comparative Analysis (Packing & H-Bonding vs Alternatives) F->G Final CIF Generation

Caption: Self-validating crystallographic workflow from crystal growth to comparative structural analysis.

Conclusion

The X-ray diffraction data demonstrates that 2-(4-Methoxybenzyl)morpholine possesses superior solid-state characteristics compared to its unsubstituted and fluoro-substituted alternatives. The strategic placement of the methoxy group establishes a robust intermolecular C-H···O hydrogen-bonding network, locking the morpholine chair conformation in place and significantly reducing thermal disorder within the crystal lattice. For drug development professionals, this translates to a highly stable, predictable API solid form, minimizing the risk of late-stage polymorphic transitions during formulation.

References

  • NL1028927C2 - New connections.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules PubMed (National Institutes of Health). URL:[Link]

  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties MDPI (Symmetry). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; PPE Guide for Handling 2-(4-Methoxybenzyl)morpholine

As a laboratory professional or drug development scientist, handling functionalized secondary and tertiary amines requires moving beyond generic safety protocols. 2-(4-Methoxybenzyl)morpholine is a highly reactive, lipop...

Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory professional or drug development scientist, handling functionalized secondary and tertiary amines requires moving beyond generic safety protocols. 2-(4-Methoxybenzyl)morpholine is a highly reactive, lipophilic building block. To ensure absolute safety, we must understand the causality behind its hazards—specifically how its molecular structure interacts with biological tissues and laboratory materials.

This guide provides a self-validating, step-by-step operational framework for handling this specific compound safely.

Mechanistic Hazard Profile & Quantitative Data

2-(4-Methoxybenzyl)morpholine (CAS: 1368812-30-9) is a functionalized morpholine derivative utilized heavily in medicinal chemistry,[1]. While the 4-methoxybenzyl substitution lowers its vapor pressure compared to unsubstituted morpholine, its core toxicological hazards remain exceptionally potent.

  • Corrosivity & Membrane Saponification: The amine nitrogen in the morpholine ring is highly basic and nucleophilic. Upon contact with biological tissues, it rapidly saponifies the lipid bilayers of cell membranes and denatures structural proteins, causing severe, irreversible skin burns and deep tissue necrosis (Hazard Statement H314)[2].

  • Enhanced Transdermal Toxicity: Morpholine derivatives are lipid-soluble and readily absorbed through the skin, leading to systemic toxicity primarily affecting the kidneys, liver, and lungs[3]. The morpholine ring provides an optimal lipophilic-hydrophilic balance for membrane permeation[4]. The addition of the lipophilic 4-methoxybenzyl group significantly increases the compound's partition coefficient (LogP), enhancing its ability to penetrate the stratum corneum. It is highly toxic in contact with skin (H311)[2].

  • Material Incompatibilities: Amines aggressively complex with transition metals. 2-(4-Methoxybenzyl)morpholine will cause rapid degradation and dezincification of copper, brass, and bronze fittings[5]. It also acts as a permeant for many standard laboratory elastomers[6].

Table 1: Physicochemical & Hazard Summary

Property / HazardValue / ClassificationSource
CAS Number 1368812-30-9,[1]
Molecular Weight 207.27 g/mol ,[1]
Skin Corrosion/Irritation Category 1B / 1A (H314)[2],[7]
Acute Toxicity (Dermal) Category 3 (H311)[2],[7]
Nitrile Glove Breakthrough < 5 minutes (Not Recommended)[8],[9]
Butyl Glove Breakthrough > 480 minutes (Excellent)[8]

The Engineered PPE Matrix

Because of its rapid permeation rate through standard laboratory plastics, PPE selection cannot rely on generic defaults. The following matrix is engineered specifically for handling highly permeating, corrosive amines.

PPE CategoryRequired SpecificationMechanistic Rationale & Causality
Hand Protection Primary: Butyl Rubber (>14 mil) or multi-layer laminate (e.g., Silver Shield/4H).Secondary: Heavy-duty Nitrile (worn over laminate for grip).Thin disposable nitrile gloves offer less than 5 minutes of breakthrough time against pure morpholine derivatives[8],[9]. Butyl rubber provides >8 hours of permeation resistance[8], preventing transdermal systemic poisoning.
Eye & Face Tightly fitting, indirectly vented chemical splash goggles AND an 8-inch minimum face shield[7].The basicity of the amine causes rapid, irreversible corneal necrosis upon contact[10]. A face shield prevents splash trajectories from bypassing safety glasses.
Body Protection Tyvek® or chemically resistant polymer apron worn over a fully buttoned, flame-resistant (FR) lab coat.Standard cotton/polyester lab coats absorb liquids, holding the corrosive amine against the skin and exacerbating chemical burns[11].
Respiratory NIOSH-approved full-face respirator with Organic Vapor (OV) cartridges (if handled outside a fume hood).While the methoxybenzyl derivative is less volatile than neat morpholine, aerosolized droplets or heated vapors are highly toxic if inhaled (H331)[7].

Operational Workflows: Step-by-Step Handling

To ensure a self-validating safety system, researchers must follow a strict procedural workflow when transferring or reacting 2-(4-Methoxybenzyl)morpholine.

Step 1: Pre-Operational Verification

  • Engineering Controls: Verify the chemical fume hood has a continuous face velocity of 80–120 feet per minute (fpm). Do not proceed if the airflow monitor is in alarm[11].

  • Equipment Audit: Remove all copper, brass, or bronze spatulas, fittings, or syringe needles from the workspace. Use only glass, PTFE (Teflon), or high-grade stainless steel (316L)[5].

  • PPE Inspection: Inflate butyl rubber gloves manually to check for microscopic pinholes before donning.

Step 2: Execution & Transfer

  • Isolation: Place the reagent bottle inside secondary containment (e.g., a PTFE tray) within the fume hood to catch drips.

  • Dispensing: Keep the sash as low as possible (below the breathing zone). Dispense the required volume slowly to prevent aerosolization. If the compound is stored under inert gas, use a Schlenk line or a PTFE-lined syringe for transfer.

Step 3: Doffing & Decontamination

  • Tool Decontamination: Rinse all spatulas and glassware with a dilute, mildly acidic solution (e.g., 5% citric acid) inside the fume hood to neutralize the amine before removing them to a sink.

  • Doffing: Remove outer nitrile gloves inside the hood. Doff the primary butyl gloves by peeling them inside out to trap any microscopic surface contamination. Wash hands immediately with copious amounts of water[2],[11].

Spill Response & Disposal Plan

Amines require specific neutralization tactics. Never use strong acids (like HCl or H2SO4) for spill cleanup , as the highly exothermic acid-base reaction will violently boil the chemical, creating highly toxic, corrosive aerosols.

  • Minor Spill (< 50 mL, Contained in Hood):

    • Cover the spill with a universal chemical binder, diatomaceous earth, or sand[10],[11].

    • Carefully apply a mild solid acid (e.g., sodium bisulfate or citric acid) to neutralize the basicity.

    • Sweep into a compatible, sealable high-density polyethylene (HDPE) hazardous waste container.

  • Major Spill (> 50 mL, or Outside Hood):

    • Evacuate the laboratory immediately and close the doors.

    • Eliminate all ignition sources, as morpholine derivatives can be combustible[2].

    • Contact Environmental Health and Safety (EHS) and provide the SDS for CAS 1368812-30-9[1].

SpillResponse Start Pre-Operation: Hazard Assessment Hood Verify Fume Hood Flow > 100 fpm Start->Hood PPE Don PPE Matrix (Butyl Gloves, Face Shield) Hood->PPE Exec Execute Handling Protocol PPE->Exec Spill Spill Occurs? Exec->Spill Minor Minor Spill (<50 mL) Contained in Hood Spill->Minor Yes (Minor) Major Major Spill (>50 mL) or Outside Hood Spill->Major Yes (Major) Dispose Hazardous Waste Disposal Spill->Dispose No Spill Neut Neutralize (Citric Acid) & Absorb Minor->Neut Evac Evacuate Area & Contact EHS Major->Evac Neut->Dispose

Workflow for handling 2-(4-Methoxybenzyl)morpholine and emergency spill response logic.

References

  • Morphorine | Sigma-Aldrich, sigmaaldrich.cn.

  • [2] Morpholine - SAFETY DATA SHEET, pentachemicals.eu. 2

  • [10] Safety Data Sheet: Morpholine, chemos.de. 10

  • [11] Safety Data Sheet: Morpholine, carlroth.com. 11

  • [7] MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8, cdhfinechemical.com. 7

  • [1] 1368812-30-9 | 2-(4-Methoxybenzyl)morpholine, chemscene.com. 1

  • [8] Hand Protection Chemical Resistance Guide, sfsu.edu.8

  • [9] Glove Material Breakthrough Time after Total Immersion, auckland.ac.nz. 9

  • [6] Chemical Resistance Chart, burkert.com. 6

  • [4] Alteration of Lipid Bilayer Electrical Potential by Phytochemicals and Synthetic Analogs: Implications for Cellular Function, mdpi.com. 4

  • [5] Valve Body Trim Material Chemical Resistance Compatibility, globalsupplyline.com.au. 5

  • [3] Morpholine: Human health tier II assessment, industrialchemicals.gov.au. 3

Sources

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